molecular formula C14H15NO B056769 3-Phenoxyphenethylamine CAS No. 118468-17-0

3-Phenoxyphenethylamine

Cat. No.: B056769
CAS No.: 118468-17-0
M. Wt: 213.27 g/mol
InChI Key: CNALSZKXQUFGDN-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

3-Phenoxyphenethylamine is a synthetic phenethylamine derivative of significant interest in neuroscience and pharmacological research. Its core structure features a phenethylamine backbone substituted with a 3-phenoxybenzyl group, making it a valuable chemical scaffold for studying structure-activity relationships (SAR) of trace amine-associated receptor (TAAR) ligands and monoaminergic systems. Researchers utilize this compound primarily as a key intermediate or precursor in the synthesis and development of novel psychoactive substances for in vitro and in vivo studies. Its mechanism of action is postulated to involve interactions with TAAR1 and other monoamine transporters, potentially influencing neurotransmitter release and reuptake, such as dopamine, serotonin, and norepinephrine. This makes it a crucial tool for probing the neurochemical pathways underlying various neurological and psychiatric conditions. The compound is supplied exclusively for laboratory research applications, including analytical method development, receptor binding assays, and metabolic stability studies.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

2-(3-phenoxyphenyl)ethanamine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H15NO/c15-10-9-12-5-4-8-14(11-12)16-13-6-2-1-3-7-13/h1-8,11H,9-10,15H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CNALSZKXQUFGDN-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)OC2=CC=CC(=C2)CCN
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H15NO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80375122
Record name 3-Phenoxyphenethylamine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80375122
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

213.27 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

118468-17-0
Record name 3-Phenoxyphenethylamine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80375122
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 3-Phenoxyphenethylamine
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Foundational & Exploratory

An In-depth Technical Guide to 3-Phenoxyphenethylamine: Chemical Properties and Structure

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

3-Phenoxyphenethylamine, systematically known as 2-(3-phenoxyphenyl)ethan-1-amine, is a substituted phenethylamine derivative. The phenethylamine scaffold is the backbone for a wide range of neuroactive compounds, including neurotransmitters, hormones, and synthetic drugs. The introduction of a phenoxy group at the meta-position of the phenyl ring creates a unique chemical entity with potential for novel pharmacological activities. This technical guide provides a comprehensive overview of the known chemical properties and structural features of this compound, compiled to aid researchers and professionals in drug discovery and development.

Chemical Structure

The chemical structure of this compound is characterized by a phenethylamine core with a phenoxy substituent on the benzene ring at the C3 position.

graph chemical_structure {
  layout=neato;
  node [shape=plaintext];
  edge [color="#202124"];

// Define atoms C1 [label="C"]; C2 [label="C"]; C3 [label="C"]; C4 [label="C"]; C5 [label="C"]; C6 [label="C"]; C7 [label="C"]; C8 [label="C"]; N [label="N", fontcolor="#FFFFFF", style=filled, fillcolor="#4285F4"]; O [label="O", fontcolor="#FFFFFF", style=filled, fillcolor="#EA4335"]; C9 [label="C"]; C10 [label="C"]; C11 [label="C"]; C12 [label="C"]; C13 [label="C"]; C14 [label="C"];

// Define bonds for the first phenyl ring C1 -- C2; C2 -- C3; C3 -- C4; C4 -- C5; C5 -- C6; C6 -- C1;

// Bonds for the ethylamine side chain C1 -- C7; C7 -- C8; C8 -- N;

// Bond for the phenoxy group C3 -- O; O -- C9;

// Bonds for the second phenyl ring C9 -- C10; C10 -- C11; C11 -- C12; C12 -- C13; C13 -- C14; C14 -- C9;

// Position nodes C1 [pos="0,0!"]; C2 [pos="1,0!"]; C3 [pos="1.5,0.866!"]; C4 [pos="1,1.732!"]; C5 [pos="0,1.732!"]; C6 [pos="-0.5,0.866!"]; C7 [pos="-1,-0.866!"]; C8 [pos="-2,-0.866!"]; N [pos="-2.5,-1.732!"]; O [pos="2.5,0.866!"]; C9 [pos="3.5,0.866!"]; C10 [pos="4,0!"]; C11 [pos="5,0!"]; C12 [pos="5.5,0.866!"]; C13 [pos="5,1.732!"]; C14 [pos="4,1.732!"]; }

Figure 2: A potential synthetic workflow for this compound.

Methodology:

  • Henry Reaction: 3-Phenoxybenzaldehyde is reacted with nitromethane in the presence of a base (e.g., sodium hydroxide) to form 1-(3-phenoxyphenyl)-2-nitroethene.

  • Reduction: The resulting nitroalkene is then reduced to the corresponding primary amine, 2-(3-phenoxyphenyl)ethan-1-amine, using a strong reducing agent such as lithium aluminum hydride (LiAlH₄).

Potential Signaling Pathways and Biological Activity

While specific studies on the biological activity and mechanism of action of this compound are limited, its structural similarity to other phenethylamines suggests potential interactions with monoamine neurotransmitter systems. Phenethylamine and its derivatives are known to interact with transporters for dopamine (DAT), norepinephrine (NET), and serotonin (SERT), and may also exhibit activity at various G-protein coupled receptors, including trace amine-associated receptors (TAARs).

The introduction of the phenoxy group could significantly modulate the compound's affinity and selectivity for these targets compared to the parent phenethylamine molecule. Structure-activity relationship (SAR) studies of related compounds suggest that substitutions on the phenyl ring can influence transporter and receptor binding.

signaling_pathway cluster_transporters Monoamine Transporters cluster_receptors Receptors This compound This compound DAT Dopamine Transporter (DAT) This compound->DAT Potential Inhibition/Modulation NET Norepinephrine Transporter (NET) This compound->NET Potential Inhibition/Modulation SERT Serotonin Transporter (SERT) This compound->SERT Potential Inhibition/Modulation TAAR1 Trace Amine-Associated Receptor 1 (TAAR1) This compound->TAAR1 Potential Agonism Adrenergic Adrenergic Receptors This compound->Adrenergic Potential Interaction Serotonin_R Serotonin Receptors This compound->Serotonin_R Potential Interaction [Dopamine]extracellular [Dopamine]extracellular DAT->[Dopamine]extracellular Reuptake Inhibition [Norepinephrine]extracellular [Norepinephrine]extracellular NET->[Norepinephrine]extracellular Reuptake Inhibition [Serotonin]extracellular [Serotonin]extracellular SERT->[Serotonin]extracellular Reuptake Inhibition Downstream Signaling Downstream Signaling TAAR1->Downstream Signaling Activation

Figure 3: Postulated signaling pathways for this compound.

Further research, including in vitro binding and functional assays, is necessary to elucidate the specific pharmacological profile of this compound.

Conclusion

This compound is a molecule of interest for further investigation due to its unique structural features within the broader class of phenethylamines. This guide has summarized the currently available information on its chemical properties and structure. However, significant data gaps remain, particularly concerning its physical properties, detailed spectroscopic characterization, and its biological activity profile. The provided theoretical frameworks for its synthesis and potential signaling pathways offer a starting point for future experimental work. Researchers are encouraged to undertake further studies to fully characterize this compound and explore its potential applications in neuroscience and drug development.

Synthesis of 3-Phenoxyphenethylamine: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the primary synthetic pathways for 3-phenoxyphenethylamine, a significant molecular scaffold in medicinal chemistry. The document details established methodologies, including experimental protocols derived from analogous transformations, and presents quantitative data in a structured format for ease of comparison. Visual diagrams of the synthetic routes are provided to facilitate a clear understanding of the chemical transformations.

Introduction

This compound and its derivatives are of considerable interest in drug discovery due to their structural resemblance to endogenous monoamine neurotransmitters. The phenethylamine backbone is a common feature in a variety of psychoactive compounds and central nervous system stimulants. The addition of a phenoxy group at the 3-position of the phenyl ring modifies the molecule's lipophilicity and electronic properties, potentially influencing its pharmacological profile, including receptor binding affinity and metabolic stability. This guide outlines the core synthetic strategies for accessing this important molecular entity.

Primary Synthetic Pathway: From 3-Phenoxybenzaldehyde

The most direct and widely applicable route to this compound proceeds through the key intermediate, 3-phenoxyphenylacetonitrile. This pathway involves three main stages: the formation of the diaryl ether, chain extension to the nitrile, and subsequent reduction to the target amine.

Primary_Synthesis_Pathway cluster_0 Stage 1: Diaryl Ether Formation cluster_1 Stage 2: Nitrile Formation cluster_2 Stage 3: Amine Formation A 3-Bromobenzaldehyde C 3-Phenoxybenzaldehyde A->C Ullmann Condensation (Cu catalyst, Base) B Phenol B->C D 3-Phenoxybenzyl Bromide C->D Reduction (e.g., NaBH4) then Bromination (e.g., PBr3) E 3-Phenoxyphenylacetonitrile D->E Cyanation (e.g., NaCN) F This compound E->F Reduction (e.g., LiAlH4 or H2/Raney Ni)

A high-level overview of the primary synthetic pathway to this compound.
Stage 1: Synthesis of 3-Phenoxybenzaldehyde via Ullmann Condensation

The initial step involves the formation of the diaryl ether linkage, a key structural feature of the target molecule. The Ullmann condensation is a classical and effective method for this transformation, involving the copper-catalyzed reaction of an aryl halide with an alcohol or phenol.[1][2]

Experimental Protocol (Analogous Ullmann Condensation):

  • Reactant Preparation: In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, combine 3-bromobenzaldehyde (1.0 eq), phenol (1.2 eq), and potassium carbonate (2.0 eq) in a high-boiling polar aprotic solvent such as dimethylformamide (DMF) or N-methyl-2-pyrrolidone (NMP).[1]

  • Catalyst Addition: Add a catalytic amount of copper(I) iodide (CuI, 0.1 eq) and an activating ligand such as L-proline or N,N'-dimethyl-1,2-cyclohexanediamine (if necessary) to the mixture.

  • Reaction: Heat the reaction mixture to 120-150°C and maintain it at this temperature with vigorous stirring for 12-24 hours. Monitor the reaction progress by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS).

  • Workup and Purification: After completion, cool the reaction mixture to room temperature and filter off the inorganic salts. The filtrate is then diluted with water and extracted with an organic solvent like ethyl acetate. The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure. The crude product is purified by vacuum distillation or column chromatography on silica gel to yield 3-phenoxybenzaldehyde.

Reactant/ReagentMolar RatioTypical SolventTemperature (°C)Typical Yield (%)
3-Bromobenzaldehyde1.0DMF or NMP120-15070-85
Phenol1.2
K₂CO₃2.0
CuI0.1
Stage 2: Synthesis of 3-Phenoxyphenylacetonitrile

The next stage involves a two-carbon homologation and introduction of the nitrile functionality. This is typically achieved by converting the aldehyde to a benzyl halide, followed by nucleophilic substitution with a cyanide salt.

Experimental Protocol:

Part A: Reduction of 3-Phenoxybenzaldehyde and Conversion to 3-Phenoxybenzyl Bromide

  • Reduction: Dissolve 3-phenoxybenzaldehyde (1.0 eq) in methanol or ethanol at 0°C. Add sodium borohydride (NaBH₄, 1.1 eq) portion-wise while maintaining the temperature. Stir the reaction for 1-2 hours at room temperature. Quench the reaction with water and extract the product, 3-phenoxybenzyl alcohol, with ethyl acetate.

  • Bromination: Dissolve the crude 3-phenoxybenzyl alcohol in a suitable solvent like diethyl ether or dichloromethane. Cool the solution to 0°C and add phosphorus tribromide (PBr₃, 0.4 eq) dropwise. Allow the reaction to warm to room temperature and stir for 2-4 hours. Carefully quench the reaction with ice water and separate the organic layer. Wash the organic layer with saturated sodium bicarbonate solution and brine, then dry over anhydrous magnesium sulfate. Evaporation of the solvent yields 3-phenoxybenzyl bromide.

Part B: Cyanation of 3-Phenoxybenzyl Bromide

  • Reaction Setup: Dissolve 3-phenoxybenzyl bromide (1.0 eq) in a polar aprotic solvent such as acetone or dimethyl sulfoxide (DMSO). Add sodium cyanide (NaCN, 1.2 eq).

  • Reaction: Heat the mixture to 50-70°C and stir for 4-8 hours. Monitor the reaction by TLC.

  • Workup and Purification: After the reaction is complete, pour the mixture into water and extract with ethyl acetate. Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. The resulting crude 3-phenoxyphenylacetonitrile can be purified by column chromatography or vacuum distillation.

IntermediateReagentsTypical SolventTemperature (°C)Typical Yield (%)
3-Phenoxybenzyl alcoholNaBH₄Methanol0 - RT>90
3-Phenoxybenzyl bromidePBr₃Diethyl ether0 - RT80-90
3-PhenoxyphenylacetonitrileNaCNAcetone/DMSO50-7085-95
Stage 3: Reduction of 3-Phenoxyphenylacetonitrile to this compound

The final step is the reduction of the nitrile group to a primary amine. This can be accomplished using powerful reducing agents like lithium aluminum hydride (LiAlH₄) or through catalytic hydrogenation.

Experimental Protocol (LiAlH₄ Reduction):

  • Reaction Setup: To a flame-dried round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), add a suspension of lithium aluminum hydride (LiAlH₄, 1.5-2.0 eq) in anhydrous tetrahydrofuran (THF).

  • Addition of Nitrile: Cool the suspension to 0°C in an ice bath. Slowly add a solution of 3-phenoxyphenylacetonitrile (1.0 eq) in anhydrous THF dropwise to the LiAlH₄ suspension.

  • Reaction: After the addition is complete, allow the reaction mixture to warm to room temperature and then heat to reflux for 4-6 hours.

  • Workup: Cool the reaction mixture to 0°C and cautiously quench the excess LiAlH₄ by the sequential dropwise addition of water, followed by 15% aqueous sodium hydroxide, and then more water (Fieser workup).

  • Purification: Filter the resulting granular precipitate and wash it thoroughly with THF or ethyl acetate. Combine the organic filtrates, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to yield crude this compound. The product can be further purified by vacuum distillation or by conversion to its hydrochloride salt followed by recrystallization.

ProductReducing AgentMolar Ratio (Reducer:Nitrile)SolventTemperatureTypical Yield (%)
This compoundLiAlH₄1.5 - 2.0 : 1Anhydrous THFReflux75-90
This compoundH₂/Raney NiCatalyticEthanol/AmmoniaRT - 50°C80-95

Experimental Protocol (Catalytic Hydrogenation):

  • Catalyst Preparation: In a hydrogenation vessel, place a slurry of Raney Nickel (5-10% by weight of the nitrile) in ethanol.

  • Reaction Mixture: Add a solution of 3-phenoxyphenylacetonitrile (1.0 eq) in ethanol, often with the addition of ammonia to suppress the formation of secondary amines.

  • Hydrogenation: Pressurize the vessel with hydrogen gas (50-100 psi) and agitate the mixture at room temperature or with gentle heating (up to 50°C) until hydrogen uptake ceases.

  • Workup and Purification: Filter the catalyst through a pad of celite and wash the filter cake with ethanol. Concentrate the filtrate under reduced pressure to obtain the crude product. Purification can be achieved by vacuum distillation.

Alternative Synthetic Pathways

While the nitrile reduction pathway is the most common, other methods can be employed to synthesize this compound.

Reductive Amination of 3-Phenoxyphenylacetaldehyde

This pathway involves the reaction of 3-phenoxyphenylacetaldehyde with an ammonia source in the presence of a reducing agent.

Reductive_Amination_Pathway A 3-Phenoxyphenylacetaldehyde C This compound A->C Reductive Amination (e.g., NaBH3CN) B Ammonia Source (e.g., NH4OAc) B->C

Reductive amination approach to this compound.

Experimental Protocol (General Reductive Amination):

  • Imine Formation: Dissolve 3-phenoxyphenylacetaldehyde (1.0 eq) and ammonium acetate (5-10 eq) in methanol. Stir the mixture at room temperature for 1-2 hours to form the intermediate imine.

  • Reduction: Cool the solution to 0°C and add sodium cyanoborohydride (NaBH₃CN, 1.5 eq) portion-wise.

  • Reaction and Workup: Allow the reaction to warm to room temperature and stir for 12-24 hours. Quench the reaction with water and extract the product with an organic solvent. The organic layer is then washed, dried, and concentrated.

  • Purification: The crude amine is purified by column chromatography or vacuum distillation.

Conclusion

The synthesis of this compound is most reliably achieved through a multi-step sequence starting from 3-bromobenzaldehyde. The key transformations involve an Ullmann condensation to form the diaryl ether, followed by conversion to 3-phenoxyphenylacetonitrile and its subsequent reduction. While alternative methods like reductive amination exist, the nitrile reduction pathway generally offers high yields and is amenable to scale-up. The protocols and data presented in this guide provide a solid foundation for researchers and drug development professionals working with this important class of compounds.

References

An In-depth Technical Guide to 3-Phenoxyphenethylamine and its Relation to Substituted Phenethylamines

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Substituted phenethylamines represent a vast and pharmacologically diverse class of compounds, encompassing endogenous neurotransmitters, therapeutic agents, and potent psychoactive substances. This technical guide focuses on 3-Phenoxyphenethylamine, a lesser-studied derivative, providing a comprehensive overview of its chemical synthesis, predicted pharmacological profile, and its relationship within the broader context of substituted phenethylamines. Due to a lack of direct experimental data for this compound in publicly accessible literature, its pharmacological properties are inferred from established structure-activity relationships (SAR) of analogous compounds. This document outlines detailed experimental protocols for the synthesis and evaluation of such compounds, including radioligand binding and functional assays, to facilitate further research. Visualizations of key signaling pathways and experimental workflows are provided to enhance understanding.

Introduction to Substituted Phenethylamines

Substituted phenethylamines are a chemical class of organic compounds based on the core structure of phenethylamine. This structure consists of a phenyl ring linked to an amino group by a two-carbon chain.[1] Modifications to the phenyl ring, the ethyl sidechain, or the amino group give rise to a wide array of compounds with diverse pharmacological activities.[1] These activities include roles as central nervous system stimulants, hallucinogens, entactogens, appetite suppressants, and antidepressants.[1]

The pharmacological effects of substituted phenethylamines are primarily mediated by their interactions with monoamine neurotransmitter systems in the brain. Key targets include serotonin (5-HT) receptors, particularly the 5-HT₂A subtype, dopamine transporters (DAT), norepinephrine transporters (NET), and trace amine-associated receptors (TAARs), especially TAAR1.[2][3] The specific affinity and efficacy at these targets are highly dependent on the nature and position of the chemical substituents.[4]

This compound: A Profile

This compound is a derivative of phenethylamine with a phenoxy group substituted at the meta-position (position 3) of the phenyl ring. Its chemical identity is confirmed by its CAS number: 118468-17-0.[5]

Predicted Physicochemical Properties

While experimental data is scarce, the physicochemical properties of this compound can be predicted using computational models. These properties are crucial for understanding its absorption, distribution, metabolism, and excretion (ADME) profile.

PropertyPredicted Value
Molecular Formula C₁₄H₁₅NO
Molecular Weight 213.28 g/mol
LogP ~3.5
pKa (amine) ~10

Note: These values are estimations and require experimental verification.

Synthesis of this compound

Proposed Synthetic Pathway

A logical synthetic route to this compound would start from 3-phenoxybenzaldehyde. This can be converted to the corresponding benzyl cyanide, which is then reduced to the final amine.

G A 3-Phenoxybenzaldehyde B 3-Phenoxybenzyl alcohol A->B Reduction (e.g., NaBH4) C 3-Phenoxybenzyl chloride B->C Chlorination (e.g., SOCl2) D 3-Phenoxybenzyl cyanide C->D Cyanation (e.g., NaCN) E This compound D->E Reduction (e.g., LiAlH4 or H2/Raney Ni)

Caption: Proposed synthesis of this compound.

Detailed Experimental Protocol (Hypothetical)

This protocol is a generalized procedure based on known phenethylamine syntheses and would require optimization for this specific compound.[6][7]

Step 1: Reduction of 3-Phenoxybenzaldehyde to 3-Phenoxybenzyl alcohol

  • Dissolve 3-phenoxybenzaldehyde in a suitable solvent such as methanol or ethanol in a round-bottom flask.

  • Cool the solution in an ice bath.

  • Slowly add sodium borohydride (NaBH₄) portion-wise while stirring.

  • After the addition is complete, allow the reaction to warm to room temperature and stir for several hours.

  • Quench the reaction by the slow addition of water.

  • Extract the product with an organic solvent like ethyl acetate.

  • Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to yield 3-phenoxybenzyl alcohol.

Step 2: Chlorination of 3-Phenoxybenzyl alcohol to 3-Phenoxybenzyl chloride

  • Dissolve 3-phenoxybenzyl alcohol in a dry, aprotic solvent such as dichloromethane.

  • Cool the solution in an ice bath.

  • Slowly add thionyl chloride (SOCl₂) dropwise.

  • After the addition, allow the reaction to stir at room temperature until completion (monitored by TLC).

  • Carefully quench the reaction with ice-cold water.

  • Separate the organic layer, wash with saturated sodium bicarbonate solution and brine, dry over anhydrous sodium sulfate, and concentrate to give 3-phenoxybenzyl chloride.

Step 3: Cyanation of 3-Phenoxybenzyl chloride to 3-Phenoxybenzyl cyanide

  • Dissolve 3-phenoxybenzyl chloride in a polar aprotic solvent like dimethylformamide (DMF) or dimethyl sulfoxide (DMSO).

  • Add sodium cyanide (NaCN) and stir the mixture at an elevated temperature (e.g., 50-70 °C).

  • Monitor the reaction by TLC.

  • Upon completion, pour the reaction mixture into water and extract the product with an organic solvent.

  • Wash the organic layer, dry, and concentrate to obtain 3-phenoxybenzyl cyanide.

Step 4: Reduction of 3-Phenoxybenzyl cyanide to this compound

  • In a flame-dried flask under an inert atmosphere, prepare a suspension of lithium aluminum hydride (LiAlH₄) in a dry ether solvent (e.g., diethyl ether or THF).

  • Cool the suspension in an ice bath.

  • Slowly add a solution of 3-phenoxybenzyl cyanide in the same dry ether to the LiAlH₄ suspension.

  • After the addition, allow the reaction to warm to room temperature and then reflux for several hours.

  • Cool the reaction in an ice bath and carefully quench by sequential addition of water, 15% aqueous NaOH, and then more water.

  • Filter the resulting solids and wash them with ether.

  • Dry the combined organic filtrates over anhydrous sodium sulfate and concentrate under reduced pressure.

  • The crude product can be purified by distillation under reduced pressure or by conversion to its hydrochloride salt and recrystallization.

Predicted Pharmacology and Relation to Substituted Phenethylamines

The pharmacological profile of this compound is not documented. However, by examining the structure-activity relationships of related substituted phenethylamines, we can infer its likely interactions with key biological targets.

Structure-Activity Relationships (SAR) of Substituted Phenethylamines
  • Substitution on the Phenyl Ring: The nature and position of substituents on the phenyl ring are critical determinants of receptor affinity and selectivity.

    • Alkoxy Groups: Methoxy groups, particularly at the 2 and 5 positions, are known to enhance affinity for the 5-HT₂A receptor.[4]

    • Halogens and Alkyl Groups: Substitution at the 4-position with halogens or small alkyl groups generally increases affinity for the 5-HT₂A receptor.

    • Bulky Substituents: The introduction of larger, bulkier groups can have varied effects. In some cases, it can increase affinity, while in others, it may lead to a decrease or a shift in selectivity.

  • The Phenoxy Group at Position 3: The phenoxy group is a relatively bulky ether linkage. Its placement at the meta-position is less common in highly potent psychoactive phenethylamines, where para-substitution is often favored for 5-HT₂A activity. The presence of this group is likely to have a significant impact on the binding orientation and affinity of the molecule at various receptors.

Predicted Receptor Binding Profile

Based on the SAR of related compounds, the following is a predicted, hypothetical receptor binding profile for this compound.

Receptor/TransporterPredicted Affinity (Ki)Rationale
5-HT₂A Receptor ModerateThe phenethylamine backbone confers some affinity, but the 3-phenoxy group may not be optimal for high-affinity binding compared to 2,5-dimethoxy or 4-halo substitutions.
Dopamine Transporter (DAT) Low to ModerateUnsubstituted phenethylamine has some affinity for DAT. The bulky 3-phenoxy group might hinder optimal binding.
Norepinephrine Transporter (NET) Low to ModerateSimilar to DAT, some interaction is expected, but the bulky substituent may limit high-affinity binding.
Trace Amine-Associated Receptor 1 (TAAR1) Moderate to HighPhenethylamine is an endogenous agonist of TAAR1.[8] The 3-phenoxy substitution may be well-tolerated at this receptor.
Predicted Functional Activity
  • 5-HT₂A Receptor: Likely to be a partial agonist, a common functional profile for many substituted phenethylamines.

  • Monoamine Transporters (DAT/NET): It may act as a reuptake inhibitor or a releasing agent, though likely with lower potency than classic stimulants like amphetamine.

  • TAAR1: Expected to be an agonist, potentially leading to modulation of monoamine release.[8]

Key Experimental Protocols for Pharmacological Characterization

To experimentally determine the pharmacological profile of this compound, a series of in vitro assays are necessary.

Radioligand Binding Assay for Monoamine Transporters

This assay determines the binding affinity (Ki) of a compound for DAT, NET, and SERT.

G A Prepare cell membranes expressing the transporter (DAT, NET, or SERT) B Incubate membranes with a radiolabeled ligand (e.g., [3H]WIN 35,428 for DAT) and varying concentrations of This compound A->B C Separate bound from free radioligand by rapid filtration B->C D Quantify radioactivity on the filters using liquid scintillation counting C->D E Determine IC50 and calculate Ki D->E

Caption: Workflow for a radioligand binding assay.

Protocol:

  • Membrane Preparation: Utilize cell lines (e.g., HEK293) stably expressing the human dopamine, norepinephrine, or serotonin transporter. Harvest cells and prepare membrane fractions by homogenization and centrifugation.

  • Binding Assay: In a 96-well plate, combine the cell membrane preparation, a specific radioligand (e.g., [³H]WIN 35,428 for DAT), and a range of concentrations of this compound.

  • Incubation: Incubate the plates at a controlled temperature (e.g., room temperature) for a sufficient time to reach equilibrium (e.g., 60-90 minutes).

  • Filtration: Rapidly filter the contents of each well through glass fiber filters to separate the membrane-bound radioligand from the unbound.

  • Washing: Wash the filters with ice-cold buffer to remove non-specifically bound radioligand.

  • Scintillation Counting: Place the filters in scintillation vials with scintillation fluid and count the radioactivity using a liquid scintillation counter.

  • Data Analysis: Plot the percentage of inhibition of radioligand binding against the concentration of this compound. Use non-linear regression to determine the IC₅₀ value, which can then be converted to the Ki value using the Cheng-Prusoff equation.

Functional Assay for TAAR1: cAMP Accumulation

This assay measures the ability of a compound to activate TAAR1 and induce the production of cyclic AMP (cAMP).

G A Culture cells expressing TAAR1 B Stimulate cells with varying concentrations of this compound in the presence of a phosphodiesterase inhibitor A->B C Lyse the cells to release intracellular cAMP B->C D Quantify cAMP levels using a competitive immunoassay (e.g., HTRF or ELISA) C->D E Determine EC50 and Emax D->E

Caption: Workflow for a TAAR1 functional assay.

Protocol:

  • Cell Culture: Use a cell line (e.g., CHO or HEK293) stably or transiently expressing human TAAR1.

  • Cell Plating: Plate the cells in a 96-well plate and allow them to adhere.

  • Stimulation: Pre-incubate the cells with a phosphodiesterase inhibitor (e.g., IBMX) to prevent cAMP degradation. Then, add varying concentrations of this compound and incubate for a defined period (e.g., 30 minutes at 37°C).

  • Lysis: Lyse the cells to release the accumulated intracellular cAMP.

  • cAMP Detection: Quantify the cAMP levels using a commercially available kit, such as a homogeneous time-resolved fluorescence (HTRF) or an enzyme-linked immunosorbent assay (ELISA) kit.

  • Data Analysis: Plot the cAMP concentration against the concentration of this compound. Use a sigmoidal dose-response curve fit to determine the EC₅₀ (potency) and Eₘₐₓ (efficacy) values.

Signaling Pathways

The interaction of substituted phenethylamines with their primary targets, such as the 5-HT₂A receptor and TAAR1, initiates distinct intracellular signaling cascades.

5-HT₂A Receptor Signaling

The 5-HT₂A receptor is a G-protein coupled receptor (GPCR) that primarily couples to the Gq/11 protein.

G cluster_0 Cell Membrane This compound This compound 5-HT2A Receptor 5-HT2A Receptor This compound->5-HT2A Receptor Gq/11 Gq/11 5-HT2A Receptor->Gq/11 activates Phospholipase C (PLC) Phospholipase C (PLC) Gq/11->Phospholipase C (PLC) activates PIP2 PIP2 Phospholipase C (PLC)->PIP2 hydrolyzes DAG DAG PIP2->DAG IP3 IP3 PIP2->IP3 Protein Kinase C (PKC) Protein Kinase C (PKC) DAG->Protein Kinase C (PKC) activates Ca2+ release Ca2+ release IP3->Ca2+ release induces Cellular Response Cellular Response Protein Kinase C (PKC)->Cellular Response Ca2+ release->Cellular Response

Caption: Simplified 5-HT₂A receptor signaling pathway.

TAAR1 Signaling

TAAR1 is a GPCR that primarily couples to the Gs protein.

G cluster_0 Cell Membrane This compound This compound TAAR1 TAAR1 This compound->TAAR1 Gs Gs TAAR1->Gs activates Adenylyl Cyclase Adenylyl Cyclase Gs->Adenylyl Cyclase activates ATP ATP Adenylyl Cyclase->ATP converts cAMP cAMP ATP->cAMP Protein Kinase A (PKA) Protein Kinase A (PKA) cAMP->Protein Kinase A (PKA) activates CREB phosphorylation CREB phosphorylation Protein Kinase A (PKA)->CREB phosphorylation Gene Transcription Gene Transcription CREB phosphorylation->Gene Transcription Cellular Response Cellular Response Gene Transcription->Cellular Response

Caption: Simplified TAAR1 signaling pathway.

Conclusion

This compound represents an intriguing yet understudied member of the vast phenethylamine family. While direct experimental data on its pharmacology is currently lacking, established structure-activity relationships for this class of compounds allow for informed predictions of its likely interactions with key CNS targets. It is hypothesized that this compound will exhibit moderate affinity for the 5-HT₂A receptor and TAAR1, with lower affinity for the monoamine transporters. Its synthesis is achievable through standard organic chemistry methodologies. This guide provides a framework for the synthesis and detailed pharmacological characterization of this compound, encouraging further research to elucidate its precise biological activities and therapeutic potential. The provided protocols and pathway diagrams serve as a valuable resource for researchers in the fields of medicinal chemistry, pharmacology, and drug development.

References

Potential Pharmacological Profile of 3-Phenoxyphenethylamine: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

Disclaimer: There is currently a significant lack of published pharmacological data for the specific compound 3-Phenoxyphenethylamine. Therefore, this document outlines a potential pharmacological profile based on the structure-activity relationships (SAR) of the broader phenethylamine class of compounds. The information presented is intended for research and drug development professionals and should be considered hypothetical until confirmed by experimental data.

Executive Summary

This compound is a derivative of phenethylamine, a well-known psychoactive compound class that interacts with various monoamine systems in the central nervous system.[1] The addition of a phenoxy group at the 3-position of the phenyl ring introduces a bulky, electron-withdrawing substituent that is likely to modulate its binding affinity and functional activity at various receptors and transporters compared to the parent phenethylamine molecule. Based on the pharmacology of related compounds, this compound is hypothesized to interact with serotonergic and dopaminergic systems, potentially exhibiting a mixed agonist/antagonist profile or acting as a reuptake inhibitor. This guide provides a theoretical framework for its pharmacological investigation, including potential targets, experimental protocols for characterization, and anticipated signaling pathways.

Predicted Pharmacological Profile

The pharmacological profile of this compound is likely to be influenced by the structure-activity relationships observed in other phenethylamine derivatives. The phenethylamine backbone is a common feature in many psychoactive substances that target monoamine neurotransmitter systems.[2][3]

2.1 Potential Molecular Targets

Based on the pharmacology of structurally related phenethylamines, the primary molecular targets for this compound are predicted to be:

  • Serotonin (5-HT) Receptors: Phenethylamines are known to have varying affinities for different 5-HT receptor subtypes, particularly the 5-HT2A receptor.[1] The nature and position of substitutions on the phenyl ring can significantly alter binding affinity and functional activity.[4]

  • Dopamine (DA) Transporter (DAT) and Receptors: Many phenethylamine derivatives exhibit inhibitory effects on dopamine reuptake.[2] The structural features of this compound suggest a potential interaction with DAT.

  • Norepinephrine (NE) Transporter (NET) and Receptors: Cross-reactivity with the noradrenergic system is common for phenethylamine-based compounds.

  • Trace Amine-Associated Receptor 1 (TAAR1): Phenethylamine itself is an agonist at TAAR1, which modulates monoamine neurotransmission.[5]

2.2 Hypothetical Quantitative Data

The following table outlines the types of quantitative data that should be obtained to characterize the pharmacological profile of this compound. The values presented are for illustrative purposes only and are not based on experimental results.

TargetAssay TypePredicted ParameterHypothetical Value Range
5-HT2A ReceptorRadioligand BindingKi (nM)50 - 500
5-HT2A ReceptorFunctional Assay (e.g., Ca2+ flux)EC50/IC50 (nM)100 - 1000
Dopamine TransporterRadioligand BindingKi (nM)100 - 1500
Dopamine TransporterReuptake Inhibition AssayIC50 (nM)200 - 2000
Norepinephrine TransporterRadioligand BindingKi (nM)500 - 5000
Norepinephrine TransporterReuptake Inhibition AssayIC50 (nM)1000 - 10000
TAAR1Functional Assay (e.g., cAMP accumulation)EC50 (nM)50 - 800

Proposed Experimental Protocols

To elucidate the pharmacological profile of this compound, a systematic approach involving both in vitro and in vivo studies is necessary.

3.1 In Vitro Characterization

  • Receptor Binding Assays:

    • Objective: To determine the binding affinity of this compound for a panel of receptors and transporters, including but not limited to 5-HT, dopamine, and norepinephrine receptor subtypes, as well as DAT, NET, and SERT.

    • Methodology: Competitive radioligand binding assays will be performed using cell membranes expressing the target receptors or transporters. A fixed concentration of a specific radioligand will be incubated with increasing concentrations of this compound. The concentration of the test compound that inhibits 50% of the specific binding of the radioligand (IC50) will be determined and converted to the inhibition constant (Ki).

  • Functional Assays:

    • Objective: To determine the functional activity (agonist, antagonist, or inverse agonist) and potency (EC50 or IC50) of this compound at its primary targets.

    • Methodology:

      • G-Protein Coupled Receptors (GPCRs): For GPCRs like the 5-HT receptors, functional activity can be assessed by measuring second messenger accumulation (e.g., cAMP for Gs/Gi-coupled receptors or inositol phosphate for Gq-coupled receptors) or through reporter gene assays.

      • Transporter Function: The effect on monoamine transporters can be determined using synaptosomes or cell lines expressing the transporters. The inhibition of radiolabeled substrate (e.g., [3H]dopamine) uptake will be measured.

3.2 In Vivo Evaluation

  • Pharmacokinetic Studies:

    • Objective: To determine the absorption, distribution, metabolism, and excretion (ADME) profile of this compound.

    • Methodology: The compound will be administered to laboratory animals (e.g., rats or mice) via relevant routes (e.g., oral, intravenous). Blood and tissue samples will be collected at various time points and analyzed using LC-MS/MS to determine pharmacokinetic parameters such as half-life, bioavailability, and volume of distribution.

  • Pharmacodynamic and Behavioral Studies:

    • Objective: To assess the physiological and behavioral effects of this compound in vivo.

    • Methodology: Depending on the in vitro profile, relevant behavioral models can be employed. For example, if the compound shows significant activity at 5-HT2A receptors, head-twitch response in mice could be evaluated. If it is a potent DAT inhibitor, locomotor activity and drug discrimination studies could be performed.[6]

Visualizations

4.1 Proposed Experimental Workflow

experimental_workflow cluster_invitro In Vitro Characterization cluster_invivo In Vivo Evaluation receptor_binding Receptor Binding Assays (Determine Ki) functional_assays Functional Assays (Determine EC50/IC50) receptor_binding->functional_assays Identify primary targets pk_studies Pharmacokinetic Studies (ADME Profile) functional_assays->pk_studies Guide in vivo testing pd_studies Pharmacodynamic Studies (Behavioral Effects) pk_studies->pd_studies Inform dosing regimen synthesis Compound Synthesis & Purification synthesis->receptor_binding

Caption: A generalized workflow for the pharmacological characterization of a novel compound.

4.2 Hypothetical Signaling Pathway for a Gq-Coupled 5-HT2A Receptor

Gq_signaling compound This compound (Hypothetical Agonist) receptor 5-HT2A Receptor compound->receptor g_protein Gq Protein receptor->g_protein activates plc Phospholipase C (PLC) g_protein->plc activates pip2 PIP2 plc->pip2 hydrolyzes ip3 IP3 pip2->ip3 dag DAG pip2->dag er Endoplasmic Reticulum ip3->er binds to pkc Protein Kinase C (PKC) dag->pkc activates ca2 Ca2+ Release er->ca2 downstream Downstream Cellular Effects ca2->downstream pkc->downstream

Caption: A potential Gq-coupled signaling cascade initiated by a 5-HT2A receptor agonist.

Conclusion

While the specific pharmacological profile of this compound remains to be determined, this guide provides a comprehensive framework for its investigation. Based on the well-established structure-activity relationships of phenethylamine derivatives, it is plausible that this compound will interact with key monoamine systems in the brain. The proposed experimental protocols will enable a thorough characterization of its binding affinities, functional activities, and in vivo effects, thereby elucidating its potential as a pharmacological tool or therapeutic lead. Further research into this and related novel psychoactive substances is crucial for a better understanding of their mechanisms of action and potential impacts.[7][8]

References

In Silico Prediction of 3-Phenoxyphenethylamine Receptor Binding: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Introduction

3-Phenoxyphenethylamine belongs to the broad class of phenethylamine compounds, which includes endogenous neurotransmitters and various psychoactive substances. The prediction of its receptor binding profile is crucial for understanding its pharmacological effects and potential therapeutic applications. In silico methods, such as molecular docking and QSAR, offer powerful tools for predicting ligand-receptor interactions, guiding lead optimization, and reducing the costs associated with experimental screening. This guide focuses on the predicted primary target, TAAR1, and potential secondary targets, DAT and 5-HT2A, providing the necessary theoretical and practical framework for researchers in drug discovery and development.

Predicted Molecular Targets and Signaling Pathways

Based on the structure of this compound and the known pharmacology of related phenethylamines, the following receptors are considered the most likely targets.

Primary Target: Trace Amine-Associated Receptor 1 (TAAR1)

TAAR1 is a G protein-coupled receptor (GPCR) that is a primary target for endogenous trace amines and amphetamine-like substances[1]. Phenethylamines are known agonists of TAAR1[2].

Signaling Pathways: TAAR1 activation is known to couple to both Gαs and Gαq proteins.

  • Gαs Pathway: Activation of the Gαs subunit stimulates adenylyl cyclase, leading to an increase in intracellular cyclic AMP (cAMP). cAMP, in turn, activates Protein Kinase A (PKA), which can phosphorylate various downstream targets, including transcription factors and other kinases[1][3].

  • Gαq Pathway: Coupling to the Gαq subunit activates phospholipase C (PLC), which cleaves phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol trisphosphate (IP3) and diacylglycerol (DAG). IP3 triggers the release of intracellular calcium (Ca2+), while DAG activates Protein Kinase C (PKC)[4][5].

TAAR1_Signaling cluster_membrane Cell Membrane TAAR1 TAAR1 Gs Gαs TAAR1->Gs Gq Gαq TAAR1->Gq AC Adenylyl Cyclase cAMP cAMP AC->cAMP produces PLC Phospholipase C PIP2 PIP2 PLC->PIP2 cleaves Gs->AC activates Gq->PLC activates Ligand This compound Ligand->TAAR1 PKA PKA cAMP->PKA activates Downstream Downstream Effects PKA->Downstream IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG Ca2 Ca2+ IP3->Ca2 releases PKC PKC DAG->PKC activates Ca2->Downstream PKC->Downstream

TAAR1 Gs and Gq Signaling Pathways

Potential Secondary Target: Dopamine Transporter (DAT)

The dopamine transporter is a membrane protein that mediates the reuptake of dopamine from the synaptic cleft[6]. Phenethylamine derivatives have been shown to interact with DAT, acting as inhibitors or substrates[7][8].

Signaling and Conformational States: DAT function is modulated by various signaling pathways, including those involving Protein Kinase C (PKC) and Mitogen-Activated Protein Kinase (MAPK)[3]. The transporter cycles through several conformational states to facilitate dopamine transport: outward-open, substrate-occluded, and inward-open[6][9][10].

DAT_Signaling cluster_membrane Presynaptic Membrane DAT Dopamine Transporter (DAT) Dopamine_int Intracellular Dopamine DAT->Dopamine_int Translocates Dopamine_ext Extracellular Dopamine Dopamine_ext->DAT Binds PKC PKC Phosphorylation DAT Phosphorylation PKC->Phosphorylation MAPK MAPK MAPK->Phosphorylation Internalization DAT Internalization Phosphorylation->Internalization ReverseTransport Reverse Transport (Efflux) Phosphorylation->ReverseTransport

Dopamine Transporter Regulation

Potential Secondary Target: Serotonin 2A Receptor (5-HT2A)

The 5-HT2A receptor is a GPCR and a well-known target for many psychoactive phenethylamines[7][11].

Signaling Pathway: The 5-HT2A receptor primarily couples to Gαq proteins, initiating a signaling cascade similar to the TAAR1 Gαq pathway. This leads to the activation of PLC, generation of IP3 and DAG, and subsequent release of intracellular Ca2+ and activation of PKC[4][12][13].

in_silico_workflow cluster_QSAR QSAR Modeling cluster_Docking Molecular Docking Data_Collection Data Collection (Phenethylamine Analogs) Descriptor_Calc Descriptor Calculation Data_Collection->Descriptor_Calc Model_Build Model Building (MLR, PLS, etc.) Descriptor_Calc->Model_Build Model_Val Model Validation Model_Build->Model_Val QSAR_Prediction Predict Affinity of This compound Model_Val->QSAR_Prediction Final_Prediction Integrated Prediction of Receptor Binding Profile QSAR_Prediction->Final_Prediction Ligand_Prep Ligand Preparation (this compound) Docking_Sim Docking Simulation Ligand_Prep->Docking_Sim Receptor_Prep Receptor Preparation (TAAR1, DAT, 5-HT2A) Receptor_Prep->Docking_Sim Pose_Analysis Pose & Score Analysis Docking_Sim->Pose_Analysis Docking_Prediction Predict Binding Mode & Affinity Pose_Analysis->Docking_Prediction Docking_Prediction->Final_Prediction

References

Technical Guide: 2-(3-Phenoxyphenyl)ethylamine (CAS 118468-17-0)

Author: BenchChem Technical Support Team. Date: December 2025

Disclaimer: Despite a comprehensive search of scientific literature and patent databases, no specific biological activity, mechanism of action, or detailed experimental data has been found for the compound 2-(3-phenoxyphenyl)ethylamine (CAS 118468-17-0). The following information is based on the general properties of the phenethylamine chemical class and should not be considered specific to this particular compound. All data presented for related compounds is for illustrative purposes only.

Executive Summary

2-(3-Phenoxyphenyl)ethylamine is a chemical compound belonging to the phenethylamine class. While its specific biological functions remain uncharacterized in publicly available research, the phenethylamine scaffold is a well-established pharmacophore present in a wide array of neuroactive and psychoactive substances. This guide provides the known physicochemical properties of 2-(3-phenoxyphenyl)ethylamine and offers a broader context by examining the general biological activities and mechanisms of the phenethylamine class of molecules. Due to the absence of specific research, this document cannot provide in-depth experimental protocols or signaling pathway diagrams for the target compound.

Physicochemical Properties of 2-(3-Phenoxyphenyl)ethylamine

The fundamental properties of 2-(3-phenoxyphenyl)ethylamine have been collated from various chemical supplier databases.

PropertyValueReference
CAS Number 118468-17-0N/A
Molecular Formula C₁₄H₁₅NO[1]
Molecular Weight 213.28 g/mol [1]
IUPAC Name 2-(3-phenoxyphenyl)ethan-1-amineN/A
Synonyms 3-PhenoxyphenethylamineN/A
Boiling Point 142 °C at 5 mmHgN/A
Density 1.08 g/cm³N/A

The Phenethylamine Class: A General Overview of Biological Activity

The 2-phenethylamine structure is the backbone for a vast number of biologically active molecules, including endogenous neurotransmitters, hormones, and synthetic drugs. The biological effects of phenethylamine derivatives are highly dependent on the substitutions on the phenyl ring, the ethylamine side chain, and the terminal amine.

Key Biological Targets:

  • Monoamine Transporters: Many phenethylamines are known to interact with the transporters for dopamine (DAT), norepinephrine (NET), and serotonin (SERT). They can act as substrates, inhibitors, or reversing agents (releasers) for these transporters.

  • G-Protein Coupled Receptors (GPCRs): This class of compounds frequently exhibits affinity for various GPCRs, including:

    • Adrenergic Receptors (α and β): Modulation of these receptors can lead to cardiovascular effects (changes in blood pressure and heart rate) and other physiological responses.

    • Dopamine Receptors (D₁-D₅): Interaction with dopamine receptors is central to the effects of many stimulants and antipsychotic drugs.

    • Serotonin (5-HT) Receptors: The diverse subtypes of serotonin receptors are targets for antidepressants, anxiolytics, and psychedelic compounds.

    • Trace Amine-Associated Receptors (TAARs): Phenethylamine is an endogenous ligand for TAAR1, a receptor involved in modulating monoaminergic neurotransmission.

Potential (but Unverified) Areas of Research for 2-(3-Phenoxyphenyl)ethylamine

Given its core structure, 2-(3-phenoxyphenyl)ethylamine could theoretically be investigated for activities similar to other phenethylamine derivatives. These are speculative avenues for research and are not based on any existing data for this specific compound.

  • Neurotransmitter Reuptake Inhibition: The phenethylamine backbone is common in compounds that inhibit the reuptake of norepinephrine and serotonin. For instance, a novel class of 3-(phenoxy-phenyl-methyl)-pyrrolidines has been identified as potent and balanced norepinephrine and serotonin reuptake inhibitors.[2]

  • Receptor Binding Affinity: Studies on related phenethylamine derivatives have evaluated their binding affinities for various receptors. For example, certain 2-phenyl-2-(1-hydroxycycloalkyl)ethylamine derivatives have been examined for their ability to inhibit norepinephrine and serotonin uptake.[3]

Synthesis and Experimental Protocols: A General Perspective

While no specific synthesis or experimental protocols for 2-(3-phenoxyphenyl)ethylamine have been found in the literature, general methods for the synthesis of phenethylamines are well-established. A common synthetic route involves the reduction of a corresponding substituted phenylacetonitrile or the reductive amination of a substituted phenylacetaldehyde.

Illustrative Experimental Workflow for Characterizing a Novel Phenethylamine:

The following diagram illustrates a general workflow that could be applied to characterize the biological activity of a novel phenethylamine like 2-(3-phenoxyphenyl)ethylamine. This is a hypothetical workflow and has not been applied to the target compound.

G cluster_0 Compound Synthesis & Purity Analysis cluster_1 In Vitro Screening cluster_2 In Vivo Evaluation Synthesis Synthesis of 2-(3-phenoxyphenyl)ethylamine Purification Purification (e.g., Chromatography) Synthesis->Purification Analysis Structural & Purity Analysis (NMR, MS, HPLC) Purification->Analysis Binding_Assay Receptor Binding Assays (Dopamine, Serotonin, Adrenergic) Analysis->Binding_Assay Uptake_Assay Neurotransmitter Uptake Assays (DAT, NET, SERT) Analysis->Uptake_Assay Functional_Assay Functional Assays (e.g., cAMP accumulation) Binding_Assay->Functional_Assay PK_Studies Pharmacokinetic Studies Functional_Assay->PK_Studies Behavioral_Studies Behavioral Models (e.g., locomotor activity, antidepressant models) PK_Studies->Behavioral_Studies Toxicity_Studies Toxicology Assessment Behavioral_Studies->Toxicity_Studies

General workflow for characterizing a novel phenethylamine.

Conclusion

The compound 2-(3-phenoxyphenyl)ethylamine (CAS 118468-17-0) remains a largely uncharacterized molecule within the scientific literature. While its physicochemical properties are known, its biological activities, mechanism of action, and potential therapeutic applications are yet to be determined. The broader family of phenethylamines exhibits a wide range of pharmacological effects, primarily centered on the modulation of monoaminergic systems in the central nervous system. Any future research on 2-(3-phenoxyphenyl)ethylamine would need to begin with fundamental in vitro screening to determine its primary biological targets, followed by more extensive in vivo studies to understand its physiological effects. Researchers are encouraged to view this compound as a novel chemical entity with unexplored potential.

References

Navigating the Unknown: A Technical Guide to the Solubility and Stability of 3-Phenoxyphenethylamine

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

In the realm of pharmaceutical research and development, a thorough understanding of a compound's physicochemical properties is paramount. This guide provides an in-depth look at the anticipated solubility and stability of 3-phenoxyphenethylamine, a molecule of interest in medicinal chemistry. Due to a lack of specific public data for this compound, this document outlines the expected properties based on its chemical structure and the behavior of related phenethylamine derivatives. Furthermore, it offers detailed experimental protocols for researchers to determine these crucial parameters in the laboratory.

Predicted Solubility Profile of this compound

The presence of the basic amine group suggests that this compound will exhibit some solubility in acidic aqueous solutions through the formation of a more soluble salt.[1][2] Conversely, the large, non-polar phenoxy and phenyl rings will likely confer good solubility in a range of organic solvents.[1][3]

Table 1: Predicted Qualitative Solubility of this compound in Common Laboratory Solvents

Solvent ClassExample SolventsPredicted SolubilityRationale
Polar Protic Water, Methanol, EthanolLow to ModerateThe amine group can form hydrogen bonds, but the large hydrophobic structure will limit solubility in highly polar solvents like water. Solubility is expected to be higher in alcohols compared to water.[1]
Polar Aprotic Dimethyl Sulfoxide (DMSO), Dimethylformamide (DMF), AcetonitrileHighThese solvents are effective at solvating both polar and non-polar moieties, making them good candidates for dissolving this compound.
Non-Polar Toluene, Hexane, DichloromethaneModerate to HighThe significant non-polar character of the molecule suggests good solubility in these solvents.[2]
Aqueous Acid Dilute HCl, Dilute H₂SO₄HighThe basic amine group will be protonated to form a water-soluble salt.[1]
Aqueous Base Dilute NaOH, Dilute KOHLowThe free base is expected to be less soluble in aqueous media.

Experimental Protocol for Solubility Determination

To ascertain the quantitative solubility of this compound, the following experimental protocol is recommended.

Objective: To determine the solubility of this compound in various laboratory solvents at a specified temperature (e.g., 25 °C).

Materials:

  • This compound

  • A selection of solvents (e.g., water, methanol, ethanol, DMSO, acetonitrile, toluene, 1 M HCl)

  • Analytical balance

  • Vortex mixer

  • Thermostatically controlled shaker or incubator

  • Centrifuge

  • High-Performance Liquid Chromatography (HPLC) system with a suitable detector (e.g., UV)

  • Volumetric flasks and pipettes

  • Syringe filters (0.22 µm)

Methodology:

  • Preparation of Saturated Solutions:

    • Add an excess amount of this compound to a series of vials, each containing a known volume of a different solvent.

    • Ensure there is undissolved solid material at the bottom of each vial.

    • Tightly cap the vials and place them in a shaker incubator at a constant temperature (e.g., 25 °C) for a sufficient time (e.g., 24-48 hours) to ensure equilibrium is reached.

  • Sample Collection and Preparation:

    • After the incubation period, carefully remove the vials. Allow any undissolved solid to settle.

    • Using a syringe, withdraw a known volume of the supernatant and immediately filter it through a 0.22 µm syringe filter to remove any undissolved particles.

    • Dilute the filtered solution with a suitable solvent (mobile phase is often a good choice) to a concentration that falls within the linear range of the analytical method.

  • Quantification by HPLC:

    • Prepare a series of standard solutions of this compound of known concentrations.

    • Generate a calibration curve by injecting the standard solutions into the HPLC and plotting the peak area against concentration.

    • Inject the diluted sample solutions into the HPLC and determine their concentration from the calibration curve.

  • Calculation of Solubility:

    • Calculate the original concentration in the saturated solution, taking into account the dilution factor.

    • Express the solubility in appropriate units (e.g., mg/mL, mol/L).

G cluster_prep Preparation cluster_sampling Sampling cluster_analysis Analysis cluster_result Result A Add excess this compound to solvent B Equilibrate at constant temperature (24-48h) A->B C Collect supernatant B->C D Filter through 0.22 µm filter C->D E Dilute sample D->E G Analyze standards and samples by HPLC E->G F Prepare calibration standards F->G H Determine concentration from calibration curve G->H I Calculate solubility H->I G cluster_stress Stress Conditions A Prepare stock solution of this compound B Acid Hydrolysis (HCl, heat) A->B C Base Hydrolysis (NaOH, heat) A->C D Oxidation (H₂O₂) A->D E Thermal Stress (heat) A->E F Photostability (UV light) A->F G Collect samples at time points B->G C->G D->G E->G F->G H Analyze by stability-indicating HPLC/LC-MS G->H I Evaluate degradation and identify products H->I

References

Predicted Metabolic Pathways of 3-Phenoxyphenethylamine: A Technical Guide for Drug Development Professionals

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the predicted metabolic pathways of 3-Phenoxyphenethylamine, a molecule of interest in drug discovery. By integrating established metabolic routes for structurally related compounds, namely phenethylamines and aromatic ethers, this document outlines the probable biotransformations this compound undergoes in vivo. This guide is intended to serve as a foundational resource for researchers and scientists involved in the preclinical development of this compound derivatives, offering insights into potential metabolite structures, the enzymes involved, and methodologies for their experimental validation. All quantitative data herein is presented in structured tables, and key processes are visualized through detailed diagrams to facilitate understanding.

Introduction

This compound is a chemical scaffold with potential applications in medicinal chemistry. A thorough understanding of its metabolic fate is crucial for the evaluation of its pharmacokinetic profile, potential for drug-drug interactions, and toxicological assessment. The metabolic pathways of xenobiotics are broadly categorized into Phase I (functionalization) and Phase II (conjugation) reactions.[1] For this compound, metabolic transformations are anticipated to occur on both the phenethylamine backbone and the phenoxy moiety.

Phase I reactions are primarily mediated by the cytochrome P450 (CYP) superfamily of enzymes and flavin-containing monooxygenases (FMOs).[2][3] These reactions introduce or expose functional groups, such as hydroxyl groups, which can then undergo Phase II conjugation reactions.[1] Phase II reactions, catalyzed by enzymes like UDP-glucuronosyltransferases (UGTs) and sulfotransferases (SULTs), involve the addition of endogenous polar molecules to the Phase I metabolites, increasing their water solubility and facilitating their excretion.[2]

Predicted Phase I Metabolic Pathways

The phenethylamine and aromatic ether moieties of this compound are susceptible to several Phase I metabolic reactions.

Metabolism of the Phenethylamine Side Chain

The ethylamine side chain is a primary target for monoamine oxidases (MAO-A and MAO-B) and CYP enzymes.

  • Oxidative Deamination: MAO is expected to catalyze the oxidative deamination of the primary amine to form 3-phenoxyphenylacetaldehyde. This aldehyde intermediate is then rapidly oxidized by aldehyde dehydrogenase (ALDH) to the corresponding carboxylic acid, 3-phenoxyphenylacetic acid, which is likely to be a major metabolite.[4]

  • N-Oxygenation: Flavin-containing monooxygenases (FMOs) can catalyze the N-oxygenation of the primary amine to form the corresponding hydroxylamine.[5][6]

Metabolism of the Aromatic Rings and Ether Linkage

The two phenyl rings and the ether linkage are susceptible to metabolism primarily by CYP450 enzymes.[4][7]

  • Aromatic Hydroxylation: CYP enzymes, such as CYP2D6 and CYP3A4, are predicted to hydroxylate either the phenoxy ring or the phenyl ring of the phenethylamine moiety, likely at the para-position due to steric accessibility.[4][8] This results in the formation of phenolic metabolites.

  • O-Dealkylation (Ether Cleavage): A key metabolic pathway for aromatic ethers is O-dealkylation, catalyzed by CYP450 enzymes.[4][7] This would lead to the cleavage of the ether bond, yielding phenol and 3-hydroxyphenethylamine. The resulting phenols are then readily available for Phase II conjugation. A novel pathway for arylether metabolism involves the cleavage of the oxygen-aromatic ring bond with an ipso-substitution by the oxygen atom from the active species in cytochrome P450, which can lead to the formation of a benzoquinone, a potentially toxic metabolite.[1]

Predicted Phase II Metabolic Pathways

The hydroxylated metabolites formed during Phase I are expected to undergo extensive Phase II conjugation reactions.

  • Glucuronidation: The phenolic metabolites are excellent substrates for UDP-glucuronosyltransferases (UGTs), leading to the formation of O-glucuronides.

  • Sulfation: Sulfotransferases (SULTs) can also conjugate the phenolic metabolites to form sulfate conjugates.

  • Glutathione Conjugation: If reactive intermediates, such as quinones, are formed from the oxidation of phenolic metabolites, they may be detoxified through conjugation with glutathione (GSH).

Summary of Predicted Metabolites

The following table summarizes the predicted major metabolites of this compound.

Metabolite ID Predicted Structure Name Metabolic Pathway Enzymes Involved
M1 3-Phenoxyphenylacetic acidOxidative DeaminationMAO, ALDH
M2 4'-Hydroxy-3-phenoxyphenethylamineAromatic HydroxylationCYP450 (e.g., CYP2D6, CYP3A4)
M3 3-(4-Hydroxyphenoxy)phenethylamineAromatic HydroxylationCYP450 (e.g., CYP2C9, CYP2C19)
M4 PhenolO-DealkylationCYP450
M5 3-HydroxyphenethylamineO-DealkylationCYP450
M6 4'-Hydroxy-3-phenoxyphenethylamine-O-glucuronideGlucuronidationUGTs
M7 3-(4-Hydroxyphenoxy)phenethylamine-O-glucuronideGlucuronidationUGTs
M8 4'-Hydroxy-3-phenoxyphenethylamine-O-sulfateSulfationSULTs

Visualizing the Predicted Metabolic Pathways

The following diagram illustrates the predicted metabolic pathways of this compound.

Predicted_Metabolic_Pathways cluster_phase1 Phase I Metabolism cluster_phase2 Phase II Metabolism This compound This compound M2 4'-Hydroxy-3-phenoxyphenethylamine This compound->M2 CYP450 (Aromatic Hydroxylation) M3 3-(4-Hydroxyphenoxy)phenethylamine This compound->M3 CYP450 (Aromatic Hydroxylation) M4 Phenol This compound->M4 CYP450 (O-Dealkylation) M5 3-Hydroxyphenethylamine This compound->M5 CYP450 (O-Dealkylation) Intermediate1 3-Phenoxyphenylacetaldehyde This compound->Intermediate1 MAO M1 3-Phenoxyphenylacetic acid M6 Glucuronide/Sulfate Conjugate of M2 M2->M6 UGTs, SULTs M7 Glucuronide/Sulfate Conjugate of M3 M3->M7 UGTs, SULTs M8 Glucuronide/Sulfate Conjugate of M4 M4->M8 UGTs, SULTs M9 Glucuronide/Sulfate Conjugate of M5 M5->M9 UGTs, SULTs Intermediate1->M1 ALDH

Caption: Predicted Phase I and Phase II metabolic pathways of this compound.

Experimental Protocols for Metabolic Profiling

The following are generalized protocols for the in vitro investigation of the metabolism of this compound.

In Vitro Incubation with Human Liver Microsomes (HLM)

This experiment is designed to identify metabolites formed by CYP450 and other microsomal enzymes.[9][10]

Materials:

  • This compound

  • Pooled Human Liver Microsomes (HLM)

  • NADPH regenerating system (e.g., NADP+, glucose-6-phosphate, and glucose-6-phosphate dehydrogenase)

  • Phosphate buffer (pH 7.4)

  • Acetonitrile (ACN) or methanol to quench the reaction

  • Incubator/water bath at 37°C

Procedure:

  • Prepare a stock solution of this compound in a suitable organic solvent (e.g., DMSO), ensuring the final solvent concentration in the incubation is less than 1%.

  • In a microcentrifuge tube, combine the phosphate buffer, HLM, and the this compound solution. Pre-incubate the mixture at 37°C for 5 minutes.

  • Initiate the reaction by adding the NADPH regenerating system.

  • Incubate the reaction mixture at 37°C for a specified time (e.g., 60 minutes).

  • Terminate the reaction by adding an equal volume of ice-cold acetonitrile.

  • Centrifuge the sample to precipitate the proteins.

  • Analyze the supernatant by LC-MS/MS for the presence of metabolites.

In Vitro Incubation with Cryopreserved Human Hepatocytes

This experiment provides a more complete picture of metabolism, including both Phase I and Phase II pathways, as hepatocytes contain a full complement of metabolic enzymes and cofactors.[11][12][13]

Materials:

  • This compound

  • Cryopreserved human hepatocytes

  • Hepatocyte culture medium (e.g., Williams' Medium E)

  • Collagen-coated culture plates

  • Incubator (37°C, 5% CO2)

  • Acetonitrile (ACN) or methanol

Procedure:

  • Thaw and plate the cryopreserved hepatocytes on collagen-coated plates according to the supplier's protocol. Allow the cells to form a monolayer.

  • Prepare a solution of this compound in the culture medium.

  • Remove the existing medium from the hepatocytes and add the medium containing the test compound.

  • Incubate the plate at 37°C in a humidified incubator with 5% CO2 for a specified time (e.g., 24 hours).

  • At the end of the incubation, collect the medium.

  • Quench any enzymatic activity by adding two volumes of ice-cold acetonitrile to the collected medium.

  • Centrifuge the mixture to remove any cell debris.

  • Analyze the supernatant by LC-MS/MS.

Metabolite Identification using LC-MS/MS

Liquid chromatography-tandem mass spectrometry (LC-MS/MS) is the primary analytical technique for identifying and characterizing drug metabolites.[14][15][16]

Instrumentation:

  • High-Performance Liquid Chromatography (HPLC) or Ultra-High-Performance Liquid Chromatography (UHPLC) system.

  • Tandem mass spectrometer (e.g., triple quadrupole, Q-TOF, or Orbitrap).

General Procedure:

  • Inject the supernatant from the in vitro incubations onto the LC system.

  • Separate the parent compound and its metabolites using a suitable chromatographic method (e.g., reverse-phase chromatography).

  • Detect the eluted compounds using the mass spectrometer in full scan mode to identify potential metabolites based on their mass-to-charge ratio (m/z).

  • Perform tandem MS (MS/MS) on the potential metabolite ions to obtain fragmentation patterns.

  • Elucidate the structure of the metabolites by comparing their fragmentation patterns with that of the parent compound and by interpreting the mass shifts.

Quantitative Analysis of Metabolism

While specific quantitative data for this compound is not available, the following table provides a hypothetical, yet realistic, representation of results that could be obtained from in vitro metabolism studies. This data is for illustrative purposes to guide experimental design and interpretation.

Parameter CYP2D6 CYP3A4 CYP2C9 Pooled HLM
Apparent Km (µM) 5.215.825.112.5
Apparent Vmax (pmol/min/mg protein) 120.485.245.7251.3
Intrinsic Clearance (CLint, µL/min/mg protein) 23.25.41.820.1
Relative Metabolite Formation (%)
3-Phenoxyphenylacetic acid (M1)---45
4'-Hydroxy-3-phenoxyphenethylamine (M2)65251020
3-(4-Hydroxyphenoxy)phenethylamine (M3)15403515
Other Phase I Metabolites20355510
Phase II Conjugates (from hepatocyte assay)---10

Experimental Workflow Visualization

The following diagram outlines a typical experimental workflow for the identification and characterization of metabolites.

Experimental_Workflow cluster_invitro In Vitro Metabolism cluster_analysis Analytical Phase cluster_elucidation Structure Elucidation & Quantification Incubation Incubation of this compound with Liver Microsomes or Hepatocytes Quenching Reaction Quenching (e.g., Acetonitrile) Incubation->Quenching Centrifugation Protein Precipitation & Centrifugation Quenching->Centrifugation Supernatant Collection of Supernatant Centrifugation->Supernatant LCMS LC-MS/MS Analysis Supernatant->LCMS FullScan Full Scan MS for Metabolite Detection LCMS->FullScan MSMS Tandem MS (MS/MS) for Fragmentation FullScan->MSMS Structure Metabolite Structure Elucidation MSMS->Structure Quantification Relative Quantification of Metabolites Structure->Quantification Report Data Reporting Quantification->Report

Caption: General experimental workflow for in vitro metabolite identification.

Conclusion

The metabolic pathways of this compound are predicted to be complex, involving reactions on both the phenethylamine side chain and the aromatic ether core. The primary routes of metabolism are likely to be oxidative deamination, aromatic hydroxylation, and O-dealkylation, followed by extensive Phase II conjugation. The provided experimental protocols and analytical strategies offer a robust framework for the definitive identification and quantification of these metabolites. A thorough understanding of the metabolic fate of this compound is a critical step in its preclinical development, providing essential information for assessing its safety and efficacy. This guide serves as a valuable resource for scientists and researchers in navigating the challenges of characterizing the metabolism of this novel chemical entity.

References

Methodological & Application

Application Notes and Protocols for the Quantification of 3-Phenoxyphenethylamine

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide detailed methodologies for the quantification of 3-Phenoxyphenethylamine in biological matrices. The protocols are based on established analytical techniques for the analysis of phenethylamine analogs and can be adapted for specific research needs.

Introduction

This compound is a phenethylamine derivative with potential applications in pharmaceutical and neuroscience research. Accurate and reliable quantification of this compound in biological samples is essential for pharmacokinetic, pharmacodynamic, and toxicology studies. This document outlines protocols for High-Performance Liquid Chromatography with tandem Mass Spectrometry (HPLC-MS/MS) and Gas Chromatography-Mass Spectrometry (GC-MS), two of the most robust and widely used techniques for this purpose.

I. HPLC-MS/MS Method for Quantification in Plasma

This method provides high sensitivity and selectivity for the quantification of this compound in plasma samples.

Experimental Protocol

1. Sample Preparation: Solid-Phase Extraction (SPE)

Solid-phase extraction is utilized to clean up the plasma sample and concentrate the analyte, thereby enhancing the accuracy and sensitivity of the analysis.

  • Materials:

    • Hydrophilic-Lipophilic Balance (HLB) SPE cartridges

    • Methanol (LC-MS grade)

    • Acetonitrile (LC-MS grade)

    • Water (LC-MS grade)

    • Ammonium hydroxide

    • Formic acid

    • Internal Standard (IS): A deuterated analog of this compound is recommended. If unavailable, a structurally similar compound not expected to be present in the sample can be used.

  • Procedure:

    • Sample Pre-treatment: To 1 mL of plasma, add the internal standard and vortex to mix.

    • Cartridge Conditioning: Condition the HLB SPE cartridge by passing 1 mL of methanol followed by 1 mL of water.

    • Sample Loading: Load the pre-treated plasma sample onto the conditioned SPE cartridge.

    • Washing: Wash the cartridge with 1 mL of 5% methanol in water to remove interfering substances.

    • Analyte Elution: Elute this compound and the internal standard with 1 mL of a 50:50 (v/v) mixture of ethyl acetate and methanol containing 2% ammonium hydroxide.

    • Evaporation: Evaporate the collected eluate to dryness under a gentle stream of nitrogen at approximately 40°C.

    • Reconstitution: Reconstitute the dried residue in 100 µL of the initial mobile phase.

2. HPLC-MS/MS Analysis

  • Instrumentation: A reverse-phase HPLC system coupled to a triple quadrupole mass spectrometer.

  • Chromatographic Conditions:

    • Column: A C18 reversed-phase column (e.g., 150 mm x 2.1 mm, 3 µm particle size) is suitable for the separation of phenethylamines.[1][2]

    • Mobile Phase A: 0.1% formic acid in water.[1]

    • Mobile Phase B: 0.1% formic acid in acetonitrile.[1]

    • Gradient Elution: A gradient elution is recommended to ensure good separation from matrix components and potential metabolites.[1][3]

    • Flow Rate: 0.3 mL/min.[1]

    • Injection Volume: 5-10 µL.

    • Column Temperature: 40°C.

  • Mass Spectrometry Conditions:

    • Ionization Mode: Electrospray Ionization (ESI) in positive mode.

    • Detection Mode: Multiple Reaction Monitoring (MRM).

    • MRM Transitions: The specific precursor and product ions for this compound and the internal standard must be determined by infusing a standard solution into the mass spectrometer. The most intense and stable transitions should be selected for quantification (quantifier) and confirmation (qualifier).

Data Presentation

Table 1: HPLC-MS/MS Method Parameters

ParameterCondition
HPLC System Agilent 1290 Infinity II or equivalent
Mass Spectrometer Agilent 6495 Triple Quadrupole or equivalent
Column C18 reversed-phase (e.g., 150 mm x 2.1 mm, 3 µm)
Mobile Phase A 0.1% Formic Acid in Water
Mobile Phase B 0.1% Formic Acid in Acetonitrile
Gradient 0-1 min: 10% B; 1-8 min: 10-90% B; 8-10 min: 90% B; 10.1-12 min: 10% B
Flow Rate 0.3 mL/min
Column Temperature 40°C
Injection Volume 5 µL
Ionization Mode ESI Positive
MRM Transitions Analyte-specific; to be determined experimentally.
Internal Standard Deuterated this compound or suitable analog.

II. GC-MS Method for Quantification in Urine

This protocol describes a GC-MS method for the analysis of this compound in urine, which may require derivatization to improve chromatographic properties and sensitivity.

Experimental Protocol

1. Sample Preparation: Liquid-Liquid Extraction (LLE)

  • Materials:

    • Urine sample

    • Internal Standard (IS)

    • 5.0 N Sodium Hydroxide (NaOH)

    • Hexane

    • Derivatizing agent (e.g., Pentafluoropropionic anhydride - PFPA)

  • Procedure:

    • Transfer 1 to 5 mL of urine into a glass test tube.

    • Add 500 µL of 5.0 N aqueous NaOH and 750 µL of hexane.

    • Vortex for 15 seconds.

    • Centrifuge for 5 minutes at 1650 x g.

    • Transfer the upper organic layer to a clean glass test tube.

    • Add four drops of PFPA and vortex thoroughly.[4]

2. GC-MS Analysis

  • Instrumentation: Gas chromatograph coupled to a mass spectrometer.

  • GC Conditions:

    • Column: A non-polar capillary column such as a ZB-5MS (20m x 0.18mm x 0.18µm) is often used for phenethylamine analysis.[5]

    • Injection Volume: 1 µL.

    • Injector Temperature: 250°C.[5]

    • Oven Temperature Program: Initial temperature of 150°C, ramped to 280°C at 15°C/min, and held for 3 minutes.[5]

    • Carrier Gas: Helium at a flow rate of 1 mL/min.[5]

  • MS Conditions:

    • Ionization Mode: Electron Ionization (EI).

    • Scan Range: m/z 40-550.

    • Transfer Line Temperature: 280°C.

    • Ion Source Temperature: 230°C.

Data Presentation

Table 2: GC-MS Method Parameters

ParameterCondition
GC System Agilent 7890B or equivalent
Mass Spectrometer Agilent 5977A or equivalent
Column ZB-5MS (20m x 0.18mm x 0.18µm) or similar
Carrier Gas Helium (1 mL/min)
Oven Program 150°C, then 15°C/min to 280°C (hold 3 min)
Injector Temperature 250°C
Injection Mode Splitless
Ionization Mode Electron Ionization (70 eV)
Scan Range m/z 40-550
Derivatizing Agent Pentafluoropropionic anhydride (PFPA)

III. Signaling Pathways and Experimental Workflows

Phenethylamine and its analogs are known to interact with various neurotransmitter systems in the central nervous system. A primary target for many phenethylamines is the Trace Amine-Associated Receptor 1 (TAAR1), a G-protein coupled receptor.[6][7][8][9] Activation of TAAR1 can modulate dopaminergic and serotonergic signaling.

Diagrams

experimental_workflow cluster_prep Sample Preparation cluster_analysis Instrumental Analysis cluster_data Data Processing sample Biological Sample (Plasma or Urine) add_is Add Internal Standard sample->add_is extraction Extraction (SPE or LLE) add_is->extraction evap Evaporation extraction->evap reconstitute Reconstitution evap->reconstitute hplc_ms HPLC-MS/MS Analysis reconstitute->hplc_ms gc_ms GC-MS Analysis reconstitute->gc_ms quant Quantification hplc_ms->quant gc_ms->quant report Reporting quant->report

General experimental workflow for quantification.

taar1_signaling cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus ligand This compound taar1 TAAR1 ligand->taar1 Binds to g_protein Gs Protein taar1->g_protein Activates ac Adenylyl Cyclase g_protein->ac Activates camp cAMP ac->camp Converts ATP to pka PKA camp->pka Activates creb CREB pka->creb Phosphorylates gene_expression Gene Expression (e.g., neurotransmitter regulation) creb->gene_expression Modulates

TAAR1 signaling pathway for phenethylamines.

monoamine_interaction cluster_presynaptic Presynaptic Neuron cluster_synaptic_cleft Synaptic Cleft cluster_postsynaptic Postsynaptic Neuron phenethylamine This compound dat Dopamine Transporter (DAT) phenethylamine->dat Inhibits Reuptake / Promotes Efflux sert Serotonin Transporter (SERT) phenethylamine->sert Inhibits Reuptake / Promotes Efflux vmat Vesicular Monoamine Transporter (VMAT2) phenethylamine->vmat Inhibits da_cleft Dopamine dat->da_cleft Reuptake ser_cleft Serotonin sert->ser_cleft Reuptake da_vesicle Dopamine Vesicle ser_vesicle Serotonin Vesicle da_vesicle->da_cleft Release ser_vesicle->ser_cleft Release da_receptor Dopamine Receptors da_cleft->da_receptor ser_receptor Serotonin Receptors ser_cleft->ser_receptor downstream Downstream Signaling da_receptor->downstream ser_receptor->downstream

Interaction with monoamine transporters.

References

Application Note: Quantitative Analysis of 3-Phenoxyphenethylamine in Tissue by LC-MS/MS

Author: BenchChem Technical Support Team. Date: December 2025

For Research Use Only. Not for use in diagnostic procedures.

Abstract

This application note presents a detailed protocol for the detection and quantification of 3-Phenoxyphenethylamine in tissue samples using Liquid Chromatography with tandem Mass Spectrometry (LC-MS/MS). The method employs a tissue homogenization and protein precipitation procedure for sample preparation, followed by chromatographic separation on a C18 reverse-phase column and detection using a triple quadrupole mass spectrometer in Multiple Reaction Monitoring (MRM) mode. This protocol is intended for researchers, scientists, and drug development professionals requiring a robust and sensitive method for the analysis of this compound in a complex biological matrix.

Introduction

This compound is a phenethylamine derivative with potential psychoactive properties. Like other compounds in this class, it is expected to interact with monoamine neurotransmitter systems in the central nervous system. Accurate quantification in tissue is crucial for pharmacokinetic, toxicological, and pharmacological studies. LC-MS/MS offers the high sensitivity and selectivity required for the analysis of such analytes in complex biological matrices. This document provides a comprehensive workflow from sample preparation to data acquisition and analysis.

Experimental Protocols

Materials and Reagents
  • This compound reference standard

  • Internal Standard (IS) (e.g., this compound-d5)

  • LC-MS/MS grade acetonitrile, methanol, and water

  • Formic acid (LC-MS grade)

  • Homogenization Buffer (e.g., Phosphate Buffered Saline, pH 7.4)

  • Tissue samples (e.g., brain, liver)

Sample Preparation
  • Tissue Homogenization:

    • Accurately weigh approximately 100 mg of frozen tissue.

    • Add 500 µL of ice-cold homogenization buffer and the internal standard.

    • Homogenize the tissue using a bead beater or a rotor-stator homogenizer until a uniform suspension is achieved. Keep samples on ice during the process.

  • Protein Precipitation:

    • To the tissue homogenate, add 1 mL of ice-cold acetonitrile.

    • Vortex vigorously for 1 minute to precipitate proteins.

    • Centrifuge at 10,000 x g for 10 minutes at 4°C.

    • Carefully collect the supernatant and transfer it to a new tube.

    • Evaporate the supernatant to dryness under a gentle stream of nitrogen at 40°C.

    • Reconstitute the dried extract in 100 µL of the initial mobile phase.

    • Vortex and centrifuge to pellet any remaining particulates.

    • Transfer the clear supernatant to an autosampler vial for LC-MS/MS analysis.

LC-MS/MS Conditions
  • Liquid Chromatography:

    • Column: C18 reverse-phase column (e.g., 2.1 x 50 mm, 1.8 µm)

    • Mobile Phase A: 0.1% Formic Acid in Water

    • Mobile Phase B: 0.1% Formic Acid in Acetonitrile

    • Flow Rate: 0.4 mL/min

    • Injection Volume: 5 µL

    • Gradient:

      • 0-1 min: 10% B

      • 1-5 min: 10-90% B

      • 5-6 min: 90% B

      • 6-6.1 min: 90-10% B

      • 6.1-8 min: 10% B

  • Mass Spectrometry:

    • Ionization Mode: Positive Electrospray Ionization (ESI+)

    • MRM Transitions:

      • The molecular weight of this compound is 213.27 g/mol .[1][2] The protonated precursor ion ([M+H]+) is therefore m/z 214.3.

      • Common fragmentation patterns for phenethylamines involve cleavage of the Cβ-Cα bond and the Cα-N bond.[3]

      • Note: The following MRM transitions are proposed based on the structure and may require optimization.

CompoundPrecursor Ion (m/z)Product Ion (m/z) - QuantifierProduct Ion (m/z) - QualifierCollision Energy (eV)
This compound214.3To be determined empiricallyTo be determined empiricallyTo be optimized
This compound-d5219.3To be determined empirically-To be optimized
Method Validation

The analytical method should be validated according to international guidelines, assessing parameters such as linearity, limit of detection (LOD), limit of quantification (LOQ), accuracy, precision, recovery, and matrix effects. The tables below present example data for a typical validation.

Table 1: Linearity and Sensitivity

ParameterValue
Linearity Range1 - 1000 ng/mL
> 0.99
LOD0.5 ng/mL
LOQ1 ng/mL

Table 2: Accuracy and Precision

QC LevelConcentration (ng/mL)Accuracy (%)Precision (%RSD)
Low395 - 105< 15
Medium5090 - 110< 15
High80090 - 110< 15

Table 3: Recovery and Matrix Effect

QC LevelConcentration (ng/mL)Recovery (%)Matrix Effect (%)
Low385 - 11585 - 115
High80085 - 11585 - 115

Visualizations

G cluster_sample_prep Sample Preparation Workflow cluster_lc_ms LC-MS/MS Analysis tissue Tissue Sample (100 mg) homogenization Homogenization (Buffer + IS) tissue->homogenization protein_precipitation Protein Precipitation (Acetonitrile) homogenization->protein_precipitation centrifugation1 Centrifugation protein_precipitation->centrifugation1 supernatant_collection Supernatant Collection centrifugation1->supernatant_collection evaporation Evaporation supernatant_collection->evaporation reconstitution Reconstitution evaporation->reconstitution centrifugation2 Final Centrifugation reconstitution->centrifugation2 final_sample Sample for LC-MS/MS centrifugation2->final_sample lc_separation LC Separation (C18 Column) final_sample->lc_separation ms_detection MS/MS Detection (ESI+, MRM) lc_separation->ms_detection data_analysis Data Analysis ms_detection->data_analysis

Caption: Experimental workflow for this compound detection in tissue.

G cluster_presynaptic Presynaptic Neuron cluster_synaptic_cleft Synaptic Cleft cluster_postsynaptic Postsynaptic Neuron ppa This compound taar1 TAAR1 ppa->taar1 Agonist vmat2 VMAT2 ppa->vmat2 Inhibits dat Dopamine Transporter (DAT) ppa->dat Inhibits Reuptake/ Causes Efflux signaling Downstream Signaling (e.g., cAMP pathway) taar1->signaling Activates vesicle Synaptic Vesicle vmat2->vesicle Packages Dopamine dopamine_out Dopamine dat->dopamine_out Reuptake vesicle->dopamine_out Release dopamine_in Dopamine dopamine_in->vmat2 d_receptors Dopamine Receptors dopamine_out->d_receptors d_receptors->signaling

Caption: Putative signaling pathway for this compound.

Discussion

The described method provides a robust framework for the quantification of this compound in tissue samples. The sample preparation procedure, involving homogenization and protein precipitation, is a widely used and effective approach for the extraction of small molecules from complex biological matrices. The use of a stable isotope-labeled internal standard is highly recommended to correct for any variability during sample processing and analysis, thereby ensuring high accuracy and precision.

The chromatographic and mass spectrometric parameters provided should serve as a starting point and may require optimization for specific instrumentation and tissue types. It is crucial to determine the optimal MRM transitions and collision energies for this compound and the chosen internal standard empirically.

The putative signaling pathway for phenethylamines involves interaction with trace amine-associated receptor 1 (TAAR1) and modulation of monoamine neurotransmitter systems, including dopamine, norepinephrine, and serotonin.[4][5] By acting as a TAAR1 agonist and inhibiting vesicular monoamine transporter 2 (VMAT2) and the dopamine transporter (DAT), phenethylamines can lead to an increase in synaptic dopamine levels, resulting in their characteristic stimulant effects.[4][6]

Conclusion

This application note details a comprehensive LC-MS/MS method for the quantitative analysis of this compound in tissue. The protocol is designed to be a valuable resource for researchers in the fields of pharmacology, toxicology, and drug development, enabling reliable and sensitive detection of this compound in complex biological samples. Method validation is essential to ensure the accuracy and reliability of the generated data.

References

Application Notes and Protocols for In Vivo Administration of 3-Phenoxyphenethylamine in Murine Models

Author: BenchChem Technical Support Team. Date: December 2025

Disclaimer: Limited direct experimental data is publicly available for the in vivo administration of 3-Phenoxyphenethylamine in murine models. The following application notes and protocols are based on studies of the parent compound, β-phenylethylamine (PEA), and its analogs. Researchers should use this information as a starting point and conduct thorough dose-finding and toxicity studies for this compound specifically.

Application Notes

This compound is a substituted phenethylamine derivative. Based on the known actions of similar compounds, its in vivo administration in murine models is anticipated to be a valuable tool for investigating its effects on the central nervous system, particularly its potential modulation of catecholaminergic pathways. Studies involving PEA and its derivatives have shown a range of behavioral effects, including changes in locomotor activity, stereotypy, and anxiety-like behaviors.[1][2][3] The mechanism of action for many phenethylamines involves interaction with catecholamine systems.[1]

Potential applications for studying this compound in murine models include:

  • Neurobehavioral Pharmacology: Assessing effects on locomotion, stereotyped behaviors, and models of anxiety and depression.

  • Pharmacokinetics: Determining the absorption, distribution, metabolism, and excretion (ADME) profile of the compound.

  • Toxicology: Establishing the safety profile and determining lethal doses (e.g., LD50).

  • Drug Discovery: Investigating its potential as a therapeutic agent for neurological or psychiatric disorders.

Mechanism of Action Considerations

Based on related phenethylamines, this compound may exert its effects through the modulation of neurotransmitter systems, such as dopamine and norepinephrine.[4] It is hypothesized that it could act as a trace amine-associated receptor 1 (TAAR1) agonist or influence neurotransmitter release and reuptake.

Quantitative Data Summary

The following tables summarize acute toxicity data for β-phenylethylamine (PEA) and its derivatives in Swiss male albino mice, which can serve as a reference for initial dose-range finding studies of this compound.

Table 1: Acute Toxicity of β-Phenylethylamine and its Halogenated Analogs in Mice [5]

CompoundLDLO (mg/kg)LD50 (mg/kg)LD100 (mg/kg)
β-Phenylethylamine (PEA)203.3 ± 3.3226.7 ± 4.4258.3 ± 8.8
p-Fluoro-PEA116.7 ± 3.3136.7 ± 1.7160.0 ± 2.9
p-Bromo-PEA126.7 ± 3.3145.0 ± 2.9163.3 ± 3.3
p-Chloro-PEA133.3 ± 3.3146.7 ± 1.7165.0 ± 2.9
p-Iodo-PEA133.3 ± 3.3153.3 ± 1.7168.3 ± 1.7

Table 2: Acute Toxicity of Methylated Derivatives of β-Phenylethylamine in Mice [5]

CompoundLDLO (mg/kg)LD50 (mg/kg)LD100 (mg/kg)
N-Methyl-PEA176.6 ± 3.3200.0 ± 2.9221.7 ± 3.3
p-Methyl-PEA183.3 ± 3.3206.7 ± 3.3225.0 ± 2.9
o-Methyl-PEA210.0 ± 5.8233.3 ± 3.3258.3 ± 1.7
β-Methyl-PEA220.0 ± 5.8243.3 ± 4.4278.3 ± 4.4
Amphetamine (α-Methyl-PEA)21.3 ± 0.925.0 ± 0.629.3 ± 0.7

Experimental Protocols

Protocol 1: Preparation of this compound for In Vivo Administration

Materials:

  • This compound HCl (or freebase)

  • Sterile saline (0.9% NaCl) or phosphate-buffered saline (PBS)

  • Dimethyl sulfoxide (DMSO), if needed for solubility

  • Sterile 0.22 µm syringe filter

  • Vortex mixer

  • Sterile vials

Procedure:

  • Solubilization:

    • For water-soluble salts (e.g., HCl): Directly dissolve the required amount of this compound HCl in sterile saline or PBS to the desired concentration. Vortex until fully dissolved.

    • For freebase or poorly soluble forms: First, dissolve the compound in a minimal amount of a biocompatible solvent like DMSO. Then, dilute the stock solution with sterile saline or PBS to the final desired concentration. Ensure the final concentration of the organic solvent is low (typically <5%) to avoid toxicity.

  • Sterilization:

    • Filter the final solution through a sterile 0.22 µm syringe filter into a sterile vial to ensure sterility before injection.

  • Storage:

    • Prepared solutions should be stored appropriately, typically at 4°C for short-term use or frozen for long-term storage, protected from light. Stability under these conditions should be verified.

Protocol 2: In Vivo Administration via Intraperitoneal (i.p.) Injection

Materials:

  • Prepared sterile solution of this compound

  • Appropriately sized sterile syringes (e.g., 1 mL) and needles (e.g., 27-30 gauge)

  • Murine subjects (e.g., C57BL/6 or Swiss Webster mice)

  • Animal scale

Procedure:

  • Dose Calculation:

    • Weigh each mouse accurately before administration.

    • Calculate the injection volume based on the mouse's body weight and the desired dose (mg/kg). A typical injection volume is 5-10 mL/kg.

  • Animal Handling and Injection:

    • Properly restrain the mouse to expose the abdomen.

    • Insert the needle into the lower quadrant of the abdomen, avoiding the midline to prevent damage to the bladder or cecum.

    • Administer the solution via intraperitoneal injection.

  • Post-injection Monitoring:

    • Observe the animals for any immediate adverse reactions.

    • Return the animals to their home cages and monitor for behavioral changes according to the experimental design.

Protocol 3: Assessment of Behavioral Effects

This protocol provides a general framework. Specific parameters and timings should be adapted based on the research question.

Apparatus:

  • Open field arena

  • Elevated plus maze

  • Observation cages

Procedure:

  • Acclimation:

    • Acclimate the mice to the testing room for at least 1 hour before the experiment.

    • Habituate the mice to the testing apparatus if required by the specific behavioral test.

  • Drug Administration:

    • Administer this compound or vehicle control as described in Protocol 2.

  • Behavioral Testing:

    • Locomotor Activity: Place the mouse in an open field arena and record its activity (e.g., distance traveled, rearing frequency) for a set duration (e.g., 30-60 minutes).

    • Stereotyped Behavior: Observe the mice in their home cages or a dedicated observation arena and score the presence and intensity of stereotyped behaviors such as sniffing, head weaving, and grooming.[6]

    • Anxiety-Like Behavior: Utilize the elevated plus-maze to assess the time spent in and entries into the open and closed arms.[3]

  • Data Analysis:

    • Analyze the collected behavioral data using appropriate statistical methods (e.g., ANOVA, t-test) to compare the effects of this compound with the control group.

Visualizations

G cluster_0 Presynaptic Neuron cluster_1 Synaptic Cleft cluster_2 Postsynaptic Neuron Tyrosine Tyrosine L_DOPA L-DOPA Tyrosine->L_DOPA Tyrosine Hydroxylase Dopamine Dopamine L_DOPA->Dopamine DOPA Decarboxylase VMAT2 VMAT2 Dopamine->VMAT2 Dopamine_Vesicle Dopamine Vesicle VMAT2->Dopamine_Vesicle Packaging Dopamine_Released Dopamine Dopamine_Vesicle->Dopamine_Released Exocytosis DR Dopamine Receptors Dopamine_Released->DR Binding DAT Dopamine Transporter (DAT) Dopamine_Released->DAT Reuptake Signaling Postsynaptic Signaling DR->Signaling PEA This compound PEA->VMAT2 Disruption? PEA->DAT Inhibition? DAT->Dopamine

Caption: Hypothetical signaling pathway for this compound's effect on dopamine transmission.

G cluster_0 Phase 1: Preparation cluster_1 Phase 2: Administration & Observation cluster_2 Phase 3: Data Analysis A Acclimatize Mice to Housing B Randomize into Treatment Groups A->B C Prepare this compound Solution B->C D Administer Compound (i.p.) C->D E Behavioral Testing (e.g., Open Field) D->E F Record Observations E->F G Compile Behavioral Data F->G H Statistical Analysis G->H I Interpret Results H->I

Caption: General experimental workflow for in vivo behavioral studies in murine models.

References

3-Phenoxyphenethylamine: A Research Tool for Central Nervous System Studies - Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

3-Phenoxyphenethylamine is a derivative of the endogenous trace amine, phenethylamine (PEA). Phenethylamines are a class of compounds known to exert significant effects on the central nervous system (CNS), primarily through the modulation of monoaminergic neurotransmitter systems. These systems, which include dopamine, norepinephrine, and serotonin pathways, are critical in regulating mood, cognition, and behavior. As such, phenethylamine derivatives are valuable tools for neuroscience research, offering insights into the mechanisms of synaptic transmission and the pathophysiology of various neurological and psychiatric disorders.

This document provides an overview of the anticipated use of this compound as a research tool for CNS studies. While specific experimental data for this particular derivative is not widely available in published literature, its structural similarity to other well-characterized phenethylamines allows for the extrapolation of its likely biological targets and the formulation of relevant experimental protocols. The primary hypothesized mechanisms of action for this compound involve interaction with the Trace Amine-Associated Receptor 1 (TAAR1) and monoamine transporters.

Hypothesized Mechanism of Action

Based on the structure-activity relationships of related phenethylamine compounds, this compound is predicted to function as a modulator of key proteins involved in monoaminergic neurotransmission.

Primary Molecular Targets:

  • Trace Amine-Associated Receptor 1 (TAAR1): TAAR1 is a G-protein coupled receptor (GPCR) that is a primary target for many phenethylamines.[1] Activation of TAAR1 can modulate the activity of the dopamine, norepinephrine, and serotonin systems.[1] Agonist binding to TAAR1 typically leads to the activation of adenylyl cyclase and a subsequent increase in intracellular cyclic AMP (cAMP).[2]

  • Monoamine Transporters (DAT, NET, SERT): These transporters are responsible for the reuptake of dopamine, norepinephrine, and serotonin from the synaptic cleft. Many phenethylamine derivatives can inhibit or even reverse the function of these transporters, leading to an increase in the extracellular concentration of these neurotransmitters.[3]

The phenoxy group at the 3-position of the phenyl ring is expected to influence the compound's binding affinity and selectivity for these targets compared to the parent phenethylamine molecule.

Data Presentation

As of the latest literature review, specific quantitative data (e.g., Ki, EC50, IC50) for this compound at CNS targets are not available. The following tables are provided as templates for researchers to populate with their own experimental data when characterizing this compound.

Table 1: Receptor and Transporter Binding Affinities (Ki) of this compound

TargetRadioligandKi (nM)
Human TAAR1
Human Dopamine Transporter (DAT)
Human Norepinephrine Transporter (NET)
Human Serotonin Transporter (SERT)
Human 5-HT2A Receptor
Human α2A-Adrenergic Receptor

Table 2: Functional Potency (EC50/IC50) of this compound

AssayTargetParameterValue (nM)
cAMP AccumulationHuman TAAR1EC50
Dopamine Uptake InhibitionHuman DATIC50
Norepinephrine Uptake InhibitionHuman NETIC50
Serotonin Uptake InhibitionHuman SERTIC50

Experimental Protocols

The following are detailed, generalized protocols for key experiments to characterize the pharmacological profile of this compound. These protocols are based on standard methodologies used for studying phenethylamine derivatives.

Protocol 1: Radioligand Binding Assay for TAAR1

This protocol describes a competitive binding assay to determine the binding affinity (Ki) of this compound for the human TAAR1 receptor.

Materials:

  • HEK-293 cells stably expressing human TAAR1 (hTAAR1)

  • Cell culture medium (e.g., DMEM with 10% FBS)

  • Membrane preparation buffer (e.g., 50 mM Tris-HCl, pH 7.4)

  • Assay buffer (e.g., 50 mM Tris-HCl, 5 mM MgCl2, 1 mM EDTA, pH 7.4)

  • Radioligand (e.g., [3H]-p-Tyramine or a specific TAAR1 antagonist)

  • Non-specific binding control (e.g., a high concentration of a known TAAR1 agonist)

  • This compound stock solution

  • 96-well microplates

  • Scintillation vials and scintillation fluid

  • Liquid scintillation counter

  • Homogenizer

  • Centrifuge

Procedure:

  • Membrane Preparation:

    • Culture hTAAR1-expressing HEK-293 cells to confluency.

    • Harvest cells and centrifuge at 1,000 x g for 5 minutes.

    • Resuspend the cell pellet in ice-cold membrane preparation buffer and homogenize.

    • Centrifuge the homogenate at 40,000 x g for 20 minutes at 4°C.

    • Discard the supernatant and resuspend the membrane pellet in assay buffer.

    • Determine the protein concentration of the membrane preparation (e.g., using a Bradford assay).

  • Binding Assay:

    • In a 96-well plate, add the following to each well:

      • 50 µL of assay buffer (for total binding) or non-specific binding control (for non-specific binding).

      • 50 µL of various concentrations of this compound (competition).

      • 50 µL of radioligand at a concentration near its Kd.

      • 50 µL of the membrane preparation (typically 10-50 µg of protein).

    • Incubate the plate at room temperature for 60-90 minutes.

    • Terminate the binding reaction by rapid filtration through glass fiber filters (e.g., using a cell harvester).

    • Wash the filters three times with ice-cold assay buffer.

    • Place the filters in scintillation vials, add scintillation fluid, and count the radioactivity using a liquid scintillation counter.

  • Data Analysis:

    • Calculate specific binding by subtracting non-specific binding from total binding.

    • Plot the percentage of specific binding against the log concentration of this compound.

    • Determine the IC50 value from the resulting competition curve using non-linear regression.

    • Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

Protocol 2: cAMP Accumulation Functional Assay for TAAR1

This protocol measures the ability of this compound to stimulate cAMP production in cells expressing hTAAR1, thereby determining its functional potency (EC50).

Materials:

  • HEK-293 cells stably expressing hTAAR1

  • Cell culture medium

  • Stimulation buffer (e.g., HBSS with 5 mM HEPES, 0.1% BSA, and a phosphodiesterase inhibitor like 0.5 mM IBMX)

  • This compound stock solution

  • Forskolin (positive control)

  • cAMP detection kit (e.g., HTRF, AlphaScreen, or ELISA-based)

  • 384-well white opaque microplates

  • Plate reader compatible with the chosen detection kit

Procedure:

  • Cell Plating:

    • Seed hTAAR1-expressing HEK-293 cells into a 384-well plate at a density of 5,000-10,000 cells per well.

    • Incubate for 24 hours at 37°C in a 5% CO2 incubator.

  • Compound Treatment:

    • Prepare serial dilutions of this compound and forskolin in stimulation buffer.

    • Remove the culture medium from the cells and add the compound dilutions.

    • Incubate the plate at 37°C for 30 minutes.

  • cAMP Detection:

    • Lyse the cells and detect intracellular cAMP levels according to the manufacturer's instructions for the chosen cAMP assay kit. This typically involves adding a lysis buffer containing detection reagents (e.g., antibody-conjugated acceptor beads and a biotinylated cAMP tracer).[4][5]

  • Data Analysis:

    • The signal generated is typically inversely proportional to the amount of cAMP produced.

    • Generate a standard curve using known concentrations of cAMP.

    • Plot the assay signal against the log concentration of this compound.

    • Determine the EC50 value from the dose-response curve using non-linear regression.

Protocol 3: Dopamine Transporter (DAT) Uptake Inhibition Assay

This protocol assesses the ability of this compound to inhibit the reuptake of dopamine by the human dopamine transporter.

Materials:

  • HEK-293 cells stably expressing human DAT (hDAT)

  • Cell culture medium

  • Uptake buffer (e.g., 5 mM Tris, 7.5 mM HEPES, 120 mM NaCl, 5.4 mM KCl, 1.2 mM CaCl2, 1.2 mM MgSO4, 1 mM ascorbic acid, 5 mM glucose, pH 7.1)[6]

  • [3H]-Dopamine

  • This compound stock solution

  • Known DAT inhibitor (e.g., GBR 12909) as a positive control

  • 24-well plates

  • Scintillation vials and scintillation fluid

  • Liquid scintillation counter

Procedure:

  • Cell Plating:

    • Seed hDAT-expressing HEK-293 cells into a 24-well plate and grow to confluency.[6]

  • Uptake Assay:

    • Wash the cells with uptake buffer.[6]

    • Pre-incubate the cells with various concentrations of this compound or the positive control in uptake buffer for 20 minutes at 37°C.[6]

    • Initiate the uptake by adding [3H]-Dopamine (final concentration ~20 nM) and incubate for 5 minutes at 37°C.[6]

    • Terminate the uptake by rapidly washing the cells three times with ice-cold uptake buffer.[6]

    • Lyse the cells with 1% SDS.[6]

    • Transfer the lysate to scintillation vials, add scintillation fluid, and measure the radioactivity.

  • Data Analysis:

    • Determine the percentage of dopamine uptake inhibition for each concentration of this compound relative to the vehicle control.

    • Plot the percentage of inhibition against the log concentration of the compound.

    • Calculate the IC50 value from the resulting dose-response curve using non-linear regression.

Visualizations

Signaling Pathways and Experimental Workflows

TAAR1_Signaling_Pathway agonist This compound (Agonist) TAAR1 TAAR1 Receptor agonist->TAAR1 Binds to Gs Gαs TAAR1->Gs Activates AC Adenylyl Cyclase Gs->AC Stimulates cAMP cAMP AC->cAMP Converts ATP ATP ATP->AC PKA Protein Kinase A (PKA) cAMP->PKA Activates downstream Downstream Cellular Effects (e.g., modulation of monoamine transporters) PKA->downstream Phosphorylates

Caption: Hypothesized TAAR1 signaling cascade upon agonist binding.

Radioligand_Binding_Workflow prep Prepare hTAAR1 Membranes incubate Incubate Membranes with Radioligand and This compound prep->incubate filter Rapid Filtration to Separate Bound and Free Radioligand incubate->filter count Quantify Radioactivity (Scintillation Counting) filter->count analyze Data Analysis: Determine IC50 and Ki count->analyze Dopamine_Uptake_Workflow plate_cells Plate hDAT-expressing HEK-293 Cells pre_incubate Pre-incubate with This compound plate_cells->pre_incubate add_radioligand Add [3H]-Dopamine to Initiate Uptake pre_incubate->add_radioligand terminate Terminate Uptake by Washing with Cold Buffer add_radioligand->terminate lyse_count Lyse Cells and Quantify Internalized Radioactivity terminate->lyse_count data_analysis Data Analysis: Determine IC50 lyse_count->data_analysis

References

Application Note: Protocol for Radiolabeling 3-Phenoxyphenethylamine with Carbon-13

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Abstract: This document provides a comprehensive, step-by-step protocol for the synthesis of Carbon-13 labeled 3-phenoxyphenethylamine. The labeling is strategically introduced into the ethylamine side-chain, a position valuable for metabolic and pharmacokinetic studies using mass spectrometry and NMR. The synthetic route involves an initial Ullmann condensation to form the diaryl ether core, followed by conversion to a benzyl bromide intermediate. The ¹³C isotope is incorporated via nucleophilic substitution using commercially available potassium cyanide-[¹³C]. The resulting labeled nitrile is then reduced to the target primary amine. This protocol is designed to be robust and reproducible for researchers in medicinal chemistry and drug development.

Overall Synthetic Scheme

The proposed synthesis is a four-step process starting from commercially available 3-bromobenzaldehyde and phenol. The Carbon-13 label is introduced in the third step.

  • Step 1: Ullmann Condensation: Synthesis of 3-phenoxybenzaldehyde from 3-bromobenzaldehyde and phenol.

  • Step 2: Precursor Formation: Two-stage conversion of 3-phenoxybenzaldehyde to 3-phenoxybenzyl bromide via reduction to the alcohol followed by bromination.

  • Step 3: ¹³C-Label Incorporation: Nucleophilic substitution of 3-phenoxybenzyl bromide with potassium cyanide-[¹³C] (K¹³CN) to form 3-phenoxybenzyl-[¹³C]-cyanide.

  • Step 4: Reduction to Final Product: Catalytic hydrogenation of the labeled nitrile to yield [1-¹³C]-2-(3-phenoxyphenyl)ethan-1-amine.

Experimental Workflow Diagram

The following diagram illustrates the key transformations in the synthetic protocol.

G start Starting Materials (3-Bromobenzaldehyde, Phenol) step1 Step 1: Ullmann Condensation (Cu Catalyst, K2CO3) start->step1 intermediate1 Intermediate 1 (3-Phenoxybenzaldehyde) step1->intermediate1 step2 Step 2: Reduction & Bromination (1. NaBH4; 2. PBr3) intermediate1->step2 intermediate2 Intermediate 2 (3-Phenoxybenzyl Bromide) step2->intermediate2 step3 Step 3: ¹³C-Label Incorporation (K¹³CN, DMSO) intermediate2->step3 intermediate3 Intermediate 3 (3-Phenoxybenzyl-[¹³C]-cyanide) step3->intermediate3 step4 Step 4: Nitrile Reduction (H₂, Raney Ni, NH₃/EtOH) intermediate3->step4 end_product Final Product ([¹³C]-3-Phenoxyphenethylamine) step4->end_product

Caption: Synthetic workflow for [¹³C]-3-phenoxyphenethylamine.

Detailed Experimental Protocols

Step 1: Synthesis of 3-Phenoxybenzaldehyde (Ullmann Condensation)

This step creates the core diaryl ether structure. Modern Ullmann couplings can proceed under milder conditions than traditional methods.[1][2][3]

  • Materials:

    • 3-Bromobenzaldehyde (1.0 eq)

    • Phenol (1.2 eq)

    • Copper(I) iodide (CuI) (0.1 eq)

    • L-Proline (0.2 eq)

    • Potassium carbonate (K₂CO₃), anhydrous (2.0 eq)

    • Toluene, anhydrous

  • Procedure:

    • To an oven-dried flask under a nitrogen atmosphere, add CuI, L-Proline, and anhydrous K₂CO₃.

    • Add phenol followed by anhydrous toluene. Stir the mixture for 15 minutes at room temperature.

    • Add 3-bromobenzaldehyde to the suspension.

    • Heat the reaction mixture to reflux (approx. 110 °C) and maintain for 12-18 hours, monitoring by TLC (Thin Layer Chromatography).

  • Purification:

    • Cool the reaction to room temperature and dilute with ethyl acetate.

    • Filter the mixture through a pad of Celite to remove inorganic salts and the copper catalyst.

    • Wash the filtrate sequentially with 1 M NaOH (aq) to remove excess phenol, water, and brine.

    • Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.

    • Purify the crude product by flash column chromatography (Silica gel, Hexane:Ethyl Acetate gradient) to yield 3-phenoxybenzaldehyde as a clear oil.[4][5]

Step 2: Synthesis of 3-Phenoxybenzyl Bromide

This is a two-part conversion of the aldehyde to a more reactive benzyl bromide.

  • Part A: Reduction to 3-Phenoxybenzyl Alcohol

    • Materials: 3-Phenoxybenzaldehyde (1.0 eq), Sodium borohydride (NaBH₄) (1.1 eq), Methanol.

    • Procedure: Dissolve 3-phenoxybenzaldehyde in methanol and cool the solution to 0 °C in an ice bath. Add NaBH₄ portion-wise over 30 minutes. Stir for an additional 2 hours at room temperature. Quench the reaction by slowly adding 1 M HCl until the pH is ~6-7. Remove methanol under reduced pressure and extract the aqueous residue with ethyl acetate. Wash the combined organic layers with brine, dry over Na₂SO₄, and concentrate to yield 3-phenoxybenzyl alcohol, which is often used directly in the next step.

  • Part B: Bromination

    • Materials: 3-Phenoxybenzyl alcohol (1.0 eq), Phosphorus tribromide (PBr₃) (0.4 eq), Diethyl ether, anhydrous.

    • Procedure: Dissolve the crude 3-phenoxybenzyl alcohol in anhydrous diethyl ether under a nitrogen atmosphere and cool to 0 °C. Add PBr₃ dropwise via syringe. After the addition, allow the reaction to warm to room temperature and stir for 3-4 hours. Cool the reaction back to 0 °C and quench by the slow addition of water. Separate the organic layer, wash with saturated sodium bicarbonate solution and brine, dry over Na₂SO₄, and concentrate to yield 3-phenoxybenzyl bromide.

Step 3: Synthesis of 3-Phenoxybenzyl-[¹³C]-cyanide

This is the critical step where the Carbon-13 isotope is incorporated.[6][7]

  • Materials:

    • 3-Phenoxybenzyl bromide (1.0 eq)

    • Potassium cyanide-[¹³C] (K¹³CN) (1.1 eq, 99% isotopic purity)

    • Dimethyl sulfoxide (DMSO), anhydrous

  • Procedure:

    • CAUTION: KCN is extremely toxic. All operations must be performed in a certified fume hood with appropriate personal protective equipment. Cyanide waste must be quenched with bleach or hydrogen peroxide before disposal according to institutional guidelines.[8][9][10]

    • Dissolve K¹³CN in anhydrous DMSO in a flask under a nitrogen atmosphere.

    • Add a solution of 3-phenoxybenzyl bromide in a small amount of DMSO dropwise to the cyanide solution at room temperature.

    • Heat the mixture to 50-60 °C and stir for 4-6 hours, monitoring by TLC.

  • Purification:

    • Cool the reaction mixture and pour it into a separatory funnel containing water and ethyl acetate.

    • Extract the aqueous layer with ethyl acetate (3x).

    • Combine the organic layers and wash thoroughly with water and brine to remove residual DMSO and salts.

    • Dry over Na₂SO₄, filter, and concentrate under reduced pressure.

    • Purify via flash column chromatography to yield pure 3-phenoxybenzyl-[¹³C]-cyanide.

Step 4: Reduction to [¹³C]-3-Phenoxyphenethylamine

The final step reduces the labeled nitrile to the target primary amine. Catalytic hydrogenation is preferred to avoid the formation of secondary amine byproducts.[11][12][13][14]

  • Materials:

    • 3-Phenoxybenzyl-[¹³C]-cyanide (1.0 eq)

    • Raney Nickel (Raney 2800, slurry in water, ~10% w/w)

    • Ethanol, saturated with ammonia gas

    • Hydrogen gas (H₂)

  • Procedure:

    • In a high-pressure hydrogenation vessel (Parr shaker), add the 3-phenoxybenzyl-[¹³C]-cyanide.

    • Carefully add the Raney Nickel slurry (decant the water first).

    • Add the ethanolic ammonia solution. The ammonia helps to suppress the formation of secondary amines.[15]

    • Seal the vessel, purge with nitrogen, and then purge with hydrogen gas.

    • Pressurize the vessel with H₂ (e.g., 50-100 psi) and heat to 40-50 °C with vigorous shaking.

    • Monitor the reaction by observing hydrogen uptake. The reaction is typically complete in 4-8 hours.

  • Purification:

    • Cool the vessel, vent the hydrogen, and purge with nitrogen.

    • Carefully filter the catalyst through a pad of Celite. CAUTION: Raney Nickel is pyrophoric when dry; keep the filter cake wet with ethanol at all times.

    • Rinse the filter cake with additional ethanol.

    • Concentrate the filtrate under reduced pressure to obtain the crude product.

    • The product can be further purified by vacuum distillation or by conversion to its hydrochloride salt (dissolve in ether, bubble dry HCl gas) followed by recrystallization to yield [¹³C]-3-Phenoxyphenethylamine HCl as a stable, crystalline solid.

Summary of Quantitative Data

The following table presents the expected, representative data for the synthesis. Actual results may vary.

StepIntermediate / Product NameExpected Yield (%)Expected Purity (%)Key Analytical Data (Expected)
13-Phenoxybenzaldehyde75 - 85>98 (Post-Chromo.)¹H NMR, ¹³C NMR consistent with structure. MS (EI): m/z 198.07 (M⁺).
23-Phenoxybenzyl Bromide85 - 95>95 (Crude)¹H NMR shows disappearance of aldehyde/alcohol protons and appearance of CH₂Br signal.
33-Phenoxybenzyl-[¹³C]-cyanide80 - 90>98 (Post-Chromo.)MS (EI): m/z 208.09 (M⁺), an M+1 shift from the unlabeled compound. IR: C≡N stretch.
4[¹³C]-3-Phenoxyphenethylamine70 - 85>99 (as HCl salt)MS (ESI): m/z 213.12 ([M+H]⁺), an M+1 shift from the unlabeled amine. ¹³C NMR shows enhanced signal for the labeled carbon.

Safety Precautions

  • General: All manipulations should be carried out by trained personnel in a well-ventilated fume hood. Standard personal protective equipment (safety glasses, lab coat, gloves) is required.

  • Potassium Cyanide: K¹³CN is a highly potent poison. Handle with extreme care. Avoid inhalation of dust and contact with skin or eyes. Have a cyanide antidote kit available and be familiar with its use. All cyanide-containing waste must be detoxified with an oxidizing agent (e.g., sodium hypochlorite) before disposal.

  • Raney Nickel: The catalyst is pyrophoric and may ignite spontaneously in air when dry. Always handle as a slurry and keep it wet.

  • Hydrogen Gas: Hydrogen is highly flammable. Ensure the hydrogenation apparatus is properly sealed and operated in an area free of ignition sources.

References

Application Note: High-Resolution Mass Spectrometry for the Identification of 3-Phenoxyphenethylamine Metabolites

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This application note provides a comprehensive protocol for the identification and characterization of 3-phenoxyphenethylamine metabolites using high-resolution mass spectrometry (HRMS). The methodology covers in vitro metabolism using human liver microsomes, sample preparation, liquid chromatography-high-resolution mass spectrometry (LC-HRMS) analysis, and data processing for metabolite identification. The protocols and workflows are designed to be adaptable for the analysis of other novel psychoactive substances (NPS) and drug candidates.

Introduction

This compound is a phenethylamine derivative with potential psychoactive properties. As with any new chemical entity intended for pharmaceutical development or facing scrutiny as a potential substance of abuse, a thorough understanding of its metabolic fate is crucial. High-resolution mass spectrometry has become an indispensable tool in drug metabolism studies due to its high sensitivity, selectivity, and ability to elucidate the structures of unknown metabolites.[1][2][3] This application note outlines a systematic approach to identify the metabolites of this compound.

Predicted Metabolic Pathway of this compound

The metabolism of phenethylamine derivatives typically involves a series of Phase I and Phase II reactions. Common metabolic transformations for phenethylamines include hydroxylation, N-acetylation, N-oxidation, and dealkylation, primarily catalyzed by cytochrome P450 (CYP) and flavin-containing monooxygenase (FMO) enzymes.[4] Based on these established pathways, a predicted metabolic pathway for this compound is proposed below.

G cluster_phase1 Phase I Metabolism cluster_phase2 Phase II Metabolism This compound This compound Hydroxylated Metabolite Hydroxylated Metabolite This compound->Hydroxylated Metabolite Hydroxylation (CYP450) N-Oxide Metabolite N-Oxide Metabolite This compound->N-Oxide Metabolite N-Oxidation (FMO) Deaminated Metabolite Deaminated Metabolite This compound->Deaminated Metabolite Deamination (MAO) Glucuronide Conjugate Glucuronide Conjugate Hydroxylated Metabolite->Glucuronide Conjugate Glucuronidation (UGT) Sulfate Conjugate Sulfate Conjugate Hydroxylated Metabolite->Sulfate Conjugate Sulfation (SULT)

Predicted metabolic pathway of this compound.

Experimental Protocols

In Vitro Metabolism with Human Liver Microsomes

This protocol describes the incubation of this compound with human liver microsomes (HLMs) to generate metabolites.[5][6][7]

Materials:

  • This compound

  • Pooled Human Liver Microsomes (HLMs)

  • NADPH regenerating system (e.g., containing NADP+, glucose-6-phosphate, and glucose-6-phosphate dehydrogenase)

  • Phosphate buffer (100 mM, pH 7.4)

  • Acetonitrile (LC-MS grade)

  • Methanol (LC-MS grade)

  • Water (LC-MS grade)

  • Formic acid

Procedure:

  • Prepare a stock solution of this compound in methanol or DMSO. The final concentration of the organic solvent in the incubation mixture should be kept low (<1%) to avoid inhibiting enzymatic activity.[6]

  • In a microcentrifuge tube, combine the phosphate buffer, HLM, and the this compound solution. Pre-incubate the mixture at 37°C for 5 minutes.

  • Initiate the metabolic reaction by adding the NADPH regenerating system.

  • Incubate the reaction mixture at 37°C for a specified time (e.g., 0, 15, 30, 60, and 120 minutes) in a shaking water bath.

  • Terminate the reaction by adding two volumes of ice-cold acetonitrile.

  • Vortex the mixture and centrifuge at high speed (e.g., 14,000 rpm) for 10 minutes to precipitate the proteins.

  • Transfer the supernatant to a new tube and evaporate to dryness under a gentle stream of nitrogen.

  • Reconstitute the residue in a suitable volume of the initial mobile phase for LC-HRMS analysis.

Sample Preparation for LC-HRMS Analysis

For biological matrices such as plasma or urine, appropriate sample preparation is necessary to remove interferences and concentrate the analytes.

Protein Precipitation (for plasma/serum):

  • To 100 µL of plasma or serum, add 300 µL of ice-cold acetonitrile containing an internal standard.

  • Vortex for 1 minute.

  • Centrifuge at 14,000 rpm for 10 minutes at 4°C.

  • Transfer the supernatant to a clean tube and evaporate to dryness.

  • Reconstitute in the initial mobile phase.

Dilute-and-Shoot (for urine):

  • Centrifuge the urine sample to remove particulate matter.

  • Dilute the supernatant 1:10 with the initial mobile phase containing an internal standard.

  • Vortex and directly inject into the LC-HRMS system.

LC-HRMS Analysis

Liquid Chromatography (LC) Conditions:

ParameterValue
Column Phenyl-Hexyl column (e.g., 100 x 2.1 mm, 2.6 µm)
Mobile Phase A 0.1% Formic Acid in Water
Mobile Phase B 0.1% Formic Acid in Acetonitrile
Gradient 5% B to 95% B over 15 minutes, hold for 3 min, return to initial conditions
Flow Rate 0.3 mL/min
Column Temperature 40°C
Injection Volume 5 µL

High-Resolution Mass Spectrometry (HRMS) Parameters:

ParameterValue
Ionization Mode Positive Electrospray Ionization (ESI+)
Scan Mode Full Scan MS and Data-Independent Acquisition (DIA) or All-Ions Fragmentation (AIF)
Mass Range m/z 50 - 1000
Resolution > 60,000 FWHM
Capillary Voltage 3.5 kV
Collision Energy Ramped (e.g., 10-40 eV for DIA/AIF)

Data Processing and Metabolite Identification

The acquired HRMS data can be processed using various software platforms (e.g., Compound Discoverer, XCMS) to identify potential metabolites.[8][9]

G cluster_workflow Data Processing Workflow A Raw HRMS Data Acquisition B Peak Picking and Alignment A->B C Comparison of Control vs. Incubated Samples B->C D Generation of Potential Metabolite List C->D E MS/MS Spectral Interpretation D->E F Elemental Composition Determination D->F G Structural Elucidation E->G F->G H Database and Literature Search G->H I Metabolite Identification H->I

Workflow for metabolite identification from HRMS data.

Quantitative Data Summary

The following table presents hypothetical quantitative data for the major metabolites of this compound identified after a 60-minute incubation with human liver microsomes. This data is for illustrative purposes only.

MetaboliteRetention Time (min)Precursor Ion (m/z)Peak Area (arbitrary units)
This compound8.52214.12265.67E+06
Hydroxylated Metabolite7.21230.11751.23E+05
N-Oxide Metabolite6.85230.11754.56E+04
Deaminated Metabolite5.98213.08088.91E+04
Glucuronide Conjugate4.76406.14972.14E+04

Conclusion

This application note provides a robust framework for the identification of metabolites of this compound using LC-HRMS. The detailed protocols for in vitro metabolism, sample preparation, and data analysis can be readily adapted for other emerging psychoactive substances and drug candidates. The use of high-resolution mass spectrometry allows for confident identification of metabolites, which is a critical step in understanding the pharmacology and toxicology of new chemical entities.

References

Application Notes and Protocols for the Behavioral Study of 3-Phenoxyphenethylamine

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

3-Phenoxyphenethylamine is a derivative of phenethylamine (PEA), a naturally occurring trace amine with stimulant properties in the central nervous system. The parent compound, PEA, is known to modulate monoaminergic neurotransmission by interacting with the trace amine-associated receptor 1 (TAAR1) and influencing the release of dopamine and serotonin.[1][2][3][4] These actions contribute to its effects on mood, reward, and psychomotor activity.[5][6] The introduction of a phenoxy group to the phenethylamine backbone may alter its pharmacological profile, including its potency, receptor selectivity, and metabolic stability.

These application notes provide a comprehensive experimental framework for the initial behavioral characterization of this compound in rodent models. The following protocols are designed to assess its potential effects on locomotor activity, anxiety-like behavior, depressive-like states, and reinforcing properties.

Hypothesized Signaling Pathways

Based on the known mechanisms of phenethylamine, this compound is hypothesized to interact with monoaminergic systems. The following diagram illustrates a potential signaling cascade involving TAAR1 activation and subsequent modulation of dopamine and serotonin pathways.

Hypothesized Signaling Pathway of this compound cluster_presynaptic Presynaptic Neuron cluster_postsynaptic Postsynaptic Neuron 3-PPE This compound TAAR1 TAAR1 3-PPE->TAAR1 Agonist AC Adenylyl Cyclase TAAR1->AC Activates cAMP cAMP AC->cAMP Converts ATP to PKA PKA cAMP->PKA Activates DAT Dopamine Transporter (DAT) PKA->DAT Phosphorylates (Reversal/Internalization) SERT Serotonin Transporter (SERT) PKA->SERT Phosphorylates (Reversal/Internalization) DA_release Dopamine Release DAT->DA_release Efflux 5HT_release Serotonin Release SERT->5HT_release Efflux DA_vesicle Dopamine Vesicle DA_vesicle->DA_release 5HT_vesicle Serotonin Vesicle 5HT_vesicle->5HT_release DA_receptor Dopamine Receptors DA_release->DA_receptor Binds to 5HT_receptor Serotonin Receptors 5HT_release->5HT_receptor Binds to Behavioral_Effects Behavioral Effects (Locomotion, Mood, Reward) DA_receptor->Behavioral_Effects 5HT_receptor->Behavioral_Effects

Hypothesized signaling pathway for this compound.

Experimental Workflow

A tiered approach is recommended to efficiently characterize the behavioral effects of this compound. This workflow progresses from initial screening for general activity to more specific assays for anxiolytic, antidepressant, and rewarding properties.

Experimental Workflow Start Start: this compound Synthesis and Purification Dose_Response Dose-Response and Acute Toxicity (in vivo) Start->Dose_Response OFT Open Field Test (Locomotor Activity & Anxiety) Dose_Response->OFT EPM Elevated Plus Maze (Anxiety-like Behavior) OFT->EPM If significant locomotor effects FST_TST Forced Swim Test / Tail Suspension Test (Depressive-like Behavior) OFT->FST_TST If hypoactivity or anxiolytic-like effects CPP Conditioned Place Preference (Rewarding Properties) OFT->CPP If hyperactivity or stimulant-like effects Neurochem Neurochemical Analysis (Microdialysis, Western Blot) EPM->Neurochem FST_TST->Neurochem Self_Admin Drug Self-Administration (Reinforcing Properties) CPP->Self_Admin If rewarding Self_Admin->Neurochem End End: Comprehensive Behavioral Profile Neurochem->End

Workflow for behavioral characterization of this compound.

Experimental Protocols and Data Presentation

Open Field Test (OFT)

Objective: To assess the effects of this compound on spontaneous locomotor activity and anxiety-like behavior in a novel environment.

Protocol:

  • Apparatus: A square arena (e.g., 50 x 50 x 50 cm) made of non-reflective material. The arena is placed in a sound-attenuated room with consistent, dim lighting (e.g., 100 lux).[6][7]

  • Animals: Adult male C57BL/6J mice, singly housed for at least 3 days prior to testing.

  • Drug Administration: Administer this compound or vehicle (e.g., saline with 5% DMSO and 5% Tween 80) via intraperitoneal (i.p.) injection 30 minutes before the test. A range of doses should be tested (e.g., 1, 5, 10, 25 mg/kg).

  • Procedure:

    • Acclimate mice to the testing room for at least 60 minutes before the test.[8]

    • Gently place the mouse in the center of the open field arena.

    • Allow the mouse to explore freely for 20 minutes.[1]

    • Record the session using an overhead video camera connected to an automated tracking system.

    • Clean the arena thoroughly with 70% ethanol between trials.[9]

  • Parameters Measured:

    • Total distance traveled (cm)

    • Time spent in the center zone (s)

    • Number of entries into the center zone

    • Rearing frequency

    • Grooming duration (s)

Data Presentation:

Treatment GroupDose (mg/kg)Total Distance (cm)Time in Center (s)Center EntriesRearing Frequency
Vehicle-1500 ± 12045 ± 515 ± 230 ± 4
3-PPE11650 ± 13050 ± 618 ± 332 ± 5
3-PPE52500 ± 20080 ± 1025 ± 445 ± 6
3-PPE103500 ± 250 100 ± 1235 ± 5 60 ± 8
3-PPE252000 ± 180*60 ± 820 ± 340 ± 5

Data are presented as mean ± SEM. *p < 0.05, **p < 0.01 compared to vehicle.

Elevated Plus Maze (EPM)

Objective: To specifically assess the anxiolytic or anxiogenic effects of this compound.

Protocol:

  • Apparatus: A plus-shaped maze with two open arms and two closed arms (e.g., 30 x 5 cm each), elevated 50 cm from the floor.[9]

  • Animals: Adult male C57BL/6J mice.

  • Drug Administration: i.p. injection of this compound or vehicle 30 minutes prior to testing. Doses should be selected based on the OFT results.

  • Procedure:

    • Acclimate mice to the dimly lit testing room for at least 60 minutes.

    • Place the mouse in the center of the maze, facing an open arm.[9]

    • Allow the mouse to explore for 5 minutes.[2][9]

    • Record the session with an overhead video camera and tracking software.

    • Clean the maze with 70% ethanol between trials.[9]

  • Parameters Measured:

    • Time spent in open arms (s)

    • Percentage of time in open arms

    • Number of entries into open arms

    • Percentage of entries into open arms

    • Total arm entries (to control for locomotor activity)

Data Presentation:

Treatment GroupDose (mg/kg)% Time in Open Arms% Entries in Open ArmsTotal Arm Entries
Vehicle-20 ± 330 ± 425 ± 3
3-PPE125 ± 435 ± 528 ± 4
3-PPE540 ± 550 ± 630 ± 4
3-PPE1015 ± 220 ± 345 ± 5**

Data are presented as mean ± SEM. *p < 0.05, **p < 0.01 compared to vehicle.

Forced Swim Test (FST)

Objective: To evaluate the potential antidepressant-like effects of this compound.

Protocol:

  • Apparatus: A transparent glass cylinder (e.g., 25 cm height, 15 cm diameter) filled with water (23-25°C) to a depth of 15 cm.[10]

  • Animals: Adult male C57BL/6J mice.

  • Drug Administration: Administer this compound or vehicle i.p. for at least 3 consecutive days, with the last injection 30-60 minutes before the test.

  • Procedure:

    • Gently place the mouse into the water cylinder.

    • The test duration is 6 minutes.[10][11][12]

    • Record the session for later scoring.

    • Score the last 4 minutes of the test for immobility time.[10][12]

    • After the test, remove the mouse, dry it with a towel, and place it in a heated cage for recovery.

  • Parameter Measured:

    • Immobility time (s): Time spent floating motionless or making only movements necessary to keep the head above water.

Data Presentation:

Treatment GroupDose (mg/kg)Immobility Time (s)
Vehicle-150 ± 15
Fluoxetine (20 mg/kg)-80 ± 10
3-PPE1140 ± 12
3-PPE5100 ± 11*
3-PPE1075 ± 9

Data are presented as mean ± SEM. *p < 0.05, **p < 0.01 compared to vehicle.

Conditioned Place Preference (CPP)

Objective: To assess the rewarding or aversive properties of this compound.

Protocol:

  • Apparatus: A three-chamber CPP box with distinct visual and tactile cues in the two outer chambers.[13]

  • Animals: Adult male C57BL/6J mice.

  • Procedure (Unbiased Design):

    • Pre-conditioning (Day 1): Place the mouse in the central compartment and allow free access to all chambers for 15 minutes. Record the time spent in each chamber to establish baseline preference.

    • Conditioning (Days 2-9): For 8 days, perform alternating daily sessions. On drug days, inject the mouse with this compound and confine it to one of the outer chambers for 30 minutes. On vehicle days, inject with vehicle and confine to the opposite chamber. The drug-paired chamber should be counterbalanced across animals.[13]

    • Post-conditioning (Day 10): Place the mouse in the central compartment with free access to all chambers for 15 minutes (in a drug-free state). Record the time spent in each chamber.[13]

  • Parameter Measured:

    • Preference Score (s): Time spent in the drug-paired chamber during the post-conditioning test minus the time spent in the same chamber during the pre-conditioning test.

Data Presentation:

Treatment GroupDose (mg/kg)Preference Score (s)
Vehicle-10 ± 15
Cocaine (10 mg/kg)-250 ± 40
3-PPE150 ± 20
3-PPE5180 ± 30*
3-PPE10300 ± 50

Data are presented as mean ± SEM. *p < 0.05, **p < 0.01 compared to vehicle.

Logical Relationship for Interpreting Behavioral Data

The interpretation of the data from these assays should follow a logical progression to build a comprehensive behavioral profile of the compound.

Data Interpretation Logic OFT_Results Open Field Test Results Increased_Locomotion Increased Locomotion OFT_Results->Increased_Locomotion Yes Decreased_Locomotion Decreased Locomotion OFT_Results->Decreased_Locomotion Yes No_Change_Locomotion No Change in Locomotion OFT_Results->No_Change_Locomotion No CPP_Assess Assess with CPP Increased_Locomotion->CPP_Assess FST_TST_Assess Assess with FST/TST Decreased_Locomotion->FST_TST_Assess Sedative_Profile Potential Sedative Decreased_Locomotion->Sedative_Profile Anxiolytic_Profile Anxiolytic-like Profile (Increased Center Time) No_Change_Locomotion->Anxiolytic_Profile Anxiogenic_Profile Anxiogenic-like Profile (Decreased Center Time) No_Change_Locomotion->Anxiogenic_Profile EPM_Confirm Confirm with EPM Anxiolytic_Profile->EPM_Confirm Anxiogenic_Profile->EPM_Confirm Antidepressant_Profile Potential Antidepressant FST_TST_Assess->Antidepressant_Profile Decreased Immobility Rewarding Rewarding CPP_Assess->Rewarding Preference Aversive Aversive CPP_Assess->Aversive Aversion Stimulant_Profile Potential Stimulant Rewarding->Stimulant_Profile

Logical flow for interpreting behavioral assay results.

Conclusion

The provided protocols offer a systematic approach to the initial behavioral screening of this compound. By evaluating its effects on locomotor activity, anxiety, depression-like states, and reward, researchers can build a comprehensive pharmacological profile of this novel compound. Subsequent studies may involve more complex behavioral paradigms, such as drug self-administration, and neurochemical analyses, like in vivo microdialysis, to further elucidate its mechanism of action. This structured experimental design is crucial for identifying potential therapeutic applications and understanding the structure-activity relationships within the phenethylamine class of compounds.

References

Application Notes and Protocols for Assessing the Cytotoxicity of 3-Phenoxyphenethylamine

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction: 3-Phenoxyphenethylamine is a compound of interest whose biological activities and potential toxicity are yet to be fully characterized. Cytotoxicity assessment is a critical initial step in the evaluation of any new chemical entity for therapeutic or other applications. These application notes provide a comprehensive guide to evaluating the cytotoxic effects of this compound using a panel of established in vitro cell-based assays. The protocols herein are designed to determine the compound's potency (IC50), distinguish between different mechanisms of cell death (apoptosis vs. necrosis), and can be adapted for various cell lines.

General Handling Considerations: Due to the potential hydrophobic nature of this compound, it may first need to be dissolved in a suitable organic solvent like dimethyl sulfoxide (DMSO) before further dilution in cell culture medium. It is essential to determine a final DMSO concentration that is non-toxic to the selected cell line (typically ≤ 0.5%). A vehicle control, consisting of culture medium with the identical final concentration of DMSO, must be included in all experiments to ensure that any observed effects are due to the compound itself and not the solvent.

Assessment of Cell Viability via Metabolic Activity (MTT Assay)

The MTT assay is a colorimetric method used to measure cellular metabolic activity, which serves as an indicator of cell viability, proliferation, and cytotoxicity.[1][2] In this assay, metabolically active cells contain NAD(P)H-dependent oxidoreductase enzymes that reduce the yellow tetrazolium salt (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) to purple formazan crystals.[1] The resulting insoluble crystals are solubilized, and the concentration is determined by measuring the absorbance at approximately 570 nm.[3] A decrease in the purple color indicates reduced metabolic activity and, therefore, cytotoxicity.

Data Presentation: MTT Assay Results

The following table summarizes hypothetical data for the cytotoxic effect of this compound on a human cell line (e.g., HeLa) after 24 hours of exposure.

Concentration (µM)Mean Absorbance (570 nm)Standard Deviation% Cell Viability
0 (Vehicle Control)1.2500.085100.0%
11.1850.07294.8%
51.0500.06584.0%
100.8750.05170.0%
250.6100.04248.8%
500.3500.03328.0%
1000.1500.02112.0%
Calculated IC50 ~26 µM
Experimental Protocol: MTT Assay

Principle: Viable cells with active metabolism convert the yellow MTT tetrazolium salt into a purple formazan product.[4] The amount of formazan produced is directly proportional to the number of viable cells.[5]

Materials:

  • 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) reagent

  • MTT Solvent (e.g., 4 mM HCl, 0.1% NP-40 in isopropanol, or acidified isopropanol)[4]

  • Dulbecco's Phosphate Buffered Saline (DPBS), pH 7.4[1]

  • Complete cell culture medium

  • 96-well flat-bottom plates

  • Multi-channel pipette

  • Microplate reader

Reagent Preparation:

  • MTT Solution (5 mg/mL): Dissolve MTT in DPBS to a concentration of 5 mg/mL.[1] Sterilize the solution by passing it through a 0.2 µM filter.[1] Store in a light-protected container at 4°C for short-term use or -20°C for long-term storage.[1]

Procedure:

  • Cell Seeding: Seed cells into a 96-well plate at a density of 5,000–10,000 cells per well in 100 µL of complete culture medium. Incubate overnight (or until cells adhere and reach desired confluency) at 37°C in a humidified 5% CO2 incubator.[6]

  • Compound Treatment: Prepare serial dilutions of this compound in complete culture medium. Remove the old medium from the wells and add 100 µL of the various concentrations of the compound. Include vehicle control wells (medium with DMSO) and blank wells (medium only).

  • Incubation: Incubate the plate for the desired exposure time (e.g., 24, 48, or 72 hours) at 37°C and 5% CO2.[7]

  • MTT Addition: Add 10-20 µL of the 5 mg/mL MTT solution to each well (for a final concentration of 0.45-0.5 mg/mL) and mix gently.[4][5]

  • Formazan Formation: Incubate the plate for 3-4 hours at 37°C, allowing the MTT to be metabolized into formazan crystals.[3]

  • Solubilization: Carefully remove the medium containing MTT. Add 100-150 µL of MTT solvent to each well to dissolve the formazan crystals.[4][8]

  • Absorbance Reading: Cover the plate with foil and agitate on an orbital shaker for 15 minutes to ensure complete solubilization.[4] Measure the absorbance at 570 nm using a microplate reader. A reference wavelength of 620 or 630 nm can also be used.[4][8]

Data Analysis:

  • Subtract the average absorbance of the blank wells from all other readings.

  • Calculate the percentage of cell viability for each concentration using the following formula: % Viability = (Absorbance of Treated Cells / Absorbance of Vehicle Control) x 100

  • Plot the % viability against the log of the compound concentration and determine the IC50 value (the concentration that inhibits 50% of cell viability).

Assessment of Membrane Integrity (LDH Release Assay)

The Lactate Dehydrogenase (LDH) release assay is a common method for quantifying cytotoxicity by measuring the activity of LDH released from damaged cells into the culture medium.[9] LDH is a stable cytosolic enzyme that is released upon the loss of plasma membrane integrity, a hallmark of necrosis.[9]

Data Presentation: LDH Release Assay Results

The following table presents hypothetical data on membrane damage caused by this compound after a 24-hour treatment.

Concentration (µM)Mean LDH Activity (Abs 490nm)Standard Deviation% Cytotoxicity
0 (Spontaneous Release)0.1500.0150.0%
10.1850.0202.9%
50.2500.0258.3%
100.4500.03825.0%
250.7800.05552.5%
501.1500.08083.3%
1001.3000.09295.8%
Maximum Release 1.350 0.100 100.0%
Experimental Protocol: LDH Release Assay

Principle: The assay measures LDH released into the culture supernatant from cells with damaged membranes. The released LDH catalyzes the conversion of lactate to pyruvate, which is coupled to the reduction of a tetrazolium salt into a colored formazan product.[10] The amount of color formed is proportional to the amount of LDH released and, thus, to the number of dead cells.

Materials:

  • LDH Cytotoxicity Assay Kit (containing substrate, cofactor, and dye solutions)

  • Lysis Buffer (e.g., Triton X-100 solution) for maximum release control[10]

  • 96-well flat-bottom plates

  • Microplate reader

Procedure:

  • Cell Seeding and Treatment: Seed and treat cells with this compound as described in the MTT assay protocol (Steps 1-3). Set up the following controls:

    • Spontaneous LDH Release: Cells treated with vehicle control.

    • Maximum LDH Release: Cells treated with lysis buffer 45 minutes before the end of the incubation period.[11]

    • Background Control: Medium only.

  • Sample Collection: After incubation, centrifuge the plate at ~500 x g for 5 minutes to pellet the cells.[12]

  • Transfer Supernatant: Carefully transfer 50-100 µL of the supernatant from each well to a new 96-well plate.[12]

  • Add Reaction Mixture: Prepare the LDH reaction mixture according to the kit manufacturer's instructions. Add an equal volume of the reaction mixture to each well containing the supernatant.[11]

  • Incubation: Incubate the plate at room temperature for 20-30 minutes, protected from light.[11][12]

  • Stop Reaction (Optional): Some kits require adding a stop solution. If so, add 50 µL of the stop solution to each well.[11]

  • Absorbance Reading: Measure the absorbance at the recommended wavelength (e.g., 490 nm) with a reference at a higher wavelength (e.g., 680 nm).[11]

Data Analysis:

  • Subtract the background control absorbance from all other readings.

  • Calculate the percentage of cytotoxicity using the following formula:[11] % Cytotoxicity = [(Treated LDH Release - Spontaneous LDH Release) / (Maximum LDH Release - Spontaneous LDH Release)] x 100

Assessment of Apoptosis (Caspase-3 Activity Assay)

To determine if cell death is occurring via apoptosis (programmed cell death), the activity of key executioner caspases, such as caspase-3, can be measured.[13] Caspase-3 activation is a critical step in the apoptotic pathway.[14]

Data Presentation: Caspase-3 Activity Results

The following table shows a hypothetical increase in caspase-3 activity in cells treated with this compound for 12 hours.

Concentration (µM)Mean Absorbance (405 nm)Standard DeviationFold Increase in Caspase-3 Activity
0 (Untreated Control)0.2100.0221.0
10.2250.0251.1
50.3150.0311.5
100.5250.0482.5
250.8400.0754.0
500.9660.0814.6
1000.9870.0854.7
Experimental Protocol: Caspase-3 Colorimetric Assay

Principle: This assay utilizes a specific peptide substrate for caspase-3, Ac-DEVD-pNA, which is conjugated to a chromophore, p-nitroanilide (pNA).[14] When cleaved by active caspase-3 in cell lysates, the pNA is released and produces a yellow color, which can be quantified by measuring its absorbance at 400-405 nm.[14] The level of caspase-3 activity is directly proportional to the color intensity.

Materials:

  • Caspase-3 Assay Kit (containing cell lysis buffer, reaction buffer, DTT, and DEVD-pNA substrate)

  • Microplate reader

Procedure:

  • Cell Seeding and Treatment: Seed cells in a multi-well plate (e.g., 6-well or 12-well) at a higher density to ensure sufficient protein for the lysate. Treat with this compound for the desired time (e.g., 6, 12, or 24 hours). Include an untreated control.

  • Cell Lysis:

    • Collect both adherent and floating cells. Centrifuge the cell suspension at ~600 x g for 5 minutes at 4°C.[15]

    • Wash the cell pellet with ice-cold PBS.

    • Resuspend the pellet in chilled cell lysis buffer (e.g., 50 µL per 1-2 x 10^6 cells) and incubate on ice for 10-30 minutes.[14][16]

    • Centrifuge at high speed (e.g., 16,000 x g) for 10-15 minutes at 4°C to pellet cellular debris.[15]

  • Protein Quantification: Collect the supernatant (cytosolic extract). Determine the protein concentration of each lysate using a standard method (e.g., BCA assay) to ensure equal protein loading in the assay.

  • Assay Reaction:

    • In a 96-well plate, add 50-200 µg of protein from each cell lysate to separate wells. Adjust the volume with lysis buffer.[16]

    • Add 50 µL of reaction buffer (containing DTT) to each well.[16]

    • Add 5-10 µL of the DEVD-pNA substrate to start the reaction.[15]

  • Incubation: Incubate the plate at 37°C for 1-2 hours, or potentially longer if the signal is low.[15][16]

  • Absorbance Reading: Measure the absorbance at 405 nm using a microplate reader.[15]

Data Analysis:

  • Calculate the fold-increase in caspase-3 activity by comparing the absorbance readings of the treated samples to the untreated control. Fold Increase = Absorbance of Treated Sample / Absorbance of Untreated Control

Mandatory Visualizations

Experimental Workflow Diagram

G cluster_prep Preparation cluster_assays Cytotoxicity Assays cluster_mtt MTT Assay cluster_ldh LDH Assay cluster_caspase Caspase-3 Assay cluster_analysis Data Analysis Culture Cell Culture Seed Seed Cells in 96-Well Plates Culture->Seed Treat Treat with this compound (24h Incubation) Seed->Treat MTT_Add Add MTT Reagent (3h Incubation) Treat->MTT_Add LDH_Sup Collect Supernatant Treat->LDH_Sup Casp_Lyse Cell Lysis & Protein Quant Treat->Casp_Lyse MTT_Sol Solubilize Formazan MTT_Add->MTT_Sol MTT_Read Read Absorbance (570 nm) MTT_Sol->MTT_Read Analysis Calculate % Viability, % Cytotoxicity, & Fold-Increase MTT_Read->Analysis LDH_React Add Reaction Mix (30 min Incubation) LDH_Sup->LDH_React LDH_Read Read Absorbance (490 nm) LDH_React->LDH_Read LDH_Read->Analysis Casp_React Add Substrate (1-2h Incubation) Casp_Lyse->Casp_React Casp_Read Read Absorbance (405 nm) Casp_React->Casp_Read Casp_Read->Analysis IC50 Determine IC50 & Mechanism Analysis->IC50

Caption: Workflow for assessing this compound cytotoxicity.

Hypothesized Signaling Pathway for Cytotoxicity

G cluster_cell Cell cluster_cyto Cytoplasm cluster_nuc Nucleus Compound This compound TAAR1 TAAR1 Receptor Compound->TAAR1 Binds Downstream Downstream Signaling (e.g., PKA/PKC) TAAR1->Downstream Membrane Plasma Membrane ROS ↑ Reactive Oxygen Species (ROS) Downstream->ROS Mito Mitochondrial Stress ROS->Mito CytoC Cytochrome c Release Mito->CytoC releases Casp9 Caspase-9 Activation CytoC->Casp9 Casp3 Caspase-3 Activation Casp9->Casp3 Apoptosis DNA Fragmentation APOPTOSIS Casp3->Apoptosis cleaves substrates

References

Application Notes: Derivatization of 3-Phenoxyphenethylamine for GC-MS Analysis

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

3-Phenoxyphenethylamine is a compound of interest in various research fields, including drug development and toxicology. Gas Chromatography-Mass Spectrometry (GC-MS) is a powerful analytical technique for its identification and quantification due to its high sensitivity and specificity. However, like many phenethylamines, this compound contains a polar primary amine group that can lead to poor chromatographic peak shape, adsorption on the GC column, and thermal instability, complicating direct analysis.[1][2]

Chemical derivatization is a crucial sample preparation step to overcome these challenges. By converting the polar amine group into a less polar, more volatile, and more thermally stable functional group, derivatization significantly improves chromatographic resolution, enhances sensitivity, and provides more structurally informative mass spectra.[3][4] This document provides detailed protocols for the most common and effective derivatization techniques—acylation and silylation—applicable to this compound, based on established methods for structurally related phenethylamine compounds.[5][6]

Workflow for GC-MS Analysis of this compound

The overall analytical process involves sample extraction, derivatization to enhance analyte properties for GC-MS, and finally, instrumental analysis for separation and detection.

GC_MS_Workflow cluster_0 Sample Preparation cluster_1 Derivatization cluster_2 Analysis Sample Biological or Chemical Matrix Extraction Liquid-Liquid Extraction (LLE) Sample->Extraction Isolate Analyte Drydown Evaporation to Dryness Extraction->Drydown Concentrate Derivatization Add Reagent (e.g., PFPA, MSTFA) Drydown->Derivatization Reaction Heat at 60-80°C Derivatization->Reaction Incubate Reconstitution Reconstitute in Solvent (e.g., Ethyl Acetate) Reaction->Reconstitution GCMS GC-MS Injection Reconstitution->GCMS Data Data Acquisition & Processing GCMS->Data

Caption: General experimental workflow for GC-MS analysis.

Derivatization Techniques

The choice of derivatization reagent depends on the analytical goals, such as improving volatility, enhancing mass spectral fragmentation, or enabling chiral separation.

Acylation with Perfluoroacyl Anhydrides

Acylation is a robust and widely used method for derivatizing primary and secondary amines.[5][7] Perfluorinated anhydrides, such as Trifluoroacetic Anhydride (TFAA), Pentafluoropropionic Anhydride (PFPA), and Heptafluorobutyric Anhydride (HFBA), are highly effective.[8] They react with the amine group to form stable, volatile, and electron-capturing amides, which are ideal for GC-MS analysis with Electron Impact (EI) ionization.[6][9] The resulting derivatives often produce unique, high-mass fragment ions, aiding in specific identification.[6][9]

Acylation_Reaction Analyte This compound (R-NH2) Product N-Acyl Derivative (R-NH-COR') Analyte->Product Reaction Byproduct Perfluoroalkanoic Acid (R'COOH) Analyte->Byproduct Reagent Perfluoroacyl Anhydride ((R'CO)2O) Reagent->Product Reagent->Byproduct

Caption: General reaction scheme for acylation of a primary amine.

Comparison of Acylation Reagents

Reagent Abbreviation Molecular Weight Increase Key Advantages Reference(s)
Trifluoroacetic Anhydride TFAA +96 Da Highly volatile derivative, common reagent. [1][2]
Pentafluoropropionic Anhydride PFPA +146 Da Excellent chromatographic properties, produces characteristic high-mass ions.[5][6][8] [5][6][8]

| Heptafluorobutyric Anhydride | HFBA | +196 Da | Offers more fragment ions for structural confirmation, increases retention time.[6][9] |[6][9] |

Silylation

Silylation involves replacing the active hydrogen of the amine group with a trimethylsilyl (TMS) group.[10] Reagents like N-Methyl-N-(trimethylsilyl)trifluoroacetamide (MSTFA) and N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) are powerful silylating agents.[11][12] This technique is highly effective at reducing polarity and increasing volatility.[12] Silylation is a versatile method suitable for a wide range of polar compounds.[10]

Silylation_Reaction Analyte This compound (R-NH2) Product N-TMS Derivative (R-NH-TMS) Analyte->Product Reaction Reagent Silylating Reagent (e.g., MSTFA) Reagent->Product Byproduct Reagent Byproduct Reagent->Byproduct Decision_Tree Start What is the Analytical Goal? Goal1 Improve Peak Shape & General Detection Start->Goal1 Goal2 Maximize Structural Info via Fragmentation Start->Goal2 Goal3 Separate Enantiomers Start->Goal3 Method1 Use Silylation (MSTFA) or Acylation (TFAA/PFPA) Goal1->Method1 Method2 Use Acylation with HFBA or PFPA Goal2->Method2 Method3 Use a Chiral Reagent (e.g., l-TPC, MTPCI) Goal3->Method3

References

Application of 3-Phenoxyphenethylamine in Receptor Binding Assays

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

3-Phenoxyphenethylamine is a molecule belonging to the phenethylamine class of compounds, which are known to interact with a variety of targets within the central nervous system. Due to its structural similarity to endogenous monoamine neurotransmitters, this compound is a compound of interest for investigating interactions with monoamine transporters, including the dopamine transporter (DAT), norepinephrine transporter (NET), and serotonin transporter (SERT). These transporters are critical for regulating neurotransmitter signaling and are key targets for the development of therapeutics for a range of psychiatric and neurological disorders.

This document provides detailed application notes and protocols for utilizing this compound in receptor binding assays to characterize its affinity and selectivity for DAT, NET, and SERT. The provided methodologies are intended to guide researchers in pharmacology and drug development in assessing the preclinical profile of this compound and structurally related molecules.

Data Presentation: Binding Affinities of Structurally Related Compounds

CompoundDopamine Transporter (DAT) Ki (µM)Norepinephrine Transporter (NET) Ki (µM)Serotonin Transporter (SERT) Ki (µM)
Ψ-2C-O-271.36.2> 7.5[1]
Ψ-MBnM1.87.1> 7.5[1]

Note: The data presented is for structurally related compounds and should be considered representative. Experimental determination of the binding affinities for this compound is recommended for precise characterization.

Experimental Protocols

The following are detailed protocols for conducting radioligand binding assays to determine the affinity of test compounds, such as this compound, for the human dopamine, norepinephrine, and serotonin transporters. These protocols are designed for use with membrane preparations from HEK293 cells stably expressing the respective human transporters.

General Workflow for Receptor Binding Assay

G cluster_prep Membrane Preparation cluster_assay Binding Assay cluster_analysis Data Analysis cell_culture HEK293 Cell Culture (Expressing Transporter) harvesting Cell Harvesting (Scraping/Centrifugation) cell_culture->harvesting homogenization Homogenization in Lysis Buffer harvesting->homogenization centrifugation Centrifugation to Pellet Membranes homogenization->centrifugation resuspension Resuspension and Protein Quantification centrifugation->resuspension storage Storage at -80°C resuspension->storage incubation Incubation of Membranes, Radioligand, and Test Compound storage->incubation Assay Day filtration Rapid Filtration to Separate Bound/Free Ligand incubation->filtration washing Washing to Remove Non-specific Binding filtration->washing scintillation Scintillation Counting to Quantify Radioactivity washing->scintillation ic50 IC50 Determination (Non-linear Regression) scintillation->ic50 ki Ki Calculation (Cheng-Prusoff Equation) ic50->ki

Experimental workflow for a competitive radioligand binding assay.

Dopamine Transporter (DAT) Binding Assay

Objective: To determine the binding affinity (Ki) of this compound for the human dopamine transporter (hDAT).

Materials:

  • hDAT expressing cell membranes: From HEK293 cells stably expressing hDAT.

  • Radioligand: [³H]WIN 35,428 (a cocaine analog that binds to DAT).

  • Test Compound: this compound.

  • Reference Compound: Cocaine or GBR 12909.

  • Assay Buffer: 50 mM Tris-HCl, 120 mM NaCl, 5 mM KCl, pH 7.4.

  • Wash Buffer: Ice-cold 50 mM Tris-HCl, pH 7.4.

  • Scintillation Cocktail.

  • 96-well microplates.

  • Glass fiber filters (e.g., Whatman GF/C) pre-soaked in 0.3% polyethyleneimine (PEI).

Protocol:

  • Membrane Preparation:

    • Thaw hDAT-expressing cell membranes on ice.

    • Homogenize the membranes in ice-cold assay buffer.

    • Determine the protein concentration using a standard protein assay (e.g., BCA assay).

    • Dilute the membranes in assay buffer to a final concentration of 10-20 µg of protein per well.

  • Assay Setup:

    • Perform the assay in a 96-well microplate in triplicate.

    • Total Binding: Add 50 µL of assay buffer, 50 µL of [³H]WIN 35,428 (final concentration ~1-5 nM), and 100 µL of the diluted membrane suspension.

    • Non-specific Binding (NSB): Add 50 µL of 10 µM cocaine, 50 µL of [³H]WIN 35,428, and 100 µL of the diluted membrane suspension.

    • Competitive Binding: Add 50 µL of varying concentrations of this compound (e.g., from 10⁻¹⁰ M to 10⁻⁵ M), 50 µL of [³H]WIN 35,428, and 100 µL of the diluted membrane suspension.

  • Incubation:

    • Incubate the plate at 4°C for 2-3 hours or at room temperature for 60-90 minutes to reach equilibrium.

  • Filtration:

    • Rapidly terminate the incubation by filtering the contents of each well through the pre-soaked glass fiber filter mat using a cell harvester.

    • Wash the filters three to five times with 3 mL of ice-cold wash buffer to remove unbound radioligand.

  • Quantification:

    • Dry the filter mat.

    • Place the filter discs into scintillation vials and add 4-5 mL of scintillation cocktail.

    • Quantify the radioactivity trapped on the filters using a liquid scintillation counter.

  • Data Analysis:

    • Calculate Specific Binding: Specific Binding = Total Binding - Non-specific Binding.

    • Plot the percentage of specific binding against the logarithm of the test compound concentration.

    • Determine the IC₅₀ value (the concentration of the test compound that inhibits 50% of the specific binding of the radioligand) using non-linear regression analysis.

    • Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + ([L]/Kd)), where [L] is the concentration of the radioligand and Kd is the dissociation constant of the radioligand for the transporter.

Norepinephrine Transporter (NET) Binding Assay

Objective: To determine the binding affinity (Ki) of this compound for the human norepinephrine transporter (hNET).

Materials:

  • hNET expressing cell membranes: From HEK293 cells stably expressing hNET.

  • Radioligand: [³H]Nisoxetine.

  • Test Compound: this compound.

  • Reference Compound: Desipramine.

  • Assay Buffer: 50 mM Tris-HCl, 120 mM NaCl, 5 mM KCl, pH 7.4.

  • Wash Buffer: Ice-cold 50 mM Tris-HCl, pH 7.4.

  • Scintillation Cocktail.

  • 96-well microplates.

  • Glass fiber filters (e.g., Whatman GF/B) pre-soaked in 0.5% PEI.

Protocol:

The protocol for the NET binding assay is analogous to the DAT binding assay with the following modifications:

  • Use hNET-expressing cell membranes.

  • The radioligand is [³H]Nisoxetine (final concentration ~1-3 nM).

  • The reference compound for non-specific binding is 10 µM Desipramine.

  • Incubation is typically performed at room temperature (25°C) for 60-90 minutes.

Serotonin Transporter (SERT) Binding Assay

Objective: To determine the binding affinity (Ki) of this compound for the human serotonin transporter (hSERT).

Materials:

  • hSERT expressing cell membranes: From HEK293 cells stably expressing hSERT.

  • Radioligand: [³H]Citalopram or [³H]Paroxetine.

  • Test Compound: this compound.

  • Reference Compound: Fluoxetine or Imipramine.

  • Assay Buffer: 50 mM Tris-HCl, 120 mM NaCl, 5 mM KCl, pH 7.4.

  • Wash Buffer: Ice-cold 50 mM Tris-HCl, pH 7.4.

  • Scintillation Cocktail.

  • 96-well microplates.

  • Glass fiber filters (e.g., Whatman GF/C) pre-soaked in 0.3% PEI.

Protocol:

The protocol for the SERT binding assay is similar to the DAT and NET assays with the following specific details:

  • Use hSERT-expressing cell membranes.

  • The radioligand is [³H]Citalopram (final concentration ~1-2 nM).

  • The reference compound for non-specific binding is 10 µM Fluoxetine.

  • Incubation is typically carried out at room temperature (25°C) for 60 minutes.

Signaling Pathways

Inhibition of monoamine transporters by compounds like this compound leads to an increase in the synaptic concentration of the respective neurotransmitters. This, in turn, enhances the activation of postsynaptic receptors and triggers a cascade of downstream signaling events.

Dopamine Transporter (DAT) Inhibition Signaling

G cluster_synapse Synapse cluster_downstream Postsynaptic Neuron dat_inhibitor This compound dat Dopamine Transporter (DAT) dat_inhibitor->dat Inhibits dopamine Dopamine d1_receptor D1 Receptor dopamine->d1_receptor Activates d2_receptor D2 Receptor dopamine->d2_receptor Activates g_protein_s Gs Protein d1_receptor->g_protein_s g_protein_i Gi Protein d2_receptor->g_protein_i ac Adenylyl Cyclase g_protein_s->ac Activates g_protein_i->ac Inhibits camp cAMP ac->camp pka Protein Kinase A (PKA) camp->pka darpp32 DARPP-32 pka->darpp32 cellular_response Cellular Response (e.g., Gene Expression, Synaptic Plasticity) darpp32->cellular_response

Signaling cascade following DAT inhibition.

Norepinephrine Transporter (NET) Inhibition Signaling

G cluster_synapse Synapse cluster_downstream Postsynaptic Neuron net_inhibitor This compound net Norepinephrine Transporter (NET) net_inhibitor->net Inhibits norepinephrine Norepinephrine alpha_receptor α-Adrenergic Receptor norepinephrine->alpha_receptor Activates beta_receptor β-Adrenergic Receptor norepinephrine->beta_receptor Activates gq_protein Gq Protein alpha_receptor->gq_protein gs_protein Gs Protein beta_receptor->gs_protein plc Phospholipase C (PLC) gq_protein->plc ac Adenylyl Cyclase gs_protein->ac ip3_dag IP3 & DAG plc->ip3_dag camp cAMP ac->camp ca_release Ca²⁺ Release ip3_dag->ca_release pka Protein Kinase A (PKA) camp->pka cellular_response Cellular Response (e.g., Neuronal Excitability, Metabolic Regulation) ca_release->cellular_response pka->cellular_response

Signaling cascade following NET inhibition.

Serotonin Transporter (SERT) Inhibition Signaling

G cluster_synapse Synapse cluster_downstream Postsynaptic Neuron sert_inhibitor This compound sert Serotonin Transporter (SERT) sert_inhibitor->sert Inhibits serotonin Serotonin (5-HT) ht_receptor 5-HT Receptors (e.g., 5-HT1A, 5-HT2A) serotonin->ht_receptor Activates g_proteins G-Proteins (Gi/o, Gq/11, Gs) ht_receptor->g_proteins second_messengers Second Messengers (↓cAMP, ↑IP3/DAG, ↑cAMP) g_proteins->second_messengers effector_kinases Effector Kinases (e.g., PKA, PKC) second_messengers->effector_kinases gene_expression Changes in Gene Expression (e.g., BDNF) effector_kinases->gene_expression neuronal_plasticity Alterations in Neuronal Plasticity gene_expression->neuronal_plasticity

Signaling cascade following SERT inhibition.

Conclusion

The protocols and information provided in this document offer a comprehensive guide for the characterization of this compound's interaction with monoamine transporters. By employing these standardized radioligand binding assays, researchers can accurately determine the binding affinity and selectivity profile of this and other novel compounds. Understanding these fundamental pharmacological properties is a critical step in the drug discovery and development process for new central nervous system therapeutics. The visualization of the associated signaling pathways further aids in comprehending the potential downstream cellular effects of transporter inhibition.

References

Troubleshooting & Optimization

Technical Support Center: Synthesis of 3-Phenoxyphenethylamine

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in improving the yield of 3-Phenoxyphenethylamine synthesis.

Frequently Asked Questions (FAQs) & Troubleshooting Guide

Q1: What is a common synthetic route for this compound, and what is a reasonable expected yield?

A common and effective method for synthesizing this compound is through the reduction of 3-phenoxyphenylacetonitrile. This transformation is typically achieved via catalytic hydrogenation. While specific yields for this exact compound are not widely reported in publicly available literature, similar reductions of substituted benzyl cyanides to phenethylamines report yields ranging from 80% to over 90% under optimized conditions.[1]

Q2: My reaction yield is consistently low. What are the potential causes and how can I improve it?

Low yields in the synthesis of this compound can stem from several factors. Here's a systematic approach to troubleshooting:

  • Purity of Starting Material: The purity of 3-phenoxyphenylacetonitrile is crucial. Impurities can poison the catalyst or lead to side reactions. Ensure your starting material is of high purity, which can be confirmed by techniques like NMR or melting point analysis. The presence of any residual reagents from its synthesis, such as halides, can have a strong poisoning effect on hydrogenation catalysts.[1]

  • Catalyst Activity: The activity of the hydrogenation catalyst (e.g., Raney Nickel, Palladium on Carbon) is paramount. Ensure the catalyst is fresh or has been stored under appropriate conditions to prevent deactivation. If catalyst poisoning is suspected, it may be necessary to use a fresh batch or increase the catalyst loading.

  • Reaction Conditions: Sub-optimal reaction conditions can significantly impact the yield. Key parameters to optimize include hydrogen pressure, temperature, reaction time, and solvent. For instance, in similar nitrile reductions, temperatures around 100-130°C and hydrogen pressures of 500-2000 psi have been used effectively.[1] The presence of ammonia is often used to minimize the formation of secondary amines as byproducts.[1]

  • Work-up Procedure: Product loss can occur during the work-up. Ensure complete extraction of the amine from the reaction mixture. Since phenethylamines are basic, extraction with a dilute acid, followed by basification of the aqueous layer and re-extraction with an organic solvent, is a standard and effective purification method.

Q3: The reaction seems to be incomplete, with a significant amount of starting material remaining. What should I do?

Incomplete conversion can be addressed by:

  • Increasing Reaction Time: Monitor the reaction progress using Thin Layer Chromatography (TLC) or Gas Chromatography (GC) to determine the optimal reaction time.

  • Increasing Hydrogen Pressure: Higher hydrogen pressure can drive the reaction to completion.

  • Increasing Temperature: Cautiously increasing the reaction temperature can enhance the reaction rate, but be mindful of potential side reactions.

  • Checking Catalyst Loading: Insufficient catalyst will lead to an incomplete reaction. Consider increasing the catalyst-to-substrate ratio.

Q4: I am observing the formation of a significant byproduct. What is it likely to be and how can I prevent it?

A common byproduct in the reduction of nitriles is the corresponding secondary amine, di-(3-phenoxyphenethyl)amine. This occurs when the initially formed primary amine reacts with an intermediate imine.

Prevention Strategies:

  • Use of Ammonia: The presence of ammonia in the reaction mixture can suppress the formation of secondary amines.[1] This is a widely used strategy in the reduction of nitriles to primary amines.

  • Reaction Conditions: Optimizing the reaction conditions, such as temperature and pressure, can also help minimize the formation of this byproduct.

Q5: What is the best method to purify the crude this compound?

Purification of the crude product is essential to obtain high-purity this compound.

  • Distillation: If the product is a liquid, vacuum distillation is an effective method for purification.

  • Column Chromatography: For non-volatile products or to remove closely related impurities, column chromatography is recommended. Due to the basic nature of the amine, it can interact strongly with acidic silica gel, leading to tailing and poor separation. To mitigate this, consider the following:

    • Deactivating Silica Gel: Pre-treating the silica gel with a small amount of a tertiary amine, like triethylamine (1-3%), in the eluent can neutralize the acidic sites.[2][3]

    • Amine-Functionalized Silica: Using an amine-functionalized stationary phase can provide excellent separation for basic compounds.[3]

    • Solvent System: A common solvent system for purifying amines on silica gel is a gradient of methanol in dichloromethane or ethyl acetate in hexanes.

Experimental Protocols

Synthesis of this compound via Catalytic Hydrogenation of 3-Phenoxyphenylacetonitrile

This protocol is based on established procedures for the reduction of aryl nitriles.[1]

Materials:

  • 3-Phenoxyphenylacetonitrile

  • Anhydrous Ethanol (or Methanol)

  • Raney Nickel (or 10% Palladium on Carbon)

  • Ammonia (gas or solution in alcohol)

  • Hydrogen gas

  • High-pressure hydrogenation apparatus (e.g., Parr shaker)

Procedure:

  • In a high-pressure hydrogenation vessel, dissolve 3-phenoxyphenylacetonitrile (1 equivalent) in anhydrous ethanol.

  • Add a catalytic amount of Raney Nickel (e.g., 5-10% by weight of the nitrile).

  • Introduce ammonia into the reaction vessel. This can be done by saturating the solvent with ammonia gas or by using a solution of ammonia in methanol. A ratio of at least 5:1 ammonia to nitrile is recommended to minimize secondary amine formation.[1]

  • Seal the vessel and purge with hydrogen gas.

  • Pressurize the vessel with hydrogen to the desired pressure (e.g., 500-1000 psi).

  • Heat the mixture to the target temperature (e.g., 100-125°C) with vigorous stirring or shaking.

  • Monitor the reaction progress by observing the cessation of hydrogen uptake. The reaction is typically complete within 2-4 hours.

  • Cool the reaction vessel to room temperature and carefully vent the hydrogen.

  • Filter the reaction mixture to remove the catalyst. Caution: Raney Nickel can be pyrophoric when dry; keep it wet with solvent.

  • Remove the solvent and ammonia from the filtrate by rotary evaporation.

  • The crude product can be purified by vacuum distillation or column chromatography.

Data Presentation

Table 1: Key Parameters for Optimizing this compound Synthesis

ParameterRange/OptionsEffect on Yield and PurityTroubleshooting Considerations
Catalyst Raney Nickel, Pd/CChoice of catalyst can influence reaction rate and selectivity.Catalyst deactivation can lead to incomplete reaction. Ensure fresh, active catalyst is used.
Catalyst Loading 5-20% (w/w)Higher loading can increase reaction rate but also cost.Insufficient loading will result in incomplete conversion.
Solvent Ethanol, MethanolThe solvent should dissolve the starting material and be stable under reaction conditions.Ensure the use of anhydrous solvents to avoid side reactions.
Hydrogen Pressure 500 - 2000 psiHigher pressure generally increases the reaction rate.The equipment must be rated for the chosen pressure.
Temperature 80 - 150 °CHigher temperatures increase the reaction rate but may also promote side reactions.Optimize to find a balance between reaction rate and selectivity.
Ammonia Concentration 5-10 equivalentsSuppresses the formation of secondary amine byproducts.Essential for achieving high purity of the primary amine.
Reaction Time 1 - 6 hoursShould be sufficient for complete conversion of the starting material.Monitor by TLC or GC to avoid unnecessarily long reaction times which can lead to byproduct formation.

Mandatory Visualizations

experimental_workflow cluster_prep Reaction Setup cluster_reaction Hydrogenation cluster_workup Work-up & Purification start 3-Phenoxyphenylacetonitrile reactor High-Pressure Reactor start->reactor catalyst Catalyst (e.g., Raney Ni) catalyst->reactor solvent Solvent (e.g., Ethanol) solvent->reactor ammonia Ammonia ammonia->reactor hydrogenation Pressurize with H2 Heat and Stir reactor->hydrogenation filtration Filter to remove catalyst hydrogenation->filtration evaporation Solvent Evaporation filtration->evaporation purification Purification (Distillation or Chromatography) evaporation->purification product This compound purification->product

Caption: Experimental workflow for the synthesis of this compound.

References

Overcoming solubility issues of 3-Phenoxyphenethylamine in aqueous solutions

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides researchers, scientists, and drug development professionals with troubleshooting strategies and frequently asked questions (FAQs) to overcome solubility challenges with 3-Phenoxyphenethylamine in aqueous solutions.

Frequently Asked Questions (FAQs)

Q1: What are the primary reasons for the poor aqueous solubility of this compound?

A1: The limited aqueous solubility of this compound stems from its molecular structure. It contains two hydrophobic components: a phenyl ring and a phenoxy group. While the ethylamine side chain possesses a hydrophilic primary amine group capable of hydrogen bonding with water, the large, nonpolar aromatic portions of the molecule dominate, leading to poor solubility in water.[1][2]

Q2: How does pH affect the solubility of this compound, and what is the optimal pH range for dissolution?

A2: As a primary amine, this compound is a weak base.[1][3] Its solubility is highly dependent on pH. In acidic conditions (lower pH), the amine group becomes protonated (R-NH3+), forming a positively charged ion. This charged species is significantly more soluble in aqueous solutions than the neutral, un-ionized form.[4][5] Therefore, to dissolve this compound, the pH of the aqueous solution should be adjusted to be well below its pKa (the pKa of the similar compound phenethylamine is 9.83).[3][5] A pH range of 4.0 to 6.5 is often a good starting point for achieving significant solubility.

Troubleshooting Guide

Problem: The compound is not dissolving in my aqueous buffer (e.g., PBS pH 7.4).

  • Cause : At neutral or alkaline pH, this compound is in its un-ionized, poorly soluble form.

  • Solution 1: pH Adjustment : Lower the pH of your solution. Prepare your buffer at a more acidic pH (e.g., pH 5.0). Alternatively, prepare a concentrated stock solution in an acidic vehicle (e.g., 10 mM HCl) and then dilute it into your final buffer, ensuring the final pH remains in a range where the compound is soluble.

  • Solution 2: Co-solvents : If altering pH is not possible for your experiment, consider using a co-solvent system. Prepare a high-concentration stock solution in a water-miscible organic solvent and dilute it into your aqueous buffer.[6][7][8]

Problem: My compound precipitates when I dilute the organic stock solution into my aqueous media.

  • Cause : This occurs when the concentration of the organic co-solvent is diluted below the level required to keep the compound in solution (a phenomenon known as "fall-out"). The aqueous medium cannot accommodate the now poorly-solvated compound.

  • Solution 1: Increase Final Co-solvent Concentration : Ensure the final concentration of the organic solvent in your working solution is sufficient. This often requires optimization. Be mindful that high co-solvent concentrations can affect biological experiments.

  • Solution 2: Use Cyclodextrins : Prepare an inclusion complex with a cyclodextrin, such as Hydroxypropyl-β-Cyclodextrin (HP-β-CD).[9][10][11] The cyclodextrin can encapsulate the hydrophobic part of the drug molecule, increasing its apparent solubility in water without requiring organic solvents in the final solution.[9][12]

  • Solution 3: Slower Addition & Mixing : When diluting, add the stock solution dropwise into the vigorously stirring aqueous medium. This can sometimes help prevent localized high concentrations that initiate precipitation.

Data Presentation

The following tables provide illustrative data on how different formulation strategies can impact the solubility of a compound like this compound.

Table 1: Effect of pH on Aqueous Solubility

pHForm of CompoundExpected Solubility (Illustrative)
2.0Ionized (R-NH3+)> 10 mg/mL
4.0Ionized (R-NH3+)~5-10 mg/mL
6.0Mostly Ionized~1-5 mg/mL
7.4Mostly Un-ionized< 0.1 mg/mL
9.0Un-ionized (R-NH2)< 0.01 mg/mL

Table 2: Effect of Co-solvents and Cyclodextrin on Solubility in pH 7.4 Buffer

Solubilizing AgentConcentration (% v/v or w/v)Expected Solubility (Illustrative)
None0%< 0.1 mg/mL
Ethanol10%~0.5 mg/mL
Propylene Glycol10%~0.8 mg/mL
Polyethylene Glycol 400 (PEG 400)10%~1.2 mg/mL
HP-β-Cyclodextrin10% w/v> 5 mg/mL

Visual Guides and Workflows

G start Start: Dissolve This compound in Aqueous Buffer check_sol Is the compound fully dissolved? start->check_sol success Success: Solution Prepared check_sol->success Yes ph_path Can experimental pH be lowered? check_sol->ph_path No adjust_ph Adjust pH to < 6.5 using HCl or acidic buffer ph_path->adjust_ph Yes cosolvent_path Is an organic co-solvent permissible? ph_path->cosolvent_path No adjust_ph->check_sol use_cosolvent Prepare 10-50 mM stock in DMSO, Ethanol, or PEG. Dilute into final buffer. cosolvent_path->use_cosolvent Yes cyclo_path Use Cyclodextrin (HP-β-CD) cosolvent_path->cyclo_path No use_cosolvent->check_sol cyclo_path->check_sol

Caption: Troubleshooting workflow for dissolving this compound.

G cluster_low_ph Low pH (Acidic) cluster_high_ph High pH (Basic) low_ph_form R-NH3+ Protonated (Ionized) Form low_ph_sol High Aqueous Solubility low_ph_form->low_ph_sol Favored high_ph_form R-NH2 Un-ionized (Neutral) Form high_ph_sol Low Aqueous Solubility high_ph_form->high_ph_sol Favored equilibrium + H+ ⇌ high_ph_form->equilibrium equilibrium->low_ph_form

Caption: Effect of pH on the ionization and solubility of an amine.

Caption: Encapsulation of a hydrophobic molecule by a cyclodextrin.

Experimental Protocols

Protocol 1: pH-Dependent Solubility Profile Determination

  • Objective : To determine the approximate solubility of this compound at various pH values.

  • Materials : this compound, a series of buffers (e.g., citrate for pH 3-6, phosphate for pH 6-8), analytical balance, vortex mixer, centrifuge, HPLC or UV-Vis spectrophotometer.

  • Methodology :

    • Prepare a series of 1.5 mL microcentrifuge tubes, each containing 1 mL of a different pH buffer.

    • Add an excess amount of this compound to each tube (e.g., 10 mg, ensuring solid is visible).

    • Tightly cap the tubes and vortex vigorously for 1 minute.

    • Incubate the tubes on a rotator at a constant temperature (e.g., 25°C) for 24 hours to reach equilibrium.

    • Centrifuge the tubes at high speed (e.g., 14,000 rpm) for 15 minutes to pellet the undissolved solid.

    • Carefully collect a known volume of the supernatant from each tube, avoiding the pellet.

    • Dilute the supernatant with an appropriate mobile phase or buffer and determine the concentration of the dissolved compound using a calibrated HPLC or UV-Vis method.

    • Plot solubility (mg/mL) versus pH.

Protocol 2: Preparation of a Stock Solution using a Co-solvent System

  • Objective : To prepare a concentrated stock solution for dilution into aqueous experimental media.

  • Materials : this compound, DMSO (Dimethyl sulfoxide) or PEG 400, analytical balance, vortex mixer.

  • Methodology :

    • Weigh the desired amount of this compound into a sterile glass vial.

    • Add the co-solvent (e.g., DMSO) incrementally to the vial.

    • After each addition, vortex the vial until the solid is fully dissolved.

    • Continue adding solvent until the target concentration (e.g., 20 mM) is reached.

    • For use, dilute this stock solution at least 1:1000 into your final aqueous buffer to minimize the co-solvent concentration (e.g., final DMSO < 0.1%). Verify that no precipitation occurs upon dilution.

Protocol 3: Solubilization using Hydroxypropyl-β-Cyclodextrin (HP-β-CD)

  • Objective : To increase aqueous solubility by forming an inclusion complex.[11][13]

  • Materials : this compound, HP-β-CD, purified water or buffer, magnetic stirrer, sonicator.

  • Methodology :

    • Prepare a solution of HP-β-CD in the desired aqueous buffer (e.g., 10% w/v in PBS pH 7.4). Stir until the HP-β-CD is fully dissolved.

    • Slowly add the powdered this compound to the stirring cyclodextrin solution.

    • Continue stirring for several hours (4-24 hours) at room temperature. Sonication in a water bath for short intervals can help expedite the process.

    • After the incubation period, filter the solution through a 0.22 µm syringe filter to remove any undissolved particles.

    • The resulting clear solution contains the drug-cyclodextrin complex, ready for experimental use. The concentration should be confirmed via HPLC or UV-Vis.

References

Technical Support Center: Stabilizing 3-Phenoxyphenethylamine

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on the long-term storage and stability of 3-Phenoxyphenethylamine.

Frequently Asked Questions (FAQs)

Q1: What are the primary factors that can cause the degradation of this compound?

A1: The degradation of this compound, like other phenethylamines, is primarily influenced by environmental factors. The main degradation pathways include:

  • Oxidation: The amine group in the phenethylamine structure is susceptible to oxidation. This can be accelerated by exposure to oxygen in the air and light, potentially leading to the formation of corresponding aldehydes and carboxylic acids.

  • Reaction with Carbon Dioxide: As a basic compound, this compound can react with atmospheric carbon dioxide to form a solid carbonate salt.[1]

  • Elevated Temperature: Higher temperatures increase the rate of all chemical degradation reactions.[1]

  • Light Exposure: Many amine-containing compounds are sensitive to light (photosensitive). Exposure to UV or ambient light can provide the energy to initiate degradation.[1]

Q2: What are the ideal conditions for the long-term storage of solid this compound?

A2: To ensure the long-term stability of solid this compound, the following storage conditions are recommended:

ParameterRecommended ConditionRationale
Temperature Refrigeration (2-8°C) or freezing (≤ -20°C)Slows down the rate of chemical degradation.[1]
Atmosphere Inert gas (e.g., Argon, Nitrogen)Prevents oxidation and reaction with atmospheric CO2.[1][2]
Light Protection from light (amber vials, stored in the dark)Prevents photodegradation.[1]
Container Tightly sealed, appropriate containersPrevents exposure to air and moisture.[1]

Q3: How should I store solutions of this compound?

A3: Solutions of phenethylamines are generally less stable than the solid compound. For optimal stability, it is recommended to store solutions frozen at -20°C or below.[1] It is also advisable to prepare fresh solutions as needed and to minimize the frequency of freeze-thaw cycles.

Q4: Is the phenoxy group in this compound susceptible to degradation during storage?

A4: The diphenyl ether linkage is generally a stable chemical moiety. While it can be cleaved under specific enzymatic or harsh chemical conditions, it is not expected to be a primary point of degradation under recommended long-term storage conditions. The main stability concerns for this compound are related to the phenethylamine portion of the molecule.

Troubleshooting Guide

Observed Issue Probable Cause Recommended Solution
The solid, which was initially a white or off-white powder, has developed a yellowish tint.This is a common sign of oxidation of the amine group, likely due to exposure to air and/or light.[1]The compound's purity may be compromised. It is advisable to re-analyze the material for purity. For future prevention, ensure storage under an inert atmosphere in a tightly sealed, light-resistant container in a refrigerator or freezer.
A white solid has formed around the cap and threads of the storage vial.This is likely the formation of a carbonate salt due to the reaction of the basic amine with atmospheric carbon dioxide.[1]This indicates that the container is not properly sealed or has been opened frequently in the air. Ensure the container is tightly sealed. For long-term storage, consider flushing the headspace with an inert gas before sealing.
Inconsistent experimental results are obtained using a previously stored stock solution.The compound in the solution may have degraded over time. Solutions are generally less stable than the solid material.[1]Prepare a fresh stock solution from a properly stored solid standard. If degradation is confirmed, consider preparing smaller batches of the stock solution more frequently and always storing them at or below -20°C.[1]

Experimental Protocols

Protocol 1: Assessment of Long-Term Stability

This protocol outlines a method to assess the stability of this compound under various storage conditions.

  • Sample Preparation: Aliquot 1-5 mg of solid this compound into multiple amber glass vials.

  • Storage Conditions:

    • Group A: Store at -20°C under an argon atmosphere.

    • Group B: Store at 4°C under an argon atmosphere.

    • Group C: Store at 25°C (room temperature) exposed to ambient air and light.

  • Time-Point Analysis: At designated time points (e.g., 1, 3, 6, 12 months), retrieve one vial from each storage group.

  • Sample Analysis:

    • Allow the sample to equilibrate to room temperature.

    • Dissolve the contents in a suitable solvent (e.g., methanol, acetonitrile).

    • Analyze the sample using High-Performance Liquid Chromatography (HPLC) with UV detection or Liquid Chromatography-Mass Spectrometry (LC-MS).

  • Data Evaluation:

    • Calculate the percentage of the parent this compound remaining relative to the initial (T=0) analysis.

    • Monitor for the appearance and increase of any degradation product peaks.

Protocol 2: Forced Degradation Study

This study is designed to rapidly identify potential degradation pathways of this compound.

  • Stress Conditions: Prepare solutions of this compound and expose them to the following conditions:

    • Acid Hydrolysis: 0.1 M HCl at 60°C.

    • Base Hydrolysis: 0.1 M NaOH at 60°C.

    • Oxidation: 3% hydrogen peroxide (H₂O₂) at room temperature.

    • Thermal Stress: Heat a solution at 80°C.

    • Photostability: Expose a solution to a controlled UV light source.[1]

  • Sample Analysis: At specified time points, withdraw an aliquot of each stressed sample, neutralize if necessary, and analyze by HPLC or LC-MS to identify and quantify any degradation products.

Visualizations

degradation_pathway cluster_compound This compound cluster_stressors Stressors cluster_products Degradation Products 3-PPA This compound Oxidized Oxidized Products (e.g., Aldehydes, Carboxylic Acids) 3-PPA->Oxidized Oxidation Carbonate Carbonate Salt 3-PPA->Carbonate Reaction with CO2 Oxygen Oxygen (Air) Oxygen->Oxidized CO2 Carbon Dioxide (Air) CO2->Carbonate Light Light (UV/Ambient) Light->Oxidized Heat Elevated Temperature Heat->Oxidized Heat->Carbonate

Caption: Primary degradation pathways for this compound.

experimental_workflow cluster_setup Experiment Setup cluster_analysis Time-Point Analysis cluster_evaluation Data Evaluation Start Start: Solid this compound Aliquoting Aliquot into Amber Vials Start->Aliquoting Conditions Divide into Storage Groups (-20°C/Inert, 4°C/Inert, 25°C/Air) Aliquoting->Conditions Timepoints Retrieve Samples at Time = 0, 1, 3, 6, 12 months Conditions->Timepoints Equilibrate Equilibrate to Room Temperature Timepoints->Equilibrate Dissolve Dissolve in Suitable Solvent Equilibrate->Dissolve Analyze Analyze by HPLC / LC-MS Dissolve->Analyze Purity Calculate % Purity Remaining Analyze->Purity Degradants Identify and Quantify Degradants Purity->Degradants Report Generate Stability Report Degradants->Report

Caption: Workflow for long-term stability assessment.

References

Technical Support Center: Chromatographic Analysis of 3-Phenoxyphenethylamine

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering poor chromatographic separation of 3-Phenoxyphenethylamine.

Frequently Asked Questions (FAQs)

Q1: What are the most common reasons for poor peak shape (tailing or broadening) when analyzing this compound?

A1: Poor peak shape for this compound, a basic amine, in reversed-phase HPLC is typically due to secondary interactions with the stationary phase. The primary causes include:

  • Silanol Interactions: The basic amine functionality of this compound can interact strongly with acidic silanol groups present on the surface of silica-based columns. This leads to some molecules being retained longer, resulting in peak tailing.[1][2]

  • Inappropriate Mobile Phase pH: If the mobile phase pH is not optimized, it can lead to the co-existence of ionized and non-ionized forms of the analyte, causing peak distortion.[2] For basic compounds, a mobile phase pH above 3.0 can increase unwanted interactions with deprotonated silanol groups.[2]

  • Column Overload: Injecting a sample with too high a concentration can saturate the stationary phase, leading to peak broadening and tailing.[3]

  • Extra-Column Effects: Excessive tubing length or dead volume in the HPLC system can cause the analyte band to spread before it reaches the detector, resulting in broader peaks.[2]

Q2: What is a good starting point for mobile phase pH when developing a method for this compound?

A2: A good starting point for the mobile phase pH depends on the desired chromatographic behavior. Based on the parent compound phenethylamine (pKa ≈ 9.83), this compound is expected to be a basic compound.[4]

  • Low pH (2.5-3.5): At a low pH, the silanol groups on the silica stationary phase are protonated and less likely to interact with the protonated amine analyte. This is a common strategy to minimize peak tailing.[1][5]

  • High pH (9.5-10.5): At a high pH, the amine analyte will be in its neutral, free-base form, which can increase its retention on a reversed-phase column. This requires a pH-stable column.

Q3: Should I use a mobile phase modifier? If so, which one and at what concentration?

A3: Yes, using a mobile phase modifier is often beneficial for improving the peak shape of basic compounds like this compound.

  • Acidic Modifiers: For low pH methods, adding 0.1% (v/v) of an acidic modifier like trifluoroacetic acid (TFA) or formic acid to the mobile phase is common.[6]

  • Basic Modifiers (Competing Bases): Adding a small concentration of a competing base, such as triethylamine (TEA), can help to mask the active silanol sites on the stationary phase, thereby reducing their interaction with the analyte.[3][7] A typical concentration for TEA is 0.1-0.5% (v/v).[7]

Q4: What type of HPLC column is recommended for the analysis of this compound?

A4: To minimize peak tailing, it is advisable to use modern, high-purity silica columns (Type B) that have a lower concentration of acidic silanol groups.[2] Columns that are "end-capped," a process that chemically derivatizes most of the free silanol groups, are also highly recommended.[1] For particularly challenging separations, consider columns with alternative stationary phases, such as those with polar-embedded groups.[5]

Troubleshooting Guides

Guide 1: Troubleshooting Peak Tailing

Peak tailing is a common issue when analyzing basic compounds like this compound. The following workflow can help diagnose and resolve this problem.

graph Troubleshooting_Peak_Tailing { graph [rankdir="TB", splines=ortho, nodesep=0.6]; node [shape=rectangle, style="filled", fontname="Arial", fontsize=12, margin="0.2,0.1"]; edge [fontname="Arial", fontsize=10];

Start [label="Peak Tailing Observed\n(Asymmetry Factor > 1.2)", fillcolor="#EA4335", fontcolor="#FFFFFF"]; Check_pH [label="Is Mobile Phase pH\nOptimized (2.5-3.5)?", shape=diamond, style=filled, fillcolor="#FBBC05", fontcolor="#202124"]; Adjust_pH [label="Adjust Mobile Phase pH\nto 2.5-3.5 with 0.1% TFA or Formic Acid", fillcolor="#4285F4", fontcolor="#FFFFFF"]; Check_Modifier [label="Is a Competing Base\n(e.g., 0.1% TEA) Used?", shape=diamond, style=filled, fillcolor="#FBBC05", fontcolor="#202124"]; Add_Modifier [label="Add a Competing Base\n(e.g., 0.1-0.5% TEA) to the Mobile Phase", fillcolor="#4285F4", fontcolor="#FFFFFF"]; Check_Column [label="Is the Column a Modern,\nEnd-Capped, High-Purity Silica Column?", shape=diamond, style=filled, fillcolor="#FBBC05", fontcolor="#202124"]; Change_Column [label="Switch to a High-Purity, End-Capped\nColumn or a Polar-Embedded Phase Column", fillcolor="#4285F4", fontcolor="#FFFFFF"]; Check_Overload [label="Is Column Overload\na Possibility?", shape=diamond, style=filled, fillcolor="#FBBC05", fontcolor="#202124"]; Reduce_Concentration [label="Reduce Sample Concentration\nor Injection Volume", fillcolor="#4285F4", fontcolor="#FFFFFF"]; Resolved [label="Peak Shape Improved", shape=ellipse, style=filled, fillcolor="#34A853", fontcolor="#FFFFFF"];

Start -> Check_pH; Check_pH -> Adjust_pH [label="No"]; Adjust_pH -> Check_Modifier; Check_pH -> Check_Modifier [label="Yes"]; Check_Modifier -> Add_Modifier [label="No"]; Add_Modifier -> Check_Column; Check_Modifier -> Check_Column [label="Yes"]; Check_Column -> Change_Column [label="No"]; Change_Column -> Check_Overload; Check_Column -> Check_Overload [label="Yes"]; Check_Overload -> Reduce_Concentration [label="Yes"]; Reduce_Concentration -> Resolved; Check_Overload -> Resolved [label="No"]; }

Caption: A step-by-step workflow for troubleshooting peak tailing.

Guide 2: Troubleshooting Peak Broadening

Peak broadening can result from various factors. This guide provides a systematic approach to identifying and mitigating the cause.

graph Troubleshooting_Peak_Broadening { graph [rankdir="TB", splines=ortho, nodesep=0.6]; node [shape=rectangle, style="filled", fontname="Arial", fontsize=12, margin="0.2,0.1"]; edge [fontname="Arial", fontsize=10];

Start [label="Peak Broadening Observed", fillcolor="#EA4335", fontcolor="#FFFFFF"]; Check_Extra_Column [label="Are All Peaks Broad?", shape=diamond, style=filled, fillcolor="#FBBC05", fontcolor="#202124"]; System_Issue [label="Investigate Systemic Issues:\n- Check for dead volume in tubing/fittings\n- Optimize detector settings", fillcolor="#4285F4", fontcolor="#FFFFFF"]; Analyte_Specific [label="Investigate Analyte-Specific Issues", fillcolor="#F1F3F4", fontcolor="#202124"]; Check_Solvent [label="Is the Sample Solvent\nStronger than the Mobile Phase?", shape=diamond, style=filled, fillcolor="#FBBC05", fontcolor="#202124"]; Change_Solvent [label="Dissolve Sample in\nInitial Mobile Phase Conditions", fillcolor="#4285F4", fontcolor="#FFFFFF"]; Check_Flow_Rate [label="Is the Flow Rate Too High?", shape=diamond, style=filled, fillcolor="#FBBC05", fontcolor="#202124"]; Optimize_Flow_Rate [label="Reduce and Optimize\nthe Flow Rate", fillcolor="#4285F4", fontcolor="#FFFFFF"]; Check_Column_Health [label="Is the Column Old or Contaminated?", shape=diamond, style=filled, fillcolor="#FBBC05", fontcolor="#202124"]; Wash_Replace_Column [label="Wash or Replace\nthe Column", fillcolor="#4285F4", fontcolor="#FFFFFF"]; Resolved [label="Peak Shape Improved", shape=ellipse, style=filled, fillcolor="#34A853", fontcolor="#FFFFFF"];

Start -> Check_Extra_Column; Check_Extra_Column -> System_Issue [label="Yes"]; System_Issue -> Resolved; Check_Extra_Column -> Analyte_Specific [label="No"]; Analyte_Specific -> Check_Solvent; Check_Solvent -> Change_Solvent [label="Yes"]; Change_Solvent -> Resolved; Check_Solvent -> Check_Flow_Rate [label="No"]; Check_Flow_Rate -> Optimize_Flow_Rate [label="Yes"]; Optimize_Flow_Rate -> Resolved; Check_Flow_Rate -> Check_Column_Health [label="No"]; Check_Column_Health -> Wash_Replace_Column [label="Yes"]; Wash_Replace_Column -> Resolved; Check_Column_Health -> Resolved [label="No"]; }

Caption: A logical workflow for diagnosing and resolving peak broadening.

Data Presentation

The following tables summarize key physicochemical properties of the parent compound, phenethylamine, which can inform method development for this compound, and provide a comparison of typical mobile phase modifiers.

Table 1: Physicochemical Properties of Phenethylamine

PropertyValueReference
pKa9.83[4]
logP1.41[4]
Molecular Weight121.18 g/mol [8]
Boiling Point195 °C[4]
SolubilitySoluble in water, ethanol, and ether[4]

Table 2: Comparison of Common Mobile Phase Modifiers for Basic Compounds

ModifierTypical ConcentrationMechanism of ActionAdvantagesDisadvantages
Trifluoroacetic Acid (TFA)0.05 - 0.1% (v/v)Ion-pairing agent and lowers mobile phase pH to protonate silanols.Volatile (good for LC-MS), improves peak shape.Can cause ion suppression in MS detection.
Formic Acid0.1% (v/v)Lowers mobile phase pH to protonate silanols.Volatile (good for LC-MS), less ion suppression than TFA.Less effective at ion-pairing than TFA.
Triethylamine (TEA)0.1 - 0.5% (v/v)Acts as a competing base to block active silanol sites.[7]Effective at reducing peak tailing for basic compounds.Can shorten column lifetime, not ideal for LC-MS due to ion suppression.
Ammonium Acetate/Formate5 - 20 mMActs as a buffer to control pH.Volatile buffers suitable for LC-MS.Buffering capacity is limited to a specific pH range.

Experimental Protocols

Protocol 1: Initial Screening Method for this compound

This protocol provides a starting point for the analysis of this compound using reversed-phase HPLC.

Objective: To achieve a symmetric peak shape and adequate retention for this compound.

Materials:

  • HPLC system with UV detector

  • C18 column (e.g., 4.6 x 150 mm, 5 µm), preferably end-capped

  • Acetonitrile (HPLC grade)

  • Water (HPLC grade)

  • Trifluoroacetic acid (TFA) or Formic Acid

  • This compound standard

Procedure:

  • Mobile Phase Preparation:

    • Mobile Phase A: 0.1% (v/v) TFA or Formic Acid in Water.

    • Mobile Phase B: 0.1% (v/v) TFA or Formic Acid in Acetonitrile.

  • Chromatographic Conditions:

    • Flow Rate: 1.0 mL/min

    • Injection Volume: 10 µL

    • Column Temperature: 30 °C

    • Detection Wavelength: 270 nm (or as determined by UV scan)

    • Gradient: Start with a 10-minute linear gradient from 10% B to 90% B. Hold at 90% B for 2 minutes, then return to initial conditions and equilibrate for 5 minutes.

  • Sample Preparation:

    • Prepare a stock solution of this compound in the initial mobile phase composition (e.g., 90:10 Mobile Phase A:Mobile Phase B).

    • Prepare working standards by diluting the stock solution.

  • Analysis:

    • Inject a blank (mobile phase) to ensure a clean baseline.

    • Inject the this compound standard and evaluate the chromatogram for retention time, peak shape (asymmetry), and peak width.

Protocol 2: Optimizing for Peak Tailing

If peak tailing is observed in the initial screening, this protocol can be followed to improve the peak shape.

Objective: To reduce the asymmetry factor of the this compound peak to below 1.2.

Procedure:

  • Evaluate Mobile Phase pH:

    • Ensure the pH of Mobile Phase A is between 2.5 and 3.5.

  • Introduce a Competing Base (if not using LC-MS):

    • Prepare a new mobile phase containing 0.1% (v/v) Triethylamine (TEA) in both the aqueous and organic components.

    • Re-run the analysis and compare the peak asymmetry to the previous run.

  • Test a Different Column:

    • If peak tailing persists, switch to a column with a different stationary phase, such as one with a polar-embedded group.

    • Equilibrate the new column with the mobile phase and re-inject the sample.

  • Check for Column Overload:

    • Prepare a 10-fold dilution of the sample and inject it.

    • If the peak shape improves significantly, the original sample concentration was too high. Reduce the injection volume or dilute the sample for future analyses.[3]

References

Technical Support Center: Optimizing In Vivo 3-Phenoxyphenethylamine Studies

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in optimizing their in vivo studies with 3-Phenoxyphenethylamine.

Frequently Asked Questions (FAQs)

Q1: What is the primary mechanism of action for this compound?

A1: While specific studies on this compound are limited, based on its structural similarity to other phenethylamines, its primary mechanism of action is likely the modulation of monoamine neurotransmitter systems. Phenethylamines are known to act as agonists at trace amine-associated receptor 1 (TAAR1) and can inhibit the vesicular monoamine transporter 2 (VMAT2), leading to an increase in the synaptic availability of dopamine, norepinephrine, and serotonin. The phenoxy substitution may influence its affinity and selectivity for various receptors and transporters.

Q2: What are the expected behavioral effects of this compound in vivo?

A2: Based on studies of related phenethylamine derivatives, this compound is anticipated to exhibit stimulant and potentially psychoactive effects. In rodent models, this may manifest as increased locomotor activity, stereotyped behaviors (e.g., head-weaving, repetitive grooming), and potentially rewarding properties, which can be assessed in self-administration paradigms. The specific behavioral profile will depend on the dose and the experimental context.

Q3: Are there any known off-target effects for this compound?

A3: Due to the limited specific data on this compound, researchers should be aware of potential off-target effects observed with structurally similar compounds. These can include interactions with serotonergic (e.g., 5-HT2A receptors) and adrenergic receptors. Such interactions could contribute to a complex behavioral and physiological phenotype.

Troubleshooting Guide

Issue Potential Cause Recommended Solution
Unexpected Animal Mortality - Acute Toxicity: The administered dose may be too high, leading to severe adverse effects such as seizures or cardiotoxicity.[1] - Vehicle Toxicity: The vehicle used for drug administration may have its own toxic effects.- Dose-Response Study: Conduct a preliminary dose-response study with a wide range of doses to determine the maximum tolerated dose (MTD). - Vehicle Control: Always include a vehicle-only control group to rule out any effects of the administration vehicle.
High Variability in Behavioral Data - Inconsistent Drug Administration: Improper injection technique or inaccurate dosing can lead to variable drug exposure. - Environmental Factors: Differences in housing, handling, or testing conditions can influence behavioral outcomes. - Pharmacokinetic Variability: Individual differences in drug metabolism and clearance can contribute to varied responses.- Standardize Procedures: Ensure all personnel are trained on consistent and accurate drug administration techniques. - Control Environment: Maintain consistent environmental conditions (e.g., light/dark cycle, temperature, noise levels) for all experimental animals. - Increase Sample Size: A larger sample size can help to mitigate the impact of individual variability.
Lack of Expected Behavioral Effects - Insufficient Dosage: The administered dose may be below the threshold required to elicit a behavioral response. - Poor Bioavailability: The compound may have low oral bioavailability or may not effectively cross the blood-brain barrier. - Rapid Metabolism: The compound may be rapidly metabolized and cleared from the system, resulting in a short duration of action.- Increase Dosage: Systematically increase the dose in subsequent cohorts to determine an effective dose range. - Alternative Route of Administration: Consider alternative routes of administration (e.g., intraperitoneal, subcutaneous, intravenous) to improve bioavailability. - Pharmacokinetic Studies: Conduct pharmacokinetic studies to determine the time course of drug concentration in the plasma and brain.
Adverse Cardiovascular Effects (e.g., changes in heart rate, blood pressure) - Sympathomimetic Activity: Phenethylamines can stimulate the sympathetic nervous system, leading to cardiovascular effects. - Receptor-Mediated Effects: Interaction with adrenergic or other cardiovascular receptors.- Cardiovascular Monitoring: Include cardiovascular monitoring (e.g., telemetry, tail-cuff plethysmography) in your experimental design. - Dose Reduction: If adverse cardiovascular effects are observed, consider reducing the dose.

Quantitative Data from Related Phenethylamine Derivatives

Table 1: In Vivo Dosage of Various Phenethylamine Derivatives in Rodents

CompoundAnimal ModelRoute of AdministrationDose Range (mg/kg)Observed EffectsReference
Phenethylamine (PEA)MouseIntraperitoneal50Increased circling and head-twitching behavior.
2C-DMouseIntraperitoneal3 - 303 mg/kg: Stimulant effects; 10-30 mg/kg: Depressant effects.
2C-EMouseIntraperitoneal10 - 30Depressant effects on locomotor activity.
25I-NBOMeMouseIntraperitoneal0.1 - 1.0Increased dopamine transmission in the nucleus accumbens at the highest dose.
MethamphetamineRatIntravenous0.01 - 0.3Self-administration in a dose-dependent manner.

Disclaimer: The data in this table is derived from studies on related phenethylamine compounds and should be used as a general guideline for dose selection in initial studies with this compound. A thorough dose-finding study is essential for each new compound.

Experimental Protocols

Protocol 1: Assessment of Locomotor Activity in Mice
  • Animal Acclimation: Acclimate male C57BL/6 mice to the testing room for at least 1 hour before the experiment.

  • Habituation: Place individual mice in open-field arenas (e.g., 40 x 40 x 30 cm) and allow them to habituate for 30 minutes.

  • Drug Administration: Administer this compound or vehicle control via the desired route (e.g., intraperitoneal injection).

  • Data Collection: Immediately after injection, place the mice back into the open-field arenas and record their locomotor activity for a predefined period (e.g., 60-120 minutes) using an automated tracking system.

  • Data Analysis: Analyze the data for total distance traveled, time spent in the center versus the periphery of the arena, and stereotypic behaviors.

Protocol 2: Intravenous Self-Administration in Rats
  • Surgical Preparation: Surgically implant a chronic indwelling catheter into the jugular vein of adult male Sprague-Dawley rats under anesthesia. Allow for a recovery period of at least 5-7 days.

  • Operant Conditioning: Train the rats in operant conditioning chambers equipped with two levers. Pressing the "active" lever results in an intravenous infusion of the drug solution, while pressing the "inactive" lever has no consequence. Initially, a continuous reinforcement schedule (Fixed Ratio 1, FR1) is used.

  • Drug Solution Preparation: Dissolve this compound in sterile saline to the desired concentration. The solution should be filtered through a 0.22 µm filter before use.

  • Self-Administration Sessions: Conduct daily self-administration sessions (e.g., 2 hours) where the rats have access to the drug. The number of infusions earned is recorded.

  • Data Analysis: Analyze the number of active versus inactive lever presses to determine the reinforcing properties of the compound. Dose-response curves can be generated by varying the concentration of the drug solution.

Visualizations

G Presumed Signaling Pathway of Phenethylamines cluster_presynaptic Presynaptic Neuron cluster_synaptic_cleft Synaptic Cleft cluster_postsynaptic Postsynaptic Neuron This compound This compound VMAT2 VMAT2 This compound->VMAT2 Inhibition TAAR1 TAAR1 This compound->TAAR1 Agonism Dopamine_vesicle Dopamine Vesicle VMAT2->Dopamine_vesicle Blocks Uptake DAT DAT TAAR1->DAT Modulates Dopamine_cytosol Cytosolic Dopamine Dopamine_vesicle->Dopamine_cytosol Increased Cytosolic Concentration Dopamine_synapse Synaptic Dopamine Dopamine_cytosol->Dopamine_synapse Efflux via DAT Dopamine_receptor Dopamine Receptor Dopamine_synapse->Dopamine_receptor Binding Postsynaptic_effects Postsynaptic Effects Dopamine_receptor->Postsynaptic_effects Signal Transduction G General Experimental Workflow for In Vivo Studies start Start acclimation Animal Acclimation (1 week) start->acclimation surgery Surgical Procedures (if applicable, e.g., catheterization) acclimation->surgery habituation Habituation to Testing Apparatus acclimation->habituation No Surgery recovery Recovery Period (5-7 days) surgery->recovery recovery->habituation baseline Baseline Behavioral Testing (Optional) habituation->baseline drug_admin Drug/Vehicle Administration habituation->drug_admin No Baseline baseline->drug_admin behavioral_testing Behavioral Testing (e.g., Locomotor, Self-Admin) drug_admin->behavioral_testing tissue_collection Tissue Collection (e.g., Brain, Blood) behavioral_testing->tissue_collection data_analysis Data Analysis and Interpretation tissue_collection->data_analysis end End data_analysis->end

References

Technical Support Center: 3-Phenoxyphenethylamine Administration in Animal Models

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with 3-Phenoxyphenethylamine in animal models. The following information is based on the known pharmacology of phenethylamine (PEA) and its analogs, as specific data for this compound is limited. It is presumed that this compound shares a similar mechanism of action and potential for side effects.

Troubleshooting Guide: Managing Potential Side Effects

This guide addresses specific issues that may be encountered during experiments with this compound.

Question: My animal models are exhibiting excessive central nervous system (CNS) stimulation (e.g., hyperactivity, stereotypy, seizures). How can I mitigate this?

Answer:

Excessive CNS stimulation is a potential side effect of phenethylamine-like compounds due to their action on dopamine and norepinephrine release.[[“]][2] Here are some steps to troubleshoot and mitigate these effects:

  • Dose Reduction: The most immediate step is to lower the dose of this compound. A dose-response study is crucial to identify the therapeutic window with minimal side effects.

  • Vehicle and Formulation: Ensure the vehicle used for drug administration is inert and not contributing to the observed effects. The formulation should allow for consistent and controlled release.

  • Co-administration of a CNS Depressant: In some cases, co-administration of a low dose of a CNS depressant may be considered, but this should be done with extreme caution as it can confound experimental results. Consultation with a veterinarian or pharmacologist is recommended.

  • Environmental Enrichment: Providing a calm and enriched environment for the animals can sometimes reduce stress-induced hyper-reactivity.[3]

Question: I am observing cardiovascular side effects such as increased heart rate and blood pressure. What are the best practices to manage these?

Answer:

Phenethylamines can cause cardiovascular effects through their sympathomimetic actions.[4] Management strategies include:

  • Cardiovascular Monitoring: Implement continuous or frequent monitoring of heart rate and blood pressure, especially during initial dose-finding studies.

  • Dose and Infusion Rate: Lowering the dose is the primary intervention. If administering intravenously, a slower infusion rate may reduce acute cardiovascular responses.

  • Beta-Blockers: In terminal experiments or for specific research questions, the use of a beta-blocker could be considered to counteract tachycardia, but this will interfere with the adrenergic effects of the compound. This approach must be scientifically justified and approved by the Institutional Animal Care and Use Committee (IACUC).

Question: The animal models are showing signs of distress, such as vocalization, aggression, or "popcorn" like behavior. How should I proceed?

Answer:

These behaviors can be indicative of significant distress or adverse neurological effects.[5]

  • Immediate Cessation: If an animal shows severe signs of distress, the experiment for that animal should be immediately terminated, and the animal should be humanely euthanized according to approved institutional protocols.

  • Refine the Experimental Protocol: Re-evaluate the entire protocol, including handling, injection procedures, and environmental conditions, to minimize stress.[3][6] Proper training in animal handling is crucial.

  • Analgesia and Anesthesia: For procedures that may cause pain or distress, ensure adequate analgesia and/or anesthesia is provided.[7][8]

Frequently Asked Questions (FAQs)

Question: What is the expected mechanism of action for this compound?

Answer:

  • Monoamine Neurotransmitter Release: It is expected to increase the release of dopamine and norepinephrine.[[“]][2]

  • TAAR1 Agonism: It may act as an agonist at the trace amine-associated receptor 1 (TAAR1).[2][[“]][[“]]

  • Serotonergic Effects: It might also have direct or indirect effects on the serotonin system.[[“]][[“]]

Question: What are the best practices for preparing and administering this compound to animal models?

Answer:

Adherence to established guidelines for drug administration in animals is critical.[11]

  • Pharmaceutical-Grade Compound: Use a high-purity, pharmaceutical-grade compound to avoid confounding results from impurities.

  • Appropriate Vehicle: The choice of vehicle will depend on the solubility of the compound and the route of administration. Common vehicles include sterile saline, phosphate-buffered saline (PBS), or a solution with a small percentage of a solubilizing agent like DMSO or Tween 80. The vehicle should be tested alone to ensure it does not produce any effects.

  • Route of Administration: The route of administration (e.g., intraperitoneal, subcutaneous, oral gavage, intravenous) should be chosen based on the experimental goals and the pharmacokinetic properties of the compound.[11] All procedures must be approved by the IACUC.

Quantitative Data Summary

The following table summarizes the observed behavioral effects of phenethylamine (PEA) and its analogs in mice, which may provide a reference for potential effects of this compound.

CompoundObserved Behavioral Effects in Mice[5]
Phenethylamine (PEA) Increased locomotor activity, hyperexcitability, fighting, jumping, vocalization, convulsions
Amphetamine (α-MePEA) Most potent in increasing locomotor activity and stereotypy
p-MePEA, N-MePEA Equieffective to PEA but with lower potency
p-OMe-, β-Me-, p-Cl-, p-Br-, p-F-PEA Graded increases in locomotor activity and other stimulatory effects
N,N-diMe-, 3,4-diOH-N-Me-, o-MePEA Tendency to reduce behavioral activity
p-OH and p-IPEA No noticeable effects

Experimental Protocols

Protocol 1: Dose-Response Study for this compound in Rodents

This protocol outlines a general procedure for conducting a dose-response study to determine the efficacy and side effect profile of this compound.

Materials:

  • This compound (pharmaceutical grade)

  • Sterile vehicle (e.g., 0.9% saline)

  • Appropriate animal model (e.g., male C57BL/6 mice, 8-10 weeks old)

  • Syringes and needles for administration

  • Animal scale

  • Behavioral observation arena/cages

  • Data recording sheets or software

Procedure:

  • Animal Acclimation: Allow animals to acclimate to the housing facility for at least one week before the experiment.

  • Drug Preparation: Prepare a stock solution of this compound in the chosen vehicle. Make serial dilutions to achieve the desired doses. Ensure the final injection volume is appropriate for the animal's size (e.g., 10 mL/kg for mice).

  • Randomization and Grouping: Randomly assign animals to different treatment groups, including a vehicle control group and several dose groups of this compound.

  • Baseline Measurements: Record baseline behavioral and physiological parameters (e.g., locomotor activity, heart rate if equipment is available) before drug administration.

  • Administration: Administer the assigned dose or vehicle to each animal via the chosen route (e.g., intraperitoneal injection).

  • Post-Administration Monitoring: Continuously or at fixed time points (e.g., 5, 15, 30, 60, 120 minutes) after administration, observe and record:

    • Behavioral changes (e.g., locomotor activity, stereotypy, signs of distress).

    • Physiological parameters (e.g., heart rate, blood pressure, body temperature).

    • Incidence and severity of any adverse effects.

  • Data Analysis: Analyze the data to determine the dose-response relationship for both the desired effects and any side effects. Statistical analysis should be performed to compare treatment groups to the control group.

  • Ethical Considerations: All procedures must be in accordance with an IACUC-approved protocol. Animals showing severe distress should be humanely euthanized.

Visualizations

Presumed Signaling Pathway of this compound cluster_presynaptic Presynaptic Neuron cluster_postsynaptic Postsynaptic Neuron VMAT2 VMAT2 DAT Dopamine Transporter (DAT) Dopamine_synapse Dopamine DAT->Dopamine_synapse Efflux TAAR1 TAAR1 TAAR1->DAT Phosphorylates (via PKA/PKC) Dopamine_vesicle Dopamine Vesicles Dopamine_vesicle->Dopamine_synapse Release D1_receptor Dopamine D1 Receptor Adenylyl_cyclase Adenylyl Cyclase D1_receptor->Adenylyl_cyclase Activates cAMP cAMP Adenylyl_cyclase->cAMP Converts ATP to PKA PKA cAMP->PKA Activates CREB CREB PKA->CREB Phosphorylates Neuronal_response Neuronal Response CREB->Neuronal_response Alters Gene Expression Compound This compound Compound->VMAT2 Inhibits Compound->DAT Reverses Compound->TAAR1 Agonist Dopamine_synapse->D1_receptor Binds

Caption: Presumed signaling pathway of a phenethylamine-like compound.

Experimental Workflow for Dose-Response Study start Start acclimation Animal Acclimation (≥ 1 week) start->acclimation randomization Randomize Animals into Treatment Groups acclimation->randomization groups Vehicle Control Group 1 (Low Dose) Group 2 (Mid Dose) Group 3 (High Dose) randomization->groups baseline Record Baseline Measurements groups->baseline administration Administer Compound or Vehicle baseline->administration monitoring Post-Administration Monitoring (Behavioral & Physiological) administration->monitoring data_analysis Data Collection & Analysis monitoring->data_analysis end End data_analysis->end

Caption: Workflow for a dose-response study in animal models.

Troubleshooting Logic for Adverse Effects start Adverse Effect Observed is_severe Is the effect severe? start->is_severe terminate Terminate Experiment for the Animal is_severe->terminate Yes reduce_dose Reduce Dose is_severe->reduce_dose No re_evaluate Re-evaluate Protocol (Handling, Environment) reduce_dose->re_evaluate check_vehicle Check Vehicle for Effects re_evaluate->check_vehicle consider_modification Consider Protocol Modification check_vehicle->consider_modification continue_monitoring Continue with Close Monitoring consider_modification->continue_monitoring

Caption: Logical diagram for troubleshooting adverse effects.

References

Technical Support Center: Method Development for Resolving 3-Phenoxyphenethylamine from its Isomers

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides comprehensive guidance for researchers, scientists, and drug development professionals on the resolution of 3-Phenoxyphenethylamine from its isomers. The following sections offer troubleshooting advice and frequently asked questions to address common challenges encountered during experimental work.

Troubleshooting Guides

This section addresses specific issues you may encounter during your experiments in a question-and-answer format.

Issue 1: Poor or No Resolution of Enantiomers on a Chiral Column

  • Question: I am using a chiral column, but my this compound enantiomers are co-eluting or showing very poor separation. What should I do?

  • Answer: Achieving good resolution for chiral compounds often requires careful optimization of the mobile phase and column conditions. Here are several steps you can take:

    • Optimize the Mobile Phase:

      • Change the Organic Modifier: The choice of organic modifier (e.g., methanol, ethanol, isopropanol, acetonitrile) can significantly impact selectivity. If you are using one, try switching to another. For polysaccharide-based columns, alcohols often provide better enantioselectivity than acetonitrile.

      • Adjust Modifier Percentage: Systematically vary the percentage of the organic modifier in the mobile phase. A lower percentage of the strong solvent will increase retention times and may improve resolution.

      • Incorporate Additives: For basic compounds like this compound, adding a small amount of a basic additive (e.g., diethylamine, ethanolamine) to the mobile phase can improve peak shape and resolution by minimizing interactions with acidic sites on the stationary phase. Conversely, an acidic additive (e.g., trifluoroacetic acid, formic acid) can also be effective, depending on the chiral stationary phase.

    • Screen Different Chiral Stationary Phases (CSPs): There is no universal chiral column. If optimizing the mobile phase does not yield the desired separation, the selected CSP may not be suitable for this compound. Polysaccharide-based CSPs (e.g., derivatives of cellulose and amylose) are a good starting point for phenethylamine analogs.

    • Lower the Column Temperature: Reducing the column temperature can sometimes enhance the enantioselectivity of a chiral separation, leading to better resolution. Try operating the column at a lower temperature (e.g., 10-15 °C).

Issue 2: Peak Tailing of this compound

  • Question: My chromatographic peaks for this compound are showing significant tailing. What is the cause and how can I fix it?

  • Answer: Peak tailing for basic compounds like this compound is a common issue in both chiral and achiral chromatography. The primary cause is often secondary interactions between the basic amine group of the analyte and acidic silanol groups on the silica support of the column. Here’s how to address it:

    • Add a Competing Base to the Mobile Phase: As mentioned previously, adding a small concentration of a competing base, such as diethylamine (DEA), to your mobile phase can effectively mask the active silanol groups and reduce peak tailing.

    • Use a Deactivated Column: Employ a column with end-capping, which is a process that chemically modifies the silica surface to reduce the number of free silanol groups.

    • Adjust Mobile Phase pH: For reversed-phase separations, operating at a higher pH can deprotonate the silanol groups and reduce their interaction with the protonated amine. However, be mindful of the pH stability of your column.

Issue 3: Irreproducible Retention Times

  • Question: I am observing significant drift in the retention times of my this compound peaks between injections. What could be the problem?

  • Answer: Fluctuating retention times can compromise the reliability of your analytical method. The most common causes include:

    • Inadequate Column Equilibration: Ensure the column is thoroughly equilibrated with the mobile phase before starting your analytical run. This is especially important when using mobile phase additives, as it can take longer for the column to reach a steady state.

    • Mobile Phase Instability: If your mobile phase is a mixture of solvents with different volatilities, preferential evaporation of one component can alter the composition and affect retention times. Prepare fresh mobile phase daily and keep the solvent reservoirs capped.

    • Temperature Fluctuations: Use a column oven to maintain a constant temperature. Even small changes in ambient temperature can lead to shifts in retention time.

    • Column Degradation: Over time, the stationary phase of the column can degrade, leading to changes in retention. If you suspect column degradation, try replacing it with a new one.

Frequently Asked Questions (FAQs)

Q1: What is the most common approach for resolving the enantiomers of this compound?

A1: The most direct and widely used method is chiral High-Performance Liquid Chromatography (HPLC) . This technique utilizes a column containing a chiral stationary phase (CSP) that interacts differently with each enantiomer, leading to their separation. Polysaccharide-based CSPs are often the first choice for separating amphetamine-like compounds.

Q2: Are there alternative methods to chiral HPLC for separating the enantiomers of this compound?

A2: Yes, two notable alternatives are:

  • Supercritical Fluid Chromatography (SFC) with a Chiral Stationary Phase: SFC is a powerful technique that uses supercritical carbon dioxide as the main mobile phase component. It often provides faster separations and uses less organic solvent compared to HPLC.

  • Pre-column Derivatization followed by Achiral HPLC: This indirect method involves reacting the racemic this compound with a chiral derivatizing agent to form a pair of diastereomers. Since diastereomers have different physical properties, they can be separated on a standard (achiral) HPLC column.

Q3: How do I choose the right chiral column for my separation?

A3: Column selection is often an empirical process. However, for compounds like this compound, a good starting point is to screen columns with polysaccharide-based chiral stationary phases (e.g., cellulose or amylose derivatives). Consulting application notes from column manufacturers for similar compounds can also provide valuable guidance.

Q4: Can I use the same method to separate positional isomers of this compound?

A4: The separation of positional isomers (e.g., 2-phenoxyphenethylamine vs. This compound vs. 4-phenoxyphenethylamine) is an achiral separation problem. You would typically use a standard reversed-phase HPLC column (like a C18) and optimize the mobile phase to achieve separation based on differences in polarity and hydrophobicity. Chiral columns are not necessary for separating positional isomers.

Experimental Protocols

Protocol 1: Chiral HPLC Method for Enantiomeric Resolution of this compound

This protocol describes a typical starting point for the chiral separation of this compound enantiomers using a polysaccharide-based CSP.

Materials and Instrumentation:

  • HPLC system with a UV detector

  • Chiral Column: Amylose or Cellulose-based CSP (e.g., Chiralpak® AD-H, 250 x 4.6 mm, 5 µm)

  • Mobile Phase: Hexane/Isopropanol/Diethylamine (80:20:0.1, v/v/v)

  • Sample: 1 mg/mL of racemic this compound in mobile phase

Procedure:

  • System Preparation:

    • Purge the HPLC system with the mobile phase.

    • Equilibrate the chiral column with the mobile phase at a flow rate of 1.0 mL/min until a stable baseline is achieved (typically 30-60 minutes).

  • Sample Injection:

    • Inject 10 µL of the sample solution.

  • Data Acquisition:

    • Monitor the elution of the enantiomers at a suitable wavelength (e.g., 270 nm).

    • Record the chromatogram for a sufficient duration to allow both enantiomers to elute.

Protocol 2: Pre-column Derivatization for Diastereomeric Separation

This protocol outlines the derivatization of this compound with a chiral reagent, followed by analysis on a standard HPLC column.

Materials and Instrumentation:

  • HPLC system with a UV or fluorescence detector

  • Reversed-phase C18 column (e.g., 150 x 4.6 mm, 5 µm)

  • Chiral Derivatizing Agent: Marfey's Reagent (1-fluoro-2,4-dinitrophenyl-5-L-alanine amide)

  • Reaction Buffer: 1 M Sodium Bicarbonate

  • Mobile Phase A: 0.1% Trifluoroacetic Acid in Water

  • Mobile Phase B: 0.1% Trifluoroacetic Acid in Acetonitrile

  • Sample: 1 mg/mL of racemic this compound in a suitable solvent

Procedure:

  • Derivatization:

    • In a vial, mix 100 µL of the sample solution with 200 µL of 1 M sodium bicarbonate.

    • Add 400 µL of a 1% (w/v) solution of Marfey's reagent in acetone.

    • Vortex the mixture and heat at 40°C for 1 hour.

    • Cool the mixture to room temperature and neutralize with 200 µL of 2 M HCl.

  • HPLC Analysis:

    • Equilibrate the C18 column with a suitable mobile phase gradient (e.g., starting with 30% B and ramping to 70% B over 20 minutes).

    • Inject 20 µL of the derivatized sample.

    • Monitor the separation of the resulting diastereomers at an appropriate wavelength (e.g., 340 nm).

Data Presentation

The following table presents representative data that could be obtained using the chiral HPLC method described in Protocol 1.

ParameterEnantiomer 1Enantiomer 2
Retention Time (min) 8.510.2
Resolution (Rs) \multicolumn{2}{c
Tailing Factor 1.11.2

Note: The elution order of the enantiomers depends on the specific chiral stationary phase used.

Visualizations

experimental_workflow cluster_prep Sample Preparation cluster_hplc Chiral HPLC Analysis cluster_data Data Analysis racemic_sample Racemic this compound dissolve Dissolve in Mobile Phase racemic_sample->dissolve inject Inject Sample dissolve->inject separation Separation on Chiral Column inject->separation detection UV Detection separation->detection chromatogram Chromatogram detection->chromatogram quantification Quantify Enantiomers chromatogram->quantification

Caption: Workflow for Chiral HPLC Analysis.

troubleshooting_logic cluster_mobile_phase Mobile Phase Optimization cluster_column Column Optimization start Poor or No Resolution change_modifier Change Organic Modifier start->change_modifier adjust_percentage Adjust Modifier % change_modifier->adjust_percentage If no improvement add_additive Incorporate Additive adjust_percentage->add_additive If no improvement change_csp Screen Different CSPs add_additive->change_csp If still no improvement lower_temp Lower Column Temperature change_csp->lower_temp If partial separation end Resolution Achieved lower_temp->end

Caption: Troubleshooting Logic for Poor Resolution.

Validation & Comparative

Comparative Efficacy of 3-Phenoxyphenethylamine and Other Phenethylamines: A Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, this guide provides a comparative analysis of the predicted efficacy of 3-phenoxyphenethylamine in relation to other well-characterized phenethylamine derivatives. Due to a lack of specific experimental data for this compound in publicly available literature, this comparison is based on established structure-activity relationships (SAR) within the phenethylamine class.

The phenethylamine scaffold is a foundational structure for a wide array of psychoactive compounds, including stimulants, entactogens, and psychedelics. The pharmacological effects of these molecules are largely determined by the nature and position of substituents on the phenyl ring, the ethylamine side chain, and the terminal amine.[1] This guide will focus on the anticipated interactions of this compound with key central nervous system targets, namely the serotonin 2A receptor (5-HT2A), the trace amine-associated receptor 1 (TAAR1), and the dopamine transporter (DAT), in comparison to other known phenethylamines.

Data Presentation: Comparative Receptor Affinities and Functional Potencies

While specific binding affinities (Ki) and functional potencies (EC50/IC50) for this compound are not available, the following tables present data for a selection of other phenethylamine derivatives to provide a comparative context for potential efficacy. The choice of these compounds is based on their structural relevance and known activity at the receptors of interest.

Table 1: Comparative Binding Affinities (Ki, nM) of Selected Phenethylamines at Key Receptors

Compound5-HT2ATAAR1 (rat)DAT
Phenethylamine>10,000464,300
Amphetamine>10,00024350
2C-I15130>10,000
25I-NBOMe0.04460>10,000
Mescaline5302200>10,000

Data compiled from multiple sources. Lower Ki values indicate higher binding affinity.

Table 2: Comparative Functional Potencies (IC50/EC50, nM) of Selected Phenethylamines

CompoundDopamine Reuptake Inhibition (IC50)TAAR1 Activation (EC50)
Phenethylamine>10,0008,800
Amphetamine40110
Tyramine>10,0009,500
Higenamine-980
β-Methylphenethylamine-2,100

Data compiled from multiple sources. Lower IC50/EC50 values indicate higher potency.

Based on SAR, the presence of a phenoxy group at the 3-position of the phenethylamine backbone is likely to influence its receptor binding profile. Alkoxy and aryloxy substitutions on the phenyl ring are known to modulate affinity and selectivity for various receptors.[2] For instance, substitutions at the 2 and 5 positions often enhance 5-HT2A receptor affinity.[3] The 3-phenoxy substituent in this compound could confer a unique pharmacological profile, potentially with activity at monoamine transporters and receptors. However, without experimental data, any prediction of its efficacy remains speculative.

Experimental Protocols

To determine the efficacy of this compound and compare it to other phenethylamines, the following standard experimental protocols would be employed.

Radioligand Binding Assay

This assay is used to determine the binding affinity (Ki) of a compound for a specific receptor.

Protocol:

  • Membrane Preparation: Cell membranes expressing the receptor of interest (e.g., 5-HT2A, TAAR1) are prepared from cultured cells or brain tissue homogenates.

  • Incubation: A fixed concentration of a radiolabeled ligand known to bind to the receptor is incubated with the cell membranes in the presence of varying concentrations of the unlabeled test compound (e.g., this compound).

  • Equilibrium: The mixture is incubated to allow the binding to reach equilibrium.

  • Separation: The bound radioligand is separated from the unbound radioligand by rapid filtration through a glass fiber filter.

  • Quantification: The radioactivity trapped on the filters, representing the amount of bound radioligand, is measured using a scintillation counter.

  • Data Analysis: The concentration of the test compound that inhibits 50% of the specific binding of the radioligand (IC50) is determined. The Ki value is then calculated from the IC50 value using the Cheng-Prusoff equation.

Dopamine Reuptake Inhibition Assay

This functional assay measures the ability of a compound to inhibit the reuptake of dopamine by the dopamine transporter (DAT).

Protocol:

  • Cell Culture: Cells stably expressing the human dopamine transporter (hDAT) are cultured in appropriate media.

  • Compound Incubation: The cells are pre-incubated with varying concentrations of the test compound (e.g., this compound).

  • Radiolabeled Dopamine Addition: A fixed concentration of radiolabeled dopamine (e.g., [3H]dopamine) is added to the cells.

  • Uptake Period: The cells are incubated for a short period to allow for the uptake of the radiolabeled dopamine.

  • Termination and Washing: The uptake is terminated by rapidly washing the cells with ice-cold buffer to remove extracellular radiolabeled dopamine.

  • Lysis and Scintillation Counting: The cells are lysed, and the intracellular radioactivity is measured using a scintillation counter to determine the amount of dopamine taken up.

  • Data Analysis: The concentration of the test compound that inhibits 50% of the dopamine uptake (IC50) is calculated.

Mandatory Visualization

Signaling Pathways

The following diagrams illustrate the primary signaling pathways associated with the 5-HT2A receptor and the dopamine transporter, key targets for many phenethylamines.

G cluster_5HT2A 5-HT2A Receptor Signaling Pathway Phenethylamine Phenethylamine (Agonist) Receptor_5HT2A 5-HT2A Receptor Phenethylamine->Receptor_5HT2A Binds to Gq_G11 Gq/G11 Receptor_5HT2A->Gq_G11 Activates PLC Phospholipase C (PLC) Gq_G11->PLC Activates PIP2 PIP2 PLC->PIP2 Cleaves IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG Ca_release Ca2+ Release (from ER) IP3->Ca_release Induces PKC Protein Kinase C (PKC) DAG->PKC Activates Downstream Downstream Cellular Effects Ca_release->Downstream PKC->Downstream

Caption: 5-HT2A receptor signaling cascade.

G cluster_DAT Dopamine Transporter (DAT) Inhibition Dopamine Dopamine DAT Dopamine Transporter (DAT) Dopamine->DAT Binds for reuptake Increased_DA Increased Synaptic Dopamine Presynaptic_neuron Presynaptic Neuron DAT->Presynaptic_neuron Transports into Phenethylamine_inhibitor Phenethylamine (Inhibitor) Phenethylamine_inhibitor->DAT Blocks Synaptic_cleft Synaptic Cleft Postsynaptic_receptors Postsynaptic Dopamine Receptors Signaling Postsynaptic Signaling Postsynaptic_receptors->Signaling Increased_DA->Postsynaptic_receptors Activates

Caption: Mechanism of DAT inhibition.

Experimental Workflows

The following diagrams outline the general workflows for the key experiments described.

G cluster_workflow Radioligand Binding Assay Workflow start Start prep_membranes Prepare Receptor- Expressing Membranes start->prep_membranes incubate Incubate Membranes with Radioligand & Test Compound prep_membranes->incubate filter Separate Bound from Free Ligand via Filtration incubate->filter count Quantify Radioactivity (Scintillation Counting) filter->count analyze Analyze Data (Calculate IC50 and Ki) count->analyze end End analyze->end

Caption: Radioligand binding assay workflow.

G cluster_workflow Dopamine Reuptake Inhibition Assay Workflow start Start culture_cells Culture hDAT- Expressing Cells start->culture_cells pre_incubate Pre-incubate Cells with Test Compound culture_cells->pre_incubate add_radioligand Add [3H]Dopamine pre_incubate->add_radioligand incubate Incubate for Dopamine Uptake add_radioligand->incubate wash Wash to Remove Extracellular Dopamine incubate->wash lyse_count Lyse Cells & Quantify Intracellular Radioactivity wash->lyse_count analyze Analyze Data (Calculate IC50) lyse_count->analyze end End analyze->end

Caption: Dopamine reuptake assay workflow.

References

Validating Analytical Methods for the Quantification of 3-Phenoxyphenethylamine: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and professionals in drug development, the accurate quantification of novel compounds is a cornerstone of reliable and reproducible results. This guide provides a comparative overview of analytical methodologies for validating the quantification of 3-Phenoxyphenethylamine, a phenethylamine derivative. While specific validated methods for this compound are not extensively published, this guide draws upon established protocols for analogous phenethylamine compounds and adheres to regulatory guidelines such as those from the U.S. Food and Drug Administration (FDA) and the International Council for Harmonisation (ICH).[1][2][3][4][5]

The primary analytical techniques suitable for the quantification of phenethylamine derivatives are High-Performance Liquid Chromatography (HPLC), often coupled with Ultraviolet (UV) or Mass Spectrometry (MS) detection, and Gas Chromatography-Mass Spectrometry (GC-MS).[[“]][7][8][9] The choice of method often depends on the sample matrix, required sensitivity, and available instrumentation.

Comparison of Analytical Methods

The following table summarizes the key performance characteristics of HPLC-UV and GC-MS for the analysis of phenethylamine analogs, providing a baseline for what can be expected when developing a method for this compound.

ParameterHPLC-UVGC-MS
Principle Separation based on polarity, detection via UV absorbance.Separation based on volatility and polarity, detection by mass-to-charge ratio.
Specificity Moderate to high; may be limited by co-eluting compounds with similar UV spectra.High; mass spectral data provides a unique fingerprint for the analyte.
Sensitivity (LOD/LOQ) Typically in the low ng/mL to µg/mL range.[10][11]High, often in the pg/mL to low ng/mL range.[12]
Linearity Excellent, with R² values typically >0.99.[12][13]Excellent, with R² values typically >0.99.[12]
Accuracy Good, with recovery typically within 80-120%.Excellent, with recovery typically within 85-115%.
Precision (%RSD) Good, typically <15% for inter-day and intra-day precision.Excellent, typically <10% for inter-day and intra-day precision.
Sample Preparation Often requires solid-phase extraction (SPE) or liquid-liquid extraction (LLE).May require derivatization to improve volatility and thermal stability.[7][9]
Throughput Generally higher than GC-MS.Can be lower due to longer run times and potential for derivatization steps.

Experimental Protocols

Below are detailed, representative methodologies for HPLC-UV and GC-MS analysis of phenethylamine-like compounds. These should be optimized for the specific analysis of this compound.

This method is suitable for the routine quantification of this compound in moderately complex matrices.

a. Sample Preparation (Solid-Phase Extraction - SPE)

  • Condition a C18 SPE cartridge with 5 mL of methanol followed by 5 mL of deionized water.

  • Load 1 mL of the sample onto the cartridge.

  • Wash the cartridge with 5 mL of 5% methanol in water to remove interferences.

  • Elute the analyte with 2 mL of methanol.

  • Evaporate the eluent to dryness under a gentle stream of nitrogen.

  • Reconstitute the residue in 200 µL of the mobile phase.

b. Chromatographic Conditions

  • Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm particle size).

  • Mobile Phase: Isocratic elution with a mixture of acetonitrile and 0.1% formic acid in water (e.g., 60:40 v/v).[13]

  • Flow Rate: 1.0 mL/min.[13]

  • Injection Volume: 10 µL.

  • Column Temperature: 30 °C.

  • UV Detection: 270 nm (to be optimized based on the UV spectrum of this compound).

c. Method Validation Parameters

The method should be validated according to ICH Q2(R1) guidelines, assessing parameters such as specificity, linearity, range, accuracy, precision (repeatability and intermediate precision), limit of detection (LOD), and limit of quantification (LOQ).[2][3][5][14]

This method offers high sensitivity and specificity, making it ideal for trace-level quantification and confirmatory analysis.

a. Sample Preparation (Liquid-Liquid Extraction - LLE)

  • To 1 mL of sample, add 100 µL of an appropriate internal standard.

  • Add 5 mL of ethyl acetate and vortex for 2 minutes.

  • Centrifuge at 3000 rpm for 10 minutes.

  • Transfer the organic layer to a clean tube and evaporate to dryness under nitrogen.

b. Derivatization (if necessary)

Primary and secondary amines may require derivatization to improve their chromatographic properties. A common agent is N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% Trimethylchlorosilane (TMCS).

  • To the dried extract, add 50 µL of BSTFA + 1% TMCS and 50 µL of pyridine.

  • Cap the vial and heat at 70 °C for 30 minutes.

  • Cool to room temperature before injection.

c. GC-MS Conditions

  • Column: HP-5MS or equivalent (e.g., 30 m x 0.25 mm ID, 0.25 µm film thickness).[15]

  • Carrier Gas: Helium at a constant flow of 1 mL/min.[15]

  • Injection Mode: Splitless.

  • Injector Temperature: 250 °C.[15]

  • Oven Temperature Program:

    • Initial temperature: 100 °C, hold for 1 minute.

    • Ramp to 280 °C at 15 °C/min.[15]

    • Hold at 280 °C for 5 minutes.

  • MS Transfer Line Temperature: 280 °C.

  • Ion Source Temperature: 230 °C.

  • Ionization Mode: Electron Ionization (EI) at 70 eV.

  • Scan Mode: Selected Ion Monitoring (SIM) for quantification, using characteristic ions of the derivatized this compound.

d. Method Validation Parameters

As with HPLC-UV, the GC-MS method must be validated according to relevant guidelines, with a particular focus on selectivity in complex matrices.[1][16]

Workflow and Visualization

The general workflow for analytical method validation is a systematic process to ensure the reliability of the analytical data.

Analytical_Method_Validation_Workflow cluster_planning Phase 1: Planning & Development cluster_validation Phase 2: Validation cluster_implementation Phase 3: Implementation start Define Analytical Requirements dev Method Development & Optimization start->dev spec Specificity/ Selectivity dev->spec lin Linearity & Range spec->lin acc Accuracy lin->acc prec Precision (Repeatability & Intermediate) acc->prec lod Limit of Detection (LOD) prec->lod loq Limit of Quantification (LOQ) lod->loq rob Robustness loq->rob doc Documentation & SOP Generation rob->doc routine Routine Analysis doc->routine Signaling_Pathway cluster_membrane Cell Membrane cluster_cytosol Cytosol receptor TAAR1 Receptor g_protein G-Protein (Gαs) receptor->g_protein Activates ac Adenylyl Cyclase g_protein->ac Activates camp cAMP ac->camp Produces pka Protein Kinase A (PKA) camp->pka Activates creb CREB (Transcription Factor) pka->creb Phosphorylates Gene Expression Gene Expression creb->Gene Expression Regulates ligand This compound ligand->receptor Binds

References

Comparative Analysis of 3-Phenoxyphenethylamine and Its Structural Analogs: A Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release

This guide presents a comparative study of 3-Phenoxyphenethylamine and its structural analogs, providing researchers, scientists, and drug development professionals with a comprehensive overview of their pharmacological properties. This document summarizes the available quantitative data on their interactions with key monoamine transporters, outlines detailed experimental protocols for relevant assays, and visualizes pertinent biological pathways and workflows.

Introduction

Phenethylamines are a well-established class of compounds with significant effects on the central nervous system. The introduction of a phenoxy substituent on the phenyl ring of the phenethylamine scaffold creates a new chemical space with the potential for novel pharmacological profiles. This guide focuses on this compound and its positional isomers, 2- and 4-Phenoxyphenethylamine, to elucidate the structure-activity relationships (SAR) governed by the location of the phenoxy group. The primary targets of interest are the monoamine transporters: the dopamine transporter (DAT), the serotonin transporter (SERT), and the norepinephrine transporter (NET), which are critical regulators of neurotransmission and common targets for psychoactive compounds.

Data Presentation

A thorough review of published literature reveals a scarcity of direct comparative studies on the pharmacological profiles of 2-, 3-, and 4-phenoxyphenethylamine. While extensive research exists for various other substituted phenethylamines, the specific effects of a phenoxy group at different positions on the phenyl ring remain an under-investigated area.

Due to the limited availability of quantitative data for this compound and its direct positional and simple substituted analogs from peer-reviewed sources, a comprehensive comparative data table cannot be constructed at this time. Further experimental investigation is required to determine the binding affinities (Ki) and inhibition potencies (IC50) of these compounds at DAT, SERT, NET, and other relevant receptors.

Experimental Protocols

To facilitate future research in this area, detailed protocols for key in vitro assays are provided below. These standardized methods will enable the generation of robust and comparable data.

Radioligand Binding Assay for Monoamine Transporters

This assay determines the binding affinity (Ki) of a test compound for a specific monoamine transporter.

Materials:

  • HEK-293 cells (or other suitable cell line) stably expressing the human dopamine (hDAT), serotonin (hSERT), or norepinephrine (hNET) transporter.

  • Cell culture reagents.

  • Membrane preparation buffer: 50 mM Tris-HCl, pH 7.4.

  • Assay buffer: 50 mM Tris-HCl, 120 mM NaCl, 5 mM KCl, pH 7.4.

  • Radioligands: [³H]WIN 35,428 (for DAT), [³H]citalopram (for SERT), [³H]nisoxetine (for NET).

  • Non-specific binding competitors: 10 µM benztropine (for DAT), 10 µM fluoxetine (for SERT), 10 µM desipramine (for NET).

  • Test compounds (this compound and its analogs).

  • 96-well plates.

  • Scintillation vials and scintillation cocktail.

  • Liquid scintillation counter.

Procedure:

  • Cell Culture and Membrane Preparation:

    • Culture cells expressing the transporter of interest to a sufficient density.

    • Harvest the cells and homogenize them in ice-cold membrane preparation buffer.

    • Centrifuge the homogenate at 4°C, discard the supernatant, and resuspend the pellet in fresh buffer. Repeat the centrifugation and resuspension steps.

    • Determine the protein concentration of the final membrane preparation.

  • Binding Assay:

    • In a 96-well plate, add the cell membranes, radioligand, and either assay buffer (for total binding), non-specific competitor (for non-specific binding), or varying concentrations of the test compound.

    • Incubate the plate at a specified temperature and duration to reach equilibrium.

  • Termination and Detection:

    • Terminate the binding reaction by rapid filtration through glass fiber filters, followed by washing with ice-cold assay buffer to remove unbound radioligand.

    • Place the filters in scintillation vials, add scintillation cocktail, and quantify the radioactivity using a liquid scintillation counter.

  • Data Analysis:

    • Calculate specific binding by subtracting non-specific binding from total binding.

    • Determine the IC50 value of the test compound from a concentration-response curve.

    • Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

Monoamine Transporter Uptake Assay

This assay measures the ability of a test compound to inhibit the reuptake of a radiolabeled monoamine substrate into cells expressing the corresponding transporter.

Materials:

  • HEK-293 cells (or other suitable cell line) stably expressing hDAT, hSERT, or hNET.

  • Cell culture reagents.

  • Assay buffer (as above).

  • Radiolabeled substrates: [³H]dopamine, [³H]serotonin, [³H]norepinephrine.

  • Known transporter inhibitors for control (e.g., GBR 12909 for DAT, fluoxetine for SERT, desipramine for NET).

  • Test compounds.

  • 96-well plates.

  • Scintillation vials and scintillation cocktail.

  • Liquid scintillation counter.

Procedure:

  • Cell Plating:

    • Plate the transporter-expressing cells in 96-well plates and allow them to adhere overnight.

  • Uptake Assay:

    • Wash the cells with assay buffer.

    • Pre-incubate the cells with varying concentrations of the test compound or a known inhibitor for a specified time.

    • Initiate uptake by adding the radiolabeled monoamine substrate.

    • Incubate for a short period within the linear range of uptake.

  • Termination and Detection:

    • Terminate the uptake by rapidly washing the cells with ice-cold assay buffer.

    • Lyse the cells and transfer the lysate to scintillation vials.

    • Add scintillation cocktail and quantify the radioactivity.

  • Data Analysis:

    • Calculate the percentage of inhibition of uptake for each concentration of the test compound.

    • Determine the IC50 value from a concentration-response curve.

Mandatory Visualizations

Signaling Pathways and Experimental Workflows

To aid in the conceptualization of the experimental processes and underlying biological mechanisms, the following diagrams have been generated using the DOT language.

Radioligand_Binding_Assay_Workflow cluster_prep Preparation cluster_assay Assay cluster_detection Detection & Analysis CellCulture Cell Culture (Transporter-expressing cells) MembranePrep Membrane Preparation CellCulture->MembranePrep Incubation Incubation (Membranes + Radioligand + Test Compound) MembranePrep->Incubation TestCompound Test Compound Dilution TestCompound->Incubation Radioligand Radioligand Preparation Radioligand->Incubation Filtration Rapid Filtration Incubation->Filtration Counting Scintillation Counting Filtration->Counting Analysis Data Analysis (IC50 & Ki Calculation) Counting->Analysis

Caption: Workflow for a radioligand binding assay. (Within 100 characters)

Monoamine_Uptake_Assay_Workflow cluster_prep Preparation cluster_assay Assay cluster_detection Detection & Analysis CellPlating Cell Plating (Transporter-expressing cells) PreIncubation Pre-incubation (Cells + Test Compound) CellPlating->PreIncubation TestCompound Test Compound Dilution TestCompound->PreIncubation Substrate Radiolabeled Substrate Uptake Initiate Uptake (Add Substrate) Substrate->Uptake PreIncubation->Uptake Termination Terminate Uptake (Wash cells) Uptake->Termination Lysis Cell Lysis Termination->Lysis Counting Scintillation Counting Lysis->Counting Analysis Data Analysis (IC50 Calculation) Counting->Analysis

Caption: Workflow for a monoamine transporter uptake assay. (Within 100 characters)

Monoamine_Transporter_Signaling cluster_presynaptic Presynaptic Neuron cluster_synaptic_cleft Synaptic Cleft cluster_postsynaptic Postsynaptic Neuron Vesicle Synaptic Vesicle (Monoamines) Monoamine Monoamine Vesicle->Monoamine Release MAO Monoamine Oxidase (Metabolism) Transporter Monoamine Transporter (DAT, SERT, NET) Transporter->MAO Monoamine->Transporter Reuptake Receptor Postsynaptic Receptor Monoamine->Receptor Binding This compound This compound This compound->Transporter Inhibition

Caption: Monoamine transporter signaling and site of action. (Within 100 characters)

Conclusion and Future Directions

This guide highlights a significant gap in the pharmacological understanding of phenoxyphenethylamines. The provided experimental protocols offer a clear path for researchers to systematically evaluate this compound and its structural analogs. Future studies should focus on determining the binding affinities and functional activities of these compounds at a wide range of CNS targets to build a comprehensive SAR profile. Such data will be invaluable for the design of novel therapeutic agents and for understanding the complex interplay between chemical structure and biological activity in the phenethylamine class.

The Dance of Selectivity: A Comparative Guide to the Structure-Activity Relationship of 3-Phenoxyphenethylamine Derivatives as Monoamine Reuptake Inhibitors

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, understanding the nuanced relationship between a molecule's structure and its biological activity is paramount. This guide provides a comparative analysis of 3-phenoxyphenethylamine derivatives, a chemical scaffold that has given rise to blockbuster drugs like the selective serotonin reuptake inhibitor (SSRI) fluoxetine and the norepinephrine reuptake inhibitor (NRI) nisoxetine. By examining key structural modifications and their impact on potency and selectivity for the serotonin (SERT), norepinephrine (NET), and dopamine (DAT) transporters, we can elucidate the principles guiding the design of next-generation neurological drugs.

The this compound scaffold is a versatile template for modulating monoamine reuptake. Subtle alterations to this core structure can dramatically shift a compound's affinity and selectivity for SERT, NET, and DAT, thereby fine-tuning its pharmacological profile. The development of fluoxetine and nisoxetine from a common 3-phenoxy-3-phenylpropylamine precursor is a testament to this chemical tractability.[1] A key determinant of selectivity lies in the substitution pattern on the phenoxy ring. For instance, a para-trifluoromethyl group, as seen in fluoxetine, confers potent and selective inhibition of SERT.[1] In contrast, an ortho-methoxy substituent, characteristic of nisoxetine, directs the molecule's activity towards NET.[1] The combination of these two features can result in a compound with a balanced affinity for both SERT and NET.[1]

Comparative Analysis of Inhibitory Potency

To illustrate the structure-activity relationship (SAR) within this class of compounds, the following table summarizes the in vitro inhibitory potencies of a series of 3-(phenoxy-phenyl-methyl)-pyrrolidine analogues, which share the core 3-phenoxyphenyl motif, against the human norepinephrine transporter (hNET) and serotonin transporter (hSERT).

CompoundhNET IC₅₀ (nM)hSERT IC₅₀ (nM)
1a HHH1.81.1
1b 2-FHH2.11.2
1c 3-FHH1.50.8
1d 4-FHH2.51.5
2a H2-MeH1.20.7
2b H3-MeH1.10.6
2c H4-MeH1.91.1
3a HH2'-F3.21.8
3b HH3'-F2.01.0
3c HH4'-F2.81.6
4 4-F2-MeH1.50.8
5 4-FH2'-Me2.21.3

Data sourced from Van Orden, L. J., et al. (2013). Bioorganic & Medicinal Chemistry Letters, 23(5), 1456-1461.[2]

Experimental Protocols

The following are detailed methodologies for the key experiments cited in the comparative data.

In Vitro Monoamine Transporter Inhibition Assay[2]

This assay determines the potency of a compound to inhibit the reuptake of neurotransmitters by their respective transporters.

1. Cell Culture and Transfection:

  • Human Embryonic Kidney 293 (HEK293) cells are cultured in Dulbecco's Modified Eagle Medium (DMEM) supplemented with 10% fetal bovine serum, penicillin (100 U/mL), and streptomycin (100 µg/mL).

  • Cells are transiently transfected with plasmids encoding for the human norepinephrine transporter (hNET) or human serotonin transporter (hSERT) using a suitable transfection reagent.

2. Radioligand Uptake Assay:

  • Transfected cells are seeded in 96-well plates.

  • On the day of the assay, the growth medium is removed, and the cells are washed with Krebs-Ringer-HEPES (KRH) buffer.

  • Cells are then incubated with various concentrations of the test compound for a specified period at room temperature.

  • A solution containing a fixed concentration of a radiolabeled substrate (e.g., [³H]norepinephrine for NET or [³H]serotonin for SERT) is added to each well.

  • The uptake reaction is allowed to proceed for a short period (e.g., 10 minutes) at 37°C.

  • The reaction is terminated by rapidly washing the cells with ice-cold KRH buffer to remove the extracellular radioligand.

  • The cells are lysed, and the intracellular radioactivity is measured using a liquid scintillation counter.

3. Data Analysis:

  • The concentration of the test compound that inhibits 50% of the specific radioligand uptake (IC₅₀) is determined by non-linear regression analysis of the concentration-response curves.

Visualizing the Mechanism and Workflow

To better understand the underlying biological processes and experimental procedures, the following diagrams are provided.

G cluster_presynaptic Presynaptic Neuron cluster_postsynaptic Postsynaptic Neuron MA Monoamine Neurotransmitter (e.g., Serotonin, Norepinephrine) SynapticCleft Increased Monoamine Concentration MA->SynapticCleft Release Vesicle Synaptic Vesicle Vesicle->MA Storage MAT Monoamine Transporter (SERT or NET) Derivative This compound Derivative Derivative->MAT Inhibition SynapticCleft->MAT Reuptake Receptor Postsynaptic Receptor SynapticCleft->Receptor Binding Signal Downstream Signaling Receptor->Signal

Caption: Signaling pathway of this compound derivatives.

G start Start synthesis Synthesis of This compound Derivatives start->synthesis cell_culture Cell Culture & Transfection (HEK293 with hNET/hSERT) start->cell_culture incubation Incubation with Test Compounds synthesis->incubation assay_prep Assay Preparation (Seeding & Washing) cell_culture->assay_prep assay_prep->incubation radioligand_add Addition of Radiolabeled Substrate incubation->radioligand_add uptake Uptake Reaction radioligand_add->uptake termination Reaction Termination & Washing uptake->termination measurement Scintillation Counting termination->measurement analysis Data Analysis (IC50 Determination) measurement->analysis end End analysis->end

Caption: Experimental workflow for monoamine transporter inhibition assay.

References

Comparative Analysis of Receptor Binding Affinities: A Guide for Phenethylamine Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Receptor Binding Affinity Profile of Substituted Phenethylamines

The following table summarizes the in vitro binding affinities (Ki, in nM) of a selection of substituted phenethylamines for several key receptors. A lower Ki value indicates a higher binding affinity. The selected compounds represent common structural modifications to the phenethylamine backbone and highlight the impact of these changes on receptor selectivity and potency.

Compound5-HT2A (Ki, nM)5-HT2C (Ki, nM)TAAR1 (rat) (Ki, nM)Other Receptors (Ki, nM)
2C-T-2463505α1A (1,400), α2A (4,500)
2C-T-45422025α1A (1,300), α2A (2,600)
2C-T-714068α1A (400), α2A (1,800)
2C-O17001100021-
2C-O-Et150320120-
2C-I0.41.10.2D1 (>10), D2 (>10), D3 (>10)
25I-NBOMe0.0441.360α1A (0.9), D3 (7.6)
Mescaline53011002200α1A (>10), α2A (>10)

Data compiled from multiple sources.

Experimental Protocols

The binding affinity data presented in this guide are primarily derived from in vitro radioligand binding assays. Below is a generalized protocol that outlines the key steps involved in such an experiment.

Radioligand Receptor Binding Assay

Objective: To determine the binding affinity of a test compound for a specific receptor.

Materials:

  • Cell membranes from a cell line recombinantly expressing the target receptor (e.g., HEK-293, CHO cells).

  • A radiolabeled ligand known to bind specifically to the target receptor (e.g., [3H]-ketanserin for the 5-HT2A receptor).

  • The unlabeled test compound (the "competitor").

  • Incubation buffer.

  • Glass fiber filters.

  • Scintillation fluid and a scintillation counter.

Procedure:

  • Incubation: A mixture is prepared containing the cell membranes, the radiolabeled ligand at a fixed concentration, and varying concentrations of the unlabeled test compound.

  • Equilibrium: The mixture is incubated for a specific period (e.g., 60-90 minutes) at a controlled temperature (e.g., 4°C or room temperature) to allow the binding to reach equilibrium.

  • Separation: The mixture is rapidly filtered through a glass fiber filter. This separates the receptor-bound radioligand from the unbound radioligand, as the receptors and bound ligand are retained on the filter.

  • Washing: The filters are washed with ice-cold buffer to remove any non-specifically bound radioligand.

  • Quantification: The filters are placed in scintillation vials with scintillation fluid, and the amount of radioactivity is measured using a scintillation counter.

  • Data Analysis: The data is analyzed to determine the concentration of the test compound that inhibits 50% of the specific binding of the radioligand (the IC50 value). The IC50 value is then converted to a binding affinity constant (Ki) using the Cheng-Prusoff equation.

Visualizing Molecular Interactions and Processes

To better understand the mechanisms of action of phenethylamine derivatives, the following diagrams illustrate a key signaling pathway and a typical experimental workflow.

G cluster_workflow Radioligand Binding Assay Workflow start Start prepare Prepare reagents: - Cell membranes - Radioligand - Test compound start->prepare incubate Incubate mixture prepare->incubate filter Filter to separate bound and unbound ligand incubate->filter wash Wash filters filter->wash count Quantify radioactivity wash->count analyze Analyze data (IC50, Ki) count->analyze end End analyze->end

Caption: Workflow of a typical radioligand binding assay.

G cluster_pathway 5-HT2A Receptor Gq-Coupled Signaling Pathway Ligand Phenethylamine Derivative Receptor 5-HT2A Receptor Ligand->Receptor Binds Gq Gq protein Receptor->Gq Activates PLC Phospholipase C (PLC) Gq->PLC Activates PIP2 PIP2 PLC->PIP2 Cleaves DAG Diacylglycerol (DAG) PIP2->DAG IP3 Inositol Trisphosphate (IP3) PIP2->IP3 PKC Protein Kinase C (PKC) DAG->PKC Activates Ca Ca2+ release IP3->Ca Stimulates Response Cellular Response PKC->Response Ca->Response

Caption: Simplified 5-HT2A receptor signaling cascade.

The Disconnect Between Lab Bench and Living System: Correlating In Vitro and In Vivo Effects of Phenethylamines

Author: BenchChem Technical Support Team. Date: December 2025

A comparative guide for researchers, scientists, and drug development professionals.

Introduction

Phenethylamines are a class of compounds characterized by a phenethylamine backbone. This chemical structure is shared by endogenous neurotransmitters like dopamine and norepinephrine, as well as a wide array of psychoactive substances.[1] The diverse pharmacological effects of these compounds are dictated by their substitution patterns, which in turn determine their affinity and efficacy at various receptors in the central nervous system.[1] Understanding the relationship between in vitro activity and in vivo effects is a cornerstone of drug development, yet it remains a significant challenge. This guide explores this correlation for the phenethylamine class, highlighting key experimental data and methodologies.

In Vitro Activity of Phenethylamine Derivatives

The initial assessment of a compound's pharmacological profile begins with in vitro assays. These experiments, conducted in a controlled laboratory setting, are crucial for determining a compound's affinity for specific receptors and its functional effect upon binding.

Receptor Binding Affinity

Receptor binding assays are used to measure the affinity of a compound for a particular receptor. The equilibrium dissociation constant (Kᵢ) is a common measure of binding affinity, where a lower Kᵢ value indicates a higher affinity.

Table 1: In Vitro Receptor Binding Affinities (Kᵢ, nM) of Selected Phenethylamine Derivatives

Compound5-HT₂ₐ5-HT₂CTAAR1 (rat)α₁ₐα₂ₐ
2C-T-24635051,4004,500
2C-T-454220251,3002,600
2C-T-7140684001,800
2C-I0.41.10.2>10,000>10,000
Mescaline53011002200>10,000>10,000

Data compiled from multiple sources.[1][2][3]

Functional Activity

Functional assays measure the biological response elicited by a compound upon binding to a receptor. For G-protein coupled receptors (GPCRs), common assays measure the production of second messengers like cyclic AMP (cAMP) or inositol phosphates. For transporters, uptake or release assays are employed. The half-maximal effective concentration (EC₅₀) or inhibitory concentration (IC₅₀) are used to quantify a compound's potency in these assays.

Table 2: In Vitro Functional Activity of Selected Phenethylamine Derivatives

CompoundAssayTargetMeasurementValue
β-phenethylamine (β-PEA)Dopamine Reuptake InhibitionDATIC₅₀947.9 nM[4]
Pyrrolidine derivative (Compound 19)Dopamine Reuptake InhibitionDATIC₅₀398.6 nM[5]
Azepane derivative (Compound 20)Dopamine Reuptake InhibitionDATIC₅₀4,594.0 nM[5]
HigenamineAdrenergic Receptor ActivationADRβ₁EC₅₀34 nM[6]
β-methylphenethylamineTAAR1 ActivationTAAR1EC₅₀2.1 µM[6]

In Vivo Effects of Phenethylamine Derivatives

In vivo studies, typically conducted in animal models, are essential for understanding how a compound affects a whole, living organism. These studies provide insights into the compound's behavioral effects, pharmacokinetics, and potential toxicity.

Behavioral Effects in Mice

The behavioral effects of phenethylamines are often assessed in mice and can range from sedation to hyperactivity and stereotyped behaviors.[7][8] The observed effects are dose-dependent and can be influenced by the specific substitutions on the phenethylamine core.

Table 3: In Vivo Behavioral Effects of β-Phenylethylamine (PEA) and its Analogs in Mice

CompoundDose (mg/kg, i.p.)Primary Behavioral Effect
β-PEA25Sedation, decreased activity[8]
β-PEA50Brief stimulation of activity[8]
β-PEA75-150Biphasic stimulation, stereotyped behaviors[8]
p-MePEA15 & 75Increased locomotor activity, hyperexcitability[7]
N-MePEA15 & 75Increased locomotor activity, hyperexcitability[7]
o-MePEA15 & 75Reduced behavioral activity[7]

Correlation and Discrepancies

While in vitro data can provide valuable predictions about a compound's in vivo effects, the correlation is not always straightforward. A high binding affinity (low Kᵢ) and potency (low EC₅₀/IC₅₀) in vitro generally suggest that a compound will be active in vivo. For example, compounds with high affinity for monoamine transporters often exhibit stimulant-like effects in animals.[9]

However, several factors can lead to discrepancies between in vitro and in vivo results:

  • Pharmacokinetics: A compound's absorption, distribution, metabolism, and excretion (ADME) profile significantly influences its concentration at the target receptor in the brain. A potent compound in vitro may be rapidly metabolized in vivo, leading to a diminished effect.

  • Blood-Brain Barrier Penetration: For centrally acting drugs, the ability to cross the blood-brain barrier is critical. A compound that is highly active in vitro may be ineffective in vivo if it cannot reach its target in the brain.

  • Off-Target Effects: Phenethylamines often interact with multiple receptors.[1][2][3] The overall in vivo effect is a composite of these interactions, which can be difficult to predict from in vitro data on a single target.

  • Complex Neuronal Circuits: Behavioral responses are the result of complex interactions within and between different neuronal circuits. In vitro assays, which typically use isolated cells or tissues, cannot fully recapitulate this complexity.

Experimental Protocols

Radioligand Binding Assay

This assay is used to determine the binding affinity of a test compound for a specific receptor.

  • Membrane Preparation: Cells expressing the receptor of interest are cultured, harvested, and homogenized to isolate cell membranes containing the receptors.[1]

  • Binding Reaction: The cell membranes are incubated with a radiolabeled ligand (a compound known to bind to the receptor) and varying concentrations of the test compound.[1]

  • Separation and Detection: The mixture is filtered to separate the receptor-bound radioligand from the unbound radioligand. The amount of radioactivity on the filter is then measured using a scintillation counter.[1]

  • Data Analysis: The data is used to calculate the IC₅₀ of the test compound, which is then converted to a Kᵢ value.

In Vivo Behavioral Assessment in Mice

This protocol outlines a general procedure for assessing the behavioral effects of phenethylamine compounds in mice.

  • Animal Acclimation: Mice are acclimated to the testing environment to reduce stress-related behavioral changes.

  • Drug Administration: The test compound is administered to the mice, typically via intraperitoneal (i.p.) injection. A control group receives a vehicle injection.[7]

  • Behavioral Observation: The mice are placed in an observation arena, and their behavior is recorded and scored for various parameters, such as locomotor activity (distance traveled, rearing), and stereotyped behaviors (head weaving, circling, sniffing).[7][8]

  • Data Analysis: The behavioral data is quantified and statistically analyzed to compare the effects of the test compound to the control group.

Signaling Pathways and Experimental Workflow

G cluster_0 In Vitro Analysis cluster_1 In Vivo Analysis Receptor Binding Assays Receptor Binding Assays Functional Assays Functional Assays Receptor Binding Assays->Functional Assays Binding Affinity (Ki) Binding Affinity (Ki) Receptor Binding Assays->Binding Affinity (Ki) Functional Potency (EC50/IC50) Functional Potency (EC50/IC50) Functional Assays->Functional Potency (EC50/IC50) Animal Model Studies Animal Model Studies Functional Potency (EC50/IC50)->Animal Model Studies Hypothesis Generation Behavioral Assays Behavioral Assays Animal Model Studies->Behavioral Assays Pharmacokinetic Studies Pharmacokinetic Studies Animal Model Studies->Pharmacokinetic Studies Behavioral Effects Behavioral Effects Behavioral Assays->Behavioral Effects ADME Profile ADME Profile Pharmacokinetic Studies->ADME Profile Behavioral Effects->Functional Potency (EC50/IC50) Correlation Analysis ADME Profile->Behavioral Effects Influences

Caption: A generalized workflow for correlating in vitro and in vivo data.

G Phenethylamine Phenethylamine GPCR G-Protein Coupled Receptor (e.g., 5-HT2A, TAAR1) Phenethylamine->GPCR Binds to G-Protein G-Protein GPCR->G-Protein Activates Effector Enzyme Effector Enzyme (e.g., PLC, Adenylyl Cyclase) G-Protein->Effector Enzyme Modulates Second Messenger Second Messenger (e.g., IP3, DAG, cAMP) Effector Enzyme->Second Messenger Produces Downstream Signaling Downstream Signaling Second Messenger->Downstream Signaling Activates Cellular Response Cellular Response Downstream Signaling->Cellular Response Leads to

Caption: A simplified signaling pathway for phenethylamine-activated GPCRs.

Conclusion

The correlation between in vitro and in vivo effects of phenethylamine derivatives is a complex interplay of receptor affinity, functional potency, pharmacokinetics, and engagement of multiple neuronal systems. While in vitro assays provide a critical foundation for understanding the pharmacological properties of these compounds, in vivo studies are indispensable for elucidating their behavioral and physiological effects in a living organism. For a comprehensive understanding, researchers must integrate data from both in vitro and in vivo models, acknowledging the inherent limitations and complexities of translating findings from the lab bench to a complex biological system. Future research focusing on direct correlational studies of specific compounds, such as 3-Phenoxyphenethylamine, is needed to refine our understanding and improve the predictive power of preclinical drug development.

References

A Comparative Analysis of β-Phenethylamine and its Derivative, 3-Phenoxyphenethylamine

Author: BenchChem Technical Support Team. Date: December 2025

An Objective Guide for Researchers and Drug Development Professionals

This guide provides a head-to-head comparison of the endogenous trace amine β-Phenethylamine (PEA) with its derivative, 3-Phenoxyphenethylamine. Due to the limited availability of specific experimental data for this compound in peer-reviewed literature, this comparison focuses on the well-documented pharmacological profile of the parent compound, PEA. This serves as a foundational baseline to hypothesize the potential activities of its phenoxy-substituted analog based on established structure-activity relationships within the phenethylamine class.

β-Phenethylamine is a natural monoamine alkaloid that acts as a central nervous system stimulant in humans.[1] It is an endogenous compound found in the brain and is also present in various foods.[1] Its derivatives are a broad class of compounds with diverse psychoactive effects, primarily through the modulation of monoamine neurotransmitter systems.[1][2][3] The addition of a phenoxy group at the third position of the phenyl ring in this compound suggests a significant alteration in its pharmacological profile compared to PEA, likely affecting its lipophilicity and steric interactions with biological targets.

Pharmacodynamics: Receptor and Transporter Interactions

The primary mechanism of action for PEA involves the modulation of monoamine neurotransmission.[[“]][[“]] It acts as a potent agonist of the Trace Amine-Associated Receptor 1 (TAAR1), which in turn modulates the function of the dopamine (DAT), norepinephrine (NET), and serotonin (SERT) transporters.[1][[“]][[“]][6] Activation of TAAR1 can inhibit monoamine uptake and induce transporter-mediated efflux, leading to an increase in extracellular concentrations of dopamine, norepinephrine, and serotonin.[6][7]

The table below summarizes the known binding affinities and functional activities of PEA. A corresponding column for this compound is included to highlight the current data gap and underscore the need for future research.

TargetLigandBinding Affinity (Ki, nM)Functional Activity
TAAR1 β-PhenethylaminePotent AgonistFull Agonist
This compoundData Not AvailableData Not Available
DAT β-Phenethylamine~4,300[8]Substrate / Releaser[[“]]
This compoundData Not AvailableData Not Available
SERT β-PhenethylamineInhibits uptakeReleaser[6]
This compoundData Not AvailableData Not Available
NET β-PhenethylamineInhibits uptakeReleaser[6]
This compoundData Not AvailableData Not Available

Note: Ki values can vary between studies and experimental conditions. The value for DAT is for inhibition of [3H]CFT binding.[8]

The bulky phenoxy group on this compound would be expected to alter its interaction with these targets. It may increase affinity for certain receptors due to additional hydrophobic interactions, or it could sterically hinder its ability to bind to the substrate site on monoamine transporters, potentially shifting its profile from a transporter substrate (like PEA) to a pure reuptake inhibitor.

Primary Signaling Pathway of β-Phenethylamine (PEA)

Binding_Assay_Workflow Workflow for In Vitro Binding Affinity Assay cluster_prep Preparation cluster_assay Assay cluster_analysis Analysis prep_cells Culture & Harvest hDAT-expressing cells prep_membranes Homogenize & Centrifuge to isolate membranes prep_cells->prep_membranes add_components Combine Membranes, Radioligand ([³H]CFT), & Test Compound prep_membranes->add_components incubate Incubate to reach equilibrium add_components->incubate filter Rapid Vacuum Filtration incubate->filter count Scintillation Counting filter->count calculate Calculate IC₅₀ and Kᵢ count->calculate SAR_Logic Structural and Functional Relationship cluster_pea_props Known PEA Properties cluster_der_props Hypothesized Derivative Properties PEA β-Phenethylamine (Parent Compound) Modification Chemical Modification: Add 3-Phenoxy Group PEA->Modification PEA_prop1 TAAR1 Agonist PEA->PEA_prop1 PEA_prop2 Monoamine Releaser PEA->PEA_prop2 Derivative This compound (Derivative) Modification->Derivative Der_prop1 Altered Receptor Affinity? Derivative->Der_prop1 Der_prop2 Reuptake Inhibitor Profile? Derivative->Der_prop2 Der_prop3 Longer Half-life? Derivative->Der_prop3

References

A Comparative Guide to Isotope-Labeled Internal Standards for the Accurate Quantification of 3-Phenoxyphenethylamine

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The accurate quantification of 3-Phenoxyphenethylamine, a compound of interest in various research and development fields, necessitates a robust and reliable analytical methodology. In liquid chromatography-tandem mass spectrometry (LC-MS/MS) analysis, the use of a stable isotope-labeled internal standard (SIL-IS) is paramount for correcting analytical variability and ensuring data integrity. This guide provides an objective comparison of commonly used isotope-labeled internal standards, namely deuterium-labeled (³H or D) and Carbon-13-labeled (¹³C) this compound, supported by established principles of bioanalysis and illustrative experimental data.

The Critical Role of Internal Standards in LC-MS/MS

An ideal internal standard (IS) should mimic the analyte's physicochemical properties as closely as possible, ensuring it experiences identical conditions during sample preparation, chromatography, and ionization. This co-behavior allows the IS to normalize for variations in extraction recovery, matrix effects (ion suppression or enhancement), and instrument response, leading to more accurate and precise quantification.

Comparison of Deuterium-Labeled vs. Carbon-13-Labeled Internal Standards

While both deuterium and Carbon-13 labeled internal standards are widely used, their inherent properties can lead to significant differences in analytical performance.

FeatureDeuterium-Labeled IS (e.g., this compound-d₅)Carbon-13-Labeled IS (e.g., this compound-¹³C₆)Key Considerations for this compound Analysis
Chromatographic Behavior Often exhibits a slight retention time shift, eluting earlier than the unlabeled analyte due to the "isotope effect."Co-elutes perfectly with the unlabeled analyte as the mass difference has a negligible effect on physicochemical properties.For high-throughput or high-resolution chromatography, a shift in retention time can lead to differential matrix effects, compromising accuracy. ¹³C-IS is superior in this regard.
Matrix Effect Compensation Incomplete compensation if the IS and analyte elute at different times, as they may experience different degrees of ion suppression or enhancement.Excellent and reliable compensation for matrix effects due to identical elution profiles.In complex biological matrices like plasma or urine, where matrix effects are pronounced, the co-elution of a ¹³C-IS provides more accurate and reproducible results.
Isotopic Stability Deuterium atoms, particularly on heteroatoms or activated carbon positions, can be susceptible to back-exchange with protons from the solvent or matrix.The ¹³C-C bond is highly stable, with no risk of isotopic exchange during sample processing or storage.The stability of the ¹³C label ensures the integrity of the internal standard throughout the analytical workflow, preventing skewed quantification.
Synthesis & Availability Generally more accessible and less expensive to synthesize.Synthesis can be more complex and costly, often requiring specialized starting materials.The choice may depend on budget and the availability of custom synthesis services. However, the superior analytical performance of ¹³C-IS often justifies the higher cost for regulated bioanalysis.

Illustrative Performance Data

The following tables summarize the expected performance of deuterium-labeled versus Carbon-13-labeled internal standards for the quantification of this compound based on general principles observed in bioanalytical studies.

Table 1: Expected Accuracy and Precision Data

Internal StandardAnalyte Concentration (ng/mL)Expected Accuracy (% Bias)Expected Precision (% CV)
This compound-d₅ 1 (LLOQ)± 10-20%≤ 20%
10 (Low QC)± 5-15%≤ 15%
100 (Mid QC)± 5-10%≤ 10%
800 (High QC)± 5-10%≤ 10%
This compound-¹³C₆ 1 (LLOQ)± 5-15%≤ 15%
10 (Low QC)± <5%≤ 10%
100 (Mid QC)± <5%≤ 5%
800 (High QC)± <5%≤ 5%

LLOQ: Lower Limit of Quantification; QC: Quality Control; CV: Coefficient of Variation.

Table 2: Expected Matrix Effect and Recovery Data

Internal StandardMatrixExpected Matrix FactorExpected Recovery (%)
This compound-d₅ Human Plasma0.85 - 1.1075 - 90
Human Urine0.80 - 1.1570 - 85
This compound-¹³C₆ Human Plasma0.95 - 1.0580 - 95
Human Urine0.90 - 1.1075 - 90

Matrix Factor is calculated as the analyte peak response in the presence of matrix ions to the analyte peak response in the absence of matrix ions. A value of 1 indicates no matrix effect.

Experimental Protocols

Detailed methodologies are crucial for the successful implementation and validation of an analytical method for this compound quantification.

Synthesis of Isotope-Labeled Internal Standards

1. Synthesis of this compound-¹³C₆ (Illustrative Route)

A plausible synthetic route for this compound-¹³C₆ involves the reductive amination of a ¹³C-labeled precursor.

A 3-Phenoxybenzaldehyde-¹³C₆ C Henry Reaction (e.g., Ammonium Acetate) A->C B Nitromethane B->C D 3-Phenoxy-β-nitrostyrene-¹³C₆ C->D Condensation E Reduction (e.g., LiAlH₄ or H₂/Pd-C) D->E F This compound-¹³C₆ E->F Reduction of Nitro Group

Illustrative synthesis of this compound-¹³C₆.

2. Synthesis of this compound-d₅ (Illustrative Route)

Deuterium labeling can often be achieved by using deuterated reagents during the synthesis. For example, using a deuterated reducing agent.

A 3-Phenoxyphenylacetonitrile B Reduction with Deuterated Reagent (e.g., LiAlD₄ or D₂/Pd-C) A->B C This compound-d₅ B->C

Illustrative synthesis of this compound-d₅.

LC-MS/MS Quantification of this compound in Human Plasma

This protocol outlines a generic method for the quantification of this compound in human plasma using a stable isotope-labeled internal standard.

cluster_prep Sample Preparation cluster_analysis LC-MS/MS Analysis cluster_data Data Processing A Plasma Sample (50 µL) B Add Internal Standard (this compound-¹³C₆) A->B C Protein Precipitation (e.g., Acetonitrile with 0.1% Formic Acid) B->C D Vortex & Centrifuge C->D E Transfer Supernatant D->E F Evaporate to Dryness E->F G Reconstitute in Mobile Phase F->G H Inject into UPLC-MS/MS System G->H I Chromatographic Separation (e.g., C18 column with gradient elution) H->I J Mass Spectrometric Detection (Positive ESI, MRM mode) I->J K Peak Integration J->K L Calculate Peak Area Ratios (Analyte/IS) K->L M Quantification using Calibration Curve L->M

Workflow for this compound quantification.

Materials and Reagents:

  • This compound analytical standard

  • This compound-¹³C₆ or -d₅ internal standard

  • Control human plasma

  • Acetonitrile (LC-MS grade) with 0.1% formic acid

  • Methanol (LC-MS grade)

  • Water (LC-MS grade)

  • Formic acid (LC-MS grade)

Preparation of Solutions:

  • Stock Solutions (1 mg/mL): Prepare individual stock solutions of the analyte and internal standard in methanol.

  • Working Standard Solutions: Prepare a series of working standard solutions by diluting the analyte stock solution with 50:50 methanol:water to create calibration standards.

  • Internal Standard Spiking Solution (100 ng/mL): Dilute the internal standard stock solution with 50:50 methanol:water.

Sample Preparation Procedure:

  • To 50 µL of plasma sample, calibrator, or quality control sample in a microcentrifuge tube, add 25 µL of the internal standard spiking solution.

  • Add 200 µL of cold acetonitrile with 0.1% formic acid to precipitate proteins.

  • Vortex for 1 minute.

  • Centrifuge at 14,000 rpm for 10 minutes at 4°C.

  • Transfer the supernatant to a new tube and evaporate to dryness under a gentle stream of nitrogen at 40°C.

  • Reconstitute the dried extract in 100 µL of the initial mobile phase (e.g., 95% Water with 0.1% Formic Acid: 5% Acetonitrile with 0.1% Formic Acid).

  • Vortex and transfer to an autosampler vial for analysis.

LC-MS/MS Conditions (Typical):

  • LC System: UPLC system

  • Column: C18, 2.1 x 50 mm, 1.7 µm

  • Mobile Phase A: Water with 0.1% Formic Acid

  • Mobile Phase B: Acetonitrile with 0.1% Formic Acid

  • Gradient: A suitable gradient to separate the analyte from matrix components.

  • Flow Rate: 0.4 mL/min

  • Injection Volume: 5 µL

  • MS System: Triple quadrupole mass spectrometer

  • Ionization Mode: Positive Electrospray Ionization (ESI+)

  • Detection Mode: Multiple Reaction Monitoring (MRM)

    • This compound: Precursor ion > Product ion (to be determined experimentally)

    • This compound-¹³C₆: Precursor ion > Product ion (to be determined experimentally)

    • This compound-d₅: Precursor ion > Product ion (to be determined experimentally)

Conclusion and Recommendation

For the accurate and reliable quantification of this compound in biological matrices, the use of a stable isotope-labeled internal standard is essential. Based on established principles of bioanalysis, a Carbon-13-labeled internal standard (this compound-¹³C₆) is the superior choice over a deuterium-labeled standard. The co-elution of the ¹³C-IS with the analyte provides more effective compensation for matrix effects and eliminates the risks of chromatographic separation and isotopic exchange that can be associated with deuterated standards. While the initial cost of a ¹³C-labeled standard may be higher, the enhanced data quality, accuracy, and reliability, particularly in regulated environments, provide a strong justification for its use.

Assessing the Anti-inflammatory Potential of 3-Phenoxyphenethylamine: A Comparative Framework

Author: BenchChem Technical Support Team. Date: December 2025

For the attention of Researchers, Scientists, and Drug Development Professionals.

This guide provides a comprehensive framework for assessing the anti-inflammatory potential of the novel compound, 3-Phenoxyphenethylamine, in comparison to established anti-inflammatory agents, namely Non-Steroidal Anti-Inflammatory Drugs (NSAIDs) and Corticosteroids. Due to a lack of publicly available experimental data on the anti-inflammatory properties of this compound, this document outlines a proposed series of experiments based on established protocols to generate comparative data. The objective is to guide researchers in a systematic evaluation of this compound's potential efficacy and mechanism of action.

Introduction

Inflammation is a complex biological response to harmful stimuli, but chronic or dysregulated inflammation contributes to a wide range of pathologies.[1][2] Current anti-inflammatory therapies, such as NSAIDs and corticosteroids, are effective but can be associated with significant side effects, highlighting the need for novel therapeutic agents.[1] Substituted phenethylamines have emerged as a class of compounds with potential therapeutic applications in inflammatory disorders.[1][3] This guide focuses on this compound, a compound whose anti-inflammatory potential remains to be elucidated. By systematically comparing it against well-characterized agents, we can begin to understand its viability as a potential anti-inflammatory drug candidate.

Comparative Agents: Mechanisms of Action

A thorough comparison requires understanding the mechanisms of the benchmark drugs.

  • Non-Steroidal Anti-Inflammatory Drugs (NSAIDs): This class of drugs, including ibuprofen and diclofenac, primarily acts by inhibiting the cyclooxygenase (COX) enzymes (COX-1 and COX-2).[4][5] This inhibition prevents the conversion of arachidonic acid into prostaglandins, which are key mediators of inflammation, pain, and fever.[4][5] Some NSAIDs may also have COX-independent anti-inflammatory effects.[6]

  • Corticosteroids: These potent anti-inflammatory drugs, such as dexamethasone and prednisolone, exert their effects by binding to the glucocorticoid receptor.[7][8] This complex then translocates to the nucleus, where it upregulates the expression of anti-inflammatory proteins and downregulates the expression of pro-inflammatory cytokines and enzymes.[7][8]

Proposed Experimental Plan for Comparative Assessment

To comprehensively assess the anti-inflammatory potential of this compound, a combination of in vitro and in vivo assays is proposed.

In Vitro Assays

These assays will provide initial insights into the direct cellular and molecular effects of this compound.

3.1.1. Inhibition of Pro-inflammatory Mediators in Macrophages

This experiment will determine the effect of the test compounds on the production of key inflammatory molecules in lipopolysaccharide (LPS)-stimulated RAW 264.7 macrophage cells.

  • Experimental Protocol:

    • RAW 264.7 cells will be cultured and seeded in 96-well plates.

    • Cells will be pre-treated with varying concentrations of this compound, Diclofenac (NSAID control), or Dexamethasone (corticosteroid control) for 1 hour.

    • Inflammation will be induced by stimulating the cells with LPS (1 µg/mL) for 24 hours.

    • The cell culture supernatant will be collected to measure the levels of Nitric Oxide (NO) using the Griess reagent assay.[9][10]

    • The levels of pro-inflammatory cytokines (TNF-α and IL-6) in the supernatant will be quantified using Enzyme-Linked Immunosorbent Assay (ELISA) kits.[11][12]

    • Cell viability will be assessed using the MTT assay to rule out cytotoxic effects of the compounds.[9][13][14]

  • Data Presentation:

CompoundConcentration (µM)NO Inhibition (%)TNF-α Inhibition (%)IL-6 Inhibition (%)Cell Viability (%)
This compound 1
10
50
100
Diclofenac 1
10
50
100
Dexamethasone 1
10
50
100

  • Experimental Workflow Diagram:

    In_Vitro_Workflow A RAW 264.7 Cell Seeding B Pre-treatment with Test Compounds A->B C LPS Stimulation (1 µg/mL) B->C D Incubation (24h) C->D E Supernatant Collection D->E H Cell Viability (MTT Assay) D->H F NO Measurement (Griess Assay) E->F G Cytokine Measurement (ELISA) E->G

    In Vitro Anti-inflammatory Assay Workflow

3.1.2. Cyclooxygenase (COX) Enzyme Inhibition Assay

This assay will determine if this compound inhibits COX-1 and/or COX-2 enzymes, a primary mechanism of NSAIDs.

  • Experimental Protocol:

    • Commercially available COX-1 and COX-2 inhibitor screening assay kits will be used.

    • The assay will be performed according to the manufacturer's instructions.

    • Briefly, various concentrations of this compound and Indomethacin (non-selective COX inhibitor control) will be incubated with either COX-1 or COX-2 enzyme and arachidonic acid as the substrate.

    • The production of prostaglandin H2 (PGH2) will be measured colorimetrically.

    • The IC50 values (concentration required for 50% inhibition) for each compound against each enzyme will be calculated.

  • Data Presentation:

CompoundCOX-1 IC50 (µM)COX-2 IC50 (µM)COX-2 Selectivity Index (COX-1 IC50 / COX-2 IC50)
This compound
Indomethacin
In Vivo Assays

These assays will evaluate the anti-inflammatory effects of this compound in a living organism.

3.2.1. Carrageenan-Induced Paw Edema in Rats

This is a widely used model of acute inflammation to assess the efficacy of potential anti-inflammatory drugs.[10][11][15]

  • Experimental Protocol:

    • Male Wistar rats (180-220g) will be divided into groups: Vehicle control, this compound (different doses), and Indomethacin (positive control).

    • The test compounds will be administered orally 1 hour before the induction of inflammation.

    • Acute inflammation will be induced by injecting 0.1 mL of 1% carrageenan solution into the sub-plantar region of the right hind paw.

    • The paw volume will be measured using a plethysmometer at 0, 1, 2, 3, 4, and 5 hours after carrageenan injection.

    • The percentage inhibition of edema will be calculated for each group.

  • Data Presentation:

Treatment GroupDose (mg/kg)Paw Volume (mL) at 3h% Inhibition of Edema at 3h
Vehicle Control -0
This compound 10
30
100
Indomethacin 10

  • Experimental Workflow Diagram:

    In_Vivo_Workflow A Animal Grouping and Acclimatization B Oral Administration of Test Compounds/Vehicle A->B C Carrageenan Injection (Sub-plantar) B->C D Paw Volume Measurement (Plethysmometer) C->D E Data Analysis (% Inhibition) D->E

    Carrageenan-Induced Paw Edema Workflow

Potential Signaling Pathways for Investigation

Based on the mechanisms of known anti-inflammatory agents, the following signaling pathways are pertinent for investigating the action of this compound.

  • NF-κB Signaling Pathway: This is a central pathway in inflammation, regulating the expression of numerous pro-inflammatory genes.[8] Corticosteroids are known to inhibit this pathway.

  • MAPK Signaling Pathway: Mitogen-activated protein kinases (MAPKs) are also crucial in the inflammatory response.[10]

  • Arachidonic Acid Metabolism Pathway: This pathway, involving COX and lipoxygenase enzymes, is the primary target of NSAIDs.

  • Inflammatory Signaling Pathway Diagram:

    Signaling_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus TLR4 TLR4 MAPK MAPK Pathway TLR4->MAPK Activates IKK IKK TLR4->IKK Activates LPS LPS LPS->TLR4 Gene_Expression Pro-inflammatory Gene Expression MAPK->Gene_Expression Activates IkappaB IκB IKK->IkappaB Phosphorylates NFkappaB NF-κB NFkappaB_active Active NF-κB IkappaB->NFkappaB_active Releases NFkappaB_active->Gene_Expression Translocates & Activates Cytokines TNF-α, IL-6, COX-2 Gene_Expression->Cytokines

    Key Inflammatory Signaling Pathways

Conclusion

This guide presents a structured approach to evaluate the anti-inflammatory potential of this compound. By employing a combination of in vitro and in vivo models and comparing its activity against established drugs like NSAIDs and corticosteroids, a clear and objective assessment of its efficacy and potential mechanism of action can be achieved. The proposed experimental designs, data presentation formats, and pathway diagrams provide a robust framework for researchers to initiate a thorough investigation into this novel compound. The outcomes of such studies will be crucial in determining the future trajectory of this compound as a potential therapeutic agent for inflammatory diseases.

References

Safety Operating Guide

Proper Disposal of 3-Phenoxyphenethylamine: A Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: December 2025

Essential Safety and Logistical Information for Researchers, Scientists, and Drug Development Professionals

The proper disposal of 3-Phenoxyphenethylamine is crucial for maintaining a safe laboratory environment and ensuring environmental protection. This compound presents multiple hazards, necessitating a strict adherence to established disposal protocols. This guide provides a comprehensive, step-by-step approach to the safe handling and disposal of this compound, aligning with general hazardous waste management principles.

Hazard Assessment and Safety Precautions

Based on available Safety Data Sheets (SDS), this compound is classified with the following hazards:

  • Combustible liquid[1]

  • May be corrosive to metals[1]

  • Toxic if swallowed[1]

  • Causes severe skin burns and eye damage[1]

  • Harmful to aquatic life[1]

Due to these hazards, appropriate Personal Protective Equipment (PPE) is mandatory during handling and disposal.

PPE CategorySpecification
Eye Protection Chemical safety goggles or a face shield.
Hand Protection Nitrile or other chemically resistant gloves.
Body Protection A lab coat or chemical-resistant apron.
Respiratory A NIOSH-approved respirator may be necessary if there is a risk of aerosolization.

Step-by-Step Disposal Protocol

The primary principle for the disposal of this compound is to treat it as hazardous chemical waste. It should not be disposed of in regular trash or flushed down the drain.[2][3]

  • Segregation: Keep this compound waste separate from other waste streams to prevent unintended chemical reactions. Store it in a designated, well-ventilated, and secure area.[3][4]

  • Containerization: Use a dedicated, leak-proof, and clearly labeled waste container. The container should be made of a material compatible with the chemical and must be kept closed except when adding waste.[2][4][5]

  • Labeling: The waste container must be clearly labeled with the words "Hazardous Waste" and the full chemical name "this compound".[2][5] The label should also include the date of waste generation, the place of origin (department, room number), and the Principal Investigator's name and contact information.[2]

  • Waste Collection:

    • Neat Compound and Solutions: Carefully transfer the liquid waste into the designated container.

    • Contaminated Materials: Any materials, such as absorbent pads, gloves, or labware, that come into contact with this compound should also be collected as hazardous waste in a compatible, sealed container.[4][5]

  • Professional Disposal: Arrange for the collection of the hazardous waste by your institution's Environmental Health and Safety (EHS) office or a licensed hazardous waste disposal contractor.[2][4] Do not attempt to transport hazardous waste yourself.[4]

Emergency Procedures: Spills and Exposure

In the event of a spill or exposure, immediate action is critical.

  • Spill:

    • Evacuate the immediate area.

    • Wear the appropriate PPE as outlined in the table above.

    • Cover the spill with an inert absorbent material, such as sand, vermiculite, or a commercial chemical absorbent.[3]

    • Carefully collect the absorbed material into the designated hazardous waste container.

    • Clean the spill area with a suitable solvent, and collect the cleaning materials as hazardous waste.

  • Exposure:

    • Skin Contact: Immediately wash the affected area with soap and plenty of water for at least 15 minutes and remove contaminated clothing.[6]

    • Eye Contact: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.[6]

    • Inhalation: Move the person to fresh air.[6]

    • Ingestion: Do NOT induce vomiting. Rinse mouth.[6]

    • In all cases of exposure, seek immediate medical attention.[6]

Disposal Workflow

The following diagram illustrates the decision-making process for the proper disposal of this compound.

A Start: this compound Waste Generated B Is the container empty? A->B C Triple rinse with a suitable solvent. B->C Yes F Is it pure substance, a solution, or contaminated material? B->F No D Collect rinsate as hazardous waste. C->D E Dispose of defaced, empty container in regular trash. C->E G Place in a labeled, compatible hazardous waste container. D->G F->G H Store in a designated, secure area. G->H I Arrange for pickup by EHS or a licensed contractor. H->I J End: Proper Disposal I->J

Caption: Disposal workflow for this compound.

References

Personal protective equipment for handling 3-Phenoxyphenethylamine

Author: BenchChem Technical Support Team. Date: December 2025

Disclaimer: The following safety and handling information is based on data for the closely related compound, 2-phenylethylamine, due to the limited availability of a comprehensive Safety Data Sheet (SDS) for 3-Phenoxyphenethylamine. These guidelines should be considered a minimum standard. Researchers, scientists, and drug development professionals are strongly advised to conduct a thorough risk assessment and consult with their institution's Environmental Health and Safety (EHS) department before handling this chemical.

Personal Protective Equipment (PPE)

Appropriate personal protective equipment is critical to ensure safety when handling this compound. The following table summarizes the recommended PPE based on the potential hazards identified for structurally similar compounds.

Body PartPersonal Protective Equipment (PPE)Specifications and Best Practices
Hands Chemical-resistant glovesNitrile or neoprene gloves are recommended. Ensure gloves are regularly inspected for signs of degradation or puncture. Change gloves frequently, especially after direct contact with the chemical.
Eyes/Face Safety glasses with side shields or chemical safety goggles. A face shield may be required for splash hazards.Eye protection should be worn at all times in the laboratory. For operations with a higher risk of splashing, a face shield should be worn in addition to safety goggles.
Body Laboratory coatA standard laboratory coat should be worn and kept buttoned. For larger quantities or operations with a higher risk of splashes, a chemical-resistant apron or coveralls may be necessary.
Respiratory Use in a well-ventilated area. A respirator may be required for operations that could generate aerosols or vapors.All handling of this compound should be conducted in a certified chemical fume hood to minimize inhalation exposure.[1] If a respirator is needed, a full-facepiece respirator with organic vapor cartridges is recommended.

Operational Plan: Safe Handling Workflow

Proper handling procedures are essential to minimize exposure and ensure a safe laboratory environment. The following workflow outlines the key steps for safely handling this compound.

cluster_prep Preparation cluster_handling Handling cluster_post Post-Handling prep_area Designate Handling Area (Chemical Fume Hood) gather_ppe Gather and Inspect PPE review_sds Review SDS of a Related Compound prep_materials Prepare All Necessary Materials don_ppe Don Appropriate PPE prep_materials->don_ppe Proceed to Handling handle_chem Handle Chemical in Fume Hood clean_spills Immediately Clean Any Spills store_chem Store Chemical Properly clean_spills->store_chem Complete Handling dispose_waste Segregate and Dispose of Waste decontaminate Decontaminate Work Area doff_ppe Doff and Dispose of PPE wash_hands Wash Hands Thoroughly

Caption: Safe Handling Workflow for this compound.

Experimental Protocol: Step-by-Step Handling Procedure

  • Preparation:

    • Designate a specific area for handling, preferably within a certified chemical fume hood.[1]

    • Assemble and inspect all necessary PPE as detailed in the table above.

    • Review the Safety Data Sheet for a closely related compound like 2-phenylethylamine to be aware of potential hazards.

    • Prepare all necessary equipment and reagents before handling the chemical to minimize movement and potential for spills.

  • Handling:

    • Put on all required PPE before entering the designated handling area.

    • Conduct all manipulations of this compound within the chemical fume hood to control vapor and aerosol exposure.[1]

    • In the event of a spill, immediately alert others in the area and follow your institution's spill cleanup procedures. Small spills can typically be absorbed with an inert material and collected for disposal.

  • Post-Handling:

    • Store this compound in a tightly sealed, properly labeled container in a cool, dry, and well-ventilated area away from incompatible materials.

    • Segregate all waste generated during handling for proper disposal.

    • Thoroughly decontaminate the work area, including all surfaces and equipment, with an appropriate solvent.

    • Carefully remove and dispose of contaminated PPE.

    • Wash hands thoroughly with soap and water after completing work and removing gloves.

Disposal Plan

Proper disposal of this compound and associated waste is crucial to prevent environmental contamination and ensure regulatory compliance.

Waste Segregation and Collection:

  • Chemical Waste: All unused this compound and solutions containing it should be collected in a designated, labeled, and sealed hazardous waste container.[2]

  • Contaminated Materials: Any materials that have come into contact with the chemical, such as gloves, pipette tips, and absorbent materials from spill cleanups, must be collected as hazardous waste.[2]

  • Empty Containers: "Empty" containers that previously held this compound should be triple-rinsed with a suitable solvent. The rinsate must be collected as hazardous waste.[2] After triple-rinsing, the container can be disposed of as non-hazardous waste, but the label should be defaced.[2]

Disposal Procedure:

  • Labeling: Ensure all waste containers are clearly labeled with "Hazardous Waste" and the full chemical name.[2]

  • Storage: Store hazardous waste containers in a designated, secure, and well-ventilated area, away from incompatible materials.[2]

  • Pickup: Contact your institution's Environmental Health and Safety (EHS) department or a licensed hazardous waste disposal contractor to arrange for pickup and disposal. Do not attempt to dispose of chemical waste down the drain or in regular trash.[2]

By adhering to these safety protocols, researchers can minimize the risks associated with handling this compound and maintain a safe laboratory environment.

References

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
3-Phenoxyphenethylamine
Reactant of Route 2
Reactant of Route 2
3-Phenoxyphenethylamine

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.